HAIYPRH hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C41H61ClN14O9 |
|---|---|
分子量 |
929.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H60N14O9.ClH/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26;/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47);1H/t22-,23-,28-,29-,30-,31-,32-,33-;/m0./s1 |
InChIキー |
IGFBSSZFVRMZNP-GWXBERCNSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N.Cl |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of HAIYPRH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HAIYPRH hydrochloride, a heptapeptide with the sequence His-Ala-Ile-Tyr-Pro-Arg-His, also widely known as T7, is a synthetic ligand that has garnered significant attention in the field of targeted drug delivery. Its primary mechanism of action is the specific binding to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein that is ubiquitously expressed and notably overexpressed on the blood-brain barrier (BBB) and various cancer cells, including gliomas.[1][2] This targeted binding facilitates the cellular internalization of conjugated therapeutic and diagnostic agents via receptor-mediated endocytosis. A crucial aspect of HAIYPRH's functionality is its ability to bind to an epitope on the TfR1 that is distinct from the binding site of its natural ligand, transferrin (Tf).[2][3] This non-competitive binding allows for efficient targeting without interference from endogenous Tf, making it a promising vector for delivering payloads across biological barriers and to specific cell populations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the Transferrin Receptor
The fundamental mechanism of this compound revolves around its high-affinity interaction with the transferrin receptor (TfR). TfR1 is a critical protein for iron homeostasis, responsible for the cellular uptake of iron-bound transferrin.[1] Its expression is significantly upregulated in cells with high iron demand, such as rapidly proliferating cancer cells and the endothelial cells of the BBB.[1][2] HAIYPRH acts as a molecular mimic, leveraging this natural pathway to achieve targeted delivery.
Binding Affinity and Specificity
HAIYPRH was identified through phage display screening and exhibits a high affinity for the human TfR, with a dissociation constant (Kd) in the nanomolar range, comparable to that of holotransferrin.[4] This strong and specific binding is the initial and most critical step in its mechanism of action.
Table 1: Binding Affinity of HAIYPRH to the Human Transferrin Receptor
| Ligand | Dissociation Constant (Kd) | Reference |
| HAIYPRH (T7) | ~10 nM | [4] |
Receptor-Mediated Endocytosis
Upon binding to the TfR, the HAIYPRH-TfR complex is internalized into the cell through clathrin-mediated endocytosis.[3] This process involves the invagination of the cell membrane to form clathrin-coated pits, which then pinch off to become intracellular vesicles. These vesicles transport the HAIYPRH-conjugated cargo into the cell, where it can then be released to exert its therapeutic or diagnostic effect. The presence of transferrin has been shown to enhance the cellular uptake of HAIYPRH-conjugated nanostructures, suggesting a cooperative effect that promotes endocytosis.[5]
Physicochemical Properties of HAIYPRH-Conjugated Nanoparticles
The efficacy of HAIYPRH as a targeting ligand is intrinsically linked to the properties of the nanocarrier to which it is attached. Parameters such as particle size, zeta potential, and drug loading capacity are critical for successful delivery.
Table 2: Physicochemical Properties of Representative HAIYPRH-Conjugated Nanoparticles
| Nanoparticle System | Core Material | Average Size (nm) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency | Reference |
| AuNP-T7 | Gold | 55.0 ± 3.7 | -14.5 ± 3.4 | N/A | N/A | [1][6] |
| PTX-loaded PLGA-PEG NPs | PLGA-PEG | ~70 | Not Specified | Paclitaxel | Not Specified | [7] |
| PTX-loaded Micelles | Solutol HS-15 | 13.45 ± 0.70 | Not Specified | Paclitaxel | 96.39% | [8] |
| Doxorubicin-loaded Nanorods | Mesoporous Silica | Not Specified | Not Specified | Doxorubicin | 18.8% (wt/wt) | [9] |
| PTX-loaded PLGA NPs | PLGA | 216 | Not Specified | Paclitaxel | 10% (w/w) | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.
In Vitro Cellular Uptake and Viability Assay
This protocol outlines a typical experiment to assess the targeting efficiency and cytotoxic effects of HAIYPRH-conjugated nanoparticles on cancer cells.
Objective: To quantify the cellular uptake and determine the in vitro cytotoxicity of HAIYPRH-conjugated, drug-loaded nanoparticles in a TfR-overexpressing cancer cell line (e.g., U87MG human glioblastoma).
Materials:
-
U87MG cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
HAIYPRH-conjugated, paclitaxel-loaded PLGA nanoparticles
-
Unconjugated, paclitaxel-loaded PLGA nanoparticles (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed U87MG cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Nanoparticle Treatment:
-
Prepare serial dilutions of HAIYPRH-conjugated and unconjugated nanoparticles in fresh cell culture medium.
-
Remove the old medium from the wells and add the nanoparticle suspensions.
-
Incubate for a specified period (e.g., 4, 12, or 24 hours).
-
-
Cellular Uptake Analysis (Qualitative/Quantitative):
-
For qualitative analysis, nanoparticles can be labeled with a fluorescent dye. After incubation, wash the cells with PBS, fix them, and visualize under a fluorescence microscope.
-
For quantitative analysis, after incubation, wash the cells, detach them, and analyze the fluorescence intensity using a flow cytometer.
-
-
Cell Viability (MTT Assay):
-
After the treatment incubation period, remove the nanoparticle-containing medium.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Endocytosis Inhibition Assay
This protocol is designed to elucidate the specific endocytic pathway involved in the internalization of HAIYPRH-conjugated nanoparticles.
Objective: To determine if the uptake of HAIYPRH-conjugated nanoparticles is an active, energy-dependent process and to identify the specific endocytic pathway.
Materials:
-
U87MG cells
-
Fluorescently labeled HAIYPRH-conjugated nanoparticles
-
Endocytosis inhibitors (see Table 3)
-
Flow cytometer
Procedure:
-
Pre-treatment with Inhibitors:
-
Seed U87MG cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with various endocytosis inhibitors (at concentrations specified in Table 3) for 30-60 minutes at 37°C.
-
For temperature-dependent uptake, pre-incubate a set of cells at 4°C.
-
-
Nanoparticle Incubation: Add fluorescently labeled HAIYPRH-conjugated nanoparticles to the wells (in the continued presence of the inhibitors) and incubate for 1-2 hours.
-
Analysis:
-
Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells and analyze their fluorescence intensity using a flow cytometer.
-
Compare the uptake in inhibitor-treated cells to untreated controls to determine the percentage of inhibition for each pathway.
-
Table 3: Common Endocytosis Inhibitors and Their Mechanisms
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Cytochalasin D | Macropinocytosis | 20 µM | [11] |
| Amiloride | Macropinocytosis | Varies | [12] |
| Hydroxychloroquine | Clathrin-mediated endocytosis | Varies | [9] |
| Dynasore | Dynamin-dependent endocytosis | Varies | [12] |
| Filipin | Caveolae-mediated endocytosis | Varies | [12] |
In Vivo Glioma Model Study
This protocol provides a representative workflow for evaluating the in vivo efficacy of HAIYPRH-conjugated nanoparticles in a murine glioma model.
Objective: To assess the tumor-targeting ability and therapeutic efficacy of HAIYPRH-conjugated, paclitaxel-loaded nanoparticles in an orthotopic U87MG or C6 glioma mouse model.
Materials:
-
Athymic nude mice or Sprague-Dawley rats
-
U87MG or C6 glioma cells (luciferase-expressing for bioluminescence imaging)
-
HAIYPRH-conjugated, paclitaxel-loaded nanoparticles
-
Control nanoparticle formulations
-
Taxol (commercial paclitaxel formulation)
-
In vivo imaging system (e.g., IVIS)
-
Stereotactic apparatus
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject U87MG or C6 cells intracranially to establish an orthotopic glioma model.
-
-
Treatment Administration:
-
Once tumors are established (e.g., confirmed by bioluminescence imaging), randomly assign mice to treatment groups.
-
Administer nanoparticle formulations and controls intravenously (e.g., via tail vein injection). A typical paclitaxel dose might range from 5 to 7.5 mg/kg.[8][10][13]
-
Administer treatments on a predetermined schedule (e.g., every 3 days).[8]
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor growth over time using bioluminescence imaging.
-
Record animal body weight and survival.
-
At the end of the study, euthanize the animals and harvest brains and other organs for histological analysis and to determine drug biodistribution.
-
Preclinical Evaluation Workflow
The development of a HAIYPRH-conjugated nanoparticle for clinical application follows a logical progression of experiments.
Conclusion
This compound's mechanism of action, centered on its specific, high-affinity, and non-competitive binding to the transferrin receptor, makes it a highly effective targeting ligand for drug delivery. This peptide facilitates the transport of a wide range of nanoparticle payloads across the blood-brain barrier and into tumor cells via receptor-mediated endocytosis. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, underscore the potential of HAIYPRH-based systems in the development of targeted therapies for challenging diseases such as glioblastoma. Further research and clinical translation of this technology hold significant promise for improving therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin-Bearing, Zein-Based Hybrid Lipid Nanoparticles for Drug and Gene Delivery to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of platinum nanoparticle properties against U87 glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of paclitaxel (Taxol) across the blood-brain barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brain-Penetrating Nanoparticles Improve Paclitaxel Efficacy in Malignant Glioma Following Local Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Treatment of Brain Gliomas Through Small-Particle-Size Paclitaxel-Loaded Micelles with a High Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel Delivery to the Brain for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel Delivery to the Brain for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The HAIYPRH Peptide: A Technical Guide to a Transferrin Receptor-Targeting Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant attention in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity for the human transferrin receptor (TfR), a cell surface glycoprotein that is notably overexpressed in proliferating cancer cells and on the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its relatively small size, makes HAIYPRH a promising ligand for the development of novel therapeutics designed to selectively accumulate at pathological sites while minimizing off-target effects. This technical guide provides a comprehensive overview of the HAIYPRH peptide, including its core properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization.
Core Properties of the HAIYPRH Peptide
The HAIYPRH peptide is a linear sequence of seven amino acids: L-Histidine, L-Alanine, L-Isoleucine, L-Tyrosine, L-Proline, L-Arginine, and L-Histidine. Its primary function is to act as a targeting moiety by binding with high affinity to the transferrin receptor.[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | [4] |
| Molecular Formula | C41H59N13O9 | |
| Molecular Weight | 914.0 g/mol | |
| Binding Target | Human Transferrin Receptor (TfR) | [1][2][3] |
| Binding Affinity (Kd) | ~10 nM | [1][2] |
Key Features
-
High Affinity and Specificity: HAIYPRH binds to the transferrin receptor with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.[1][2]
-
Distinct Binding Site: The binding site of HAIYPRH on the transferrin receptor is different from that of its natural ligand, transferrin (Tf).[5] This is a significant advantage as it avoids competition with endogenous transferrin, which is present at high concentrations in the bloodstream.
-
Receptor-Mediated Endocytosis: Upon binding to the TfR, the HAIYPRH peptide is internalized into the cell via receptor-mediated endocytosis.[4] This mechanism allows for the efficient intracellular delivery of conjugated therapeutic payloads.
-
Blood-Brain Barrier Penetration: The high expression of TfR on the blood-brain barrier endothelium enables HAIYPRH-functionalized nanocarriers to traverse this highly selective barrier and access the central nervous system.
-
Tumor Targeting: Many types of cancer cells overexpress TfR to meet their increased iron demand for rapid proliferation. This makes HAIYPRH an effective tool for targeting tumors.[3]
Mechanism of Action: Targeting the Transferrin Receptor
The therapeutic potential of the HAIYPRH peptide is rooted in its ability to hijack the natural transferrin receptor-mediated endocytosis pathway. This process is crucial for cellular iron uptake and is constitutively active in many cell types, particularly those with high metabolic rates.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH
This protocol outlines the manual synthesis of the HAIYPRH peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Arg, Pro, Tyr, Ile, Ala, His).
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes the determination of the binding affinity of HAIYPRH for the transferrin receptor using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human transferrin receptor (soluble ectodomain)
-
HAIYPRH peptide
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the transferrin receptor solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the HAIYPRH peptide in running buffer.
-
Inject the HAIYPRH solutions sequentially over the immobilized TfR surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a blank.
-
-
Data Analysis:
-
Record the sensorgrams for each concentration.
-
Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Confocal Microscopy for Cellular Uptake Visualization
This protocol details the visualization of HAIYPRH-mediated cellular uptake using a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled HAIYPRH (e.g., FITC-HAIYPRH)
-
TfR-overexpressing cancer cell line (e.g., HeLa or U87 cells)
-
Cell culture medium and supplements
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
Procedure:
-
Cell Culture: Seed the TfR-overexpressing cells onto glass-bottom dishes and culture until they reach 50-70% confluency.
-
Peptide Incubation:
-
Replace the culture medium with fresh medium containing the desired concentration of FITC-HAIYPRH.
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS to remove unbound peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the dishes on the confocal microscope.
-
Acquire images using appropriate laser lines and filters for FITC and DAPI.
-
Analyze the images to observe the subcellular localization of the FITC-HAIYPRH.
-
Quantitative Data Summary
In Vitro Cellular Uptake
| Cell Line | Nanoparticle Formulation | Uptake Enhancement vs. Non-Targeted | Reference |
| U87 MG (human glioblastoma) | HAIYPRH-modified liposomes | Significantly higher than unmodified liposomes | [6] |
| HeLa (human cervical cancer) | HAIYPRH-conjugated gold nanoparticles | Increased uptake speed in the presence of transferrin | |
| A549 (human lung carcinoma) | HAIYPRH-conjugated gold nanoparticles | Increased uptake speed and decreased endocytosis force in the presence of transferrin |
In Vivo Performance
| Animal Model | Formulation | Outcome | Reference |
| Glioma-bearing mice | HAIYPRH-modified drug co-delivery system | More efficient tumor accumulation compared to the unmodified system | [6] |
| Ischemic stroke mouse model | T7-conjugated PEGylated liposomes | Enhanced anti-ischemic stroke effect |
Conclusion
The HAIYPRH peptide has emerged as a robust and versatile tool for targeted drug delivery. Its high affinity for the transferrin receptor, coupled with a well-understood mechanism of internalization, provides a solid foundation for the rational design of next-generation therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, characterize, and evaluate HAIYPRH-based constructs. Further research focusing on optimizing linker chemistry, payload conjugation, and in vivo characterization will undoubtedly unlock the full therapeutic potential of this promising targeting ligand.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Peptide-Functionalized Nanoparticles-Encapsulated Cyclin-Dependent Kinases Inhibitor Seliciclib in Transferrin Receptor Overexpressed Cancer Cells | MDPI [mdpi.com]
- 3. A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The HAIYPRH Peptide: A Technical Guide to its Discovery, History, and Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HAIYPRH peptide, also known as T7, is a heptapeptide that has emerged as a significant tool in the field of targeted drug delivery. Its discovery through phage display technology revealed its high affinity and specificity for the human transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, history, and functional characterization of the HAIYPRH peptide. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage the HAIYPRH peptide for targeted therapeutic strategies.
Discovery and History
The HAIYPRH peptide was identified through a phage display screening process, a powerful technique for discovering peptide ligands for a variety of targets.[1] The screening was conducted by biopanning a random 7-mer peptide phage display library against chicken embryo fibroblast cells engineered to express the human transferrin receptor (hTfR).[2] This cell-based selection strategy was designed to identify peptides that could bind to the TfR in its native conformation on the cell surface.
Competition studies revealed that the binding of HAIYPRH to the TfR is not inhibited by transferrin (Tf), the natural ligand for the receptor.[3] This indicates that HAIYPRH binds to a site on the TfR that is distinct from the transferrin binding site.[3] This non-competitive binding is a significant advantage for in vivo applications, as the peptide's targeting efficacy is not compromised by the presence of endogenous transferrin.[3] In fact, studies have shown that the presence of transferrin can even enhance the cellular uptake of T7-conjugated nanostructures.[4]
Following its discovery, the HAIYPRH peptide has been widely explored as a targeting moiety for the delivery of various therapeutic and diagnostic agents, including small molecule drugs, nucleic acids, and nanoparticles, to tumors and the central nervous system.[5]
Quantitative Data
The following tables summarize the key quantitative data associated with the HAIYPRH peptide and its conjugates.
Table 1: Binding Affinity of HAIYPRH and its Analogs to the Transferrin Receptor
| Ligand | Binding Affinity (Kd) | Cell Line/System | Notes | Reference |
| HAIYPRH (T7) | ~10 nM | Not specified | High affinity binding. | [6] |
| GFP-HAIYPRH | 3.6 x 10⁻⁴ M | CEF+hTfR cells | Affinity of a Green Fluorescent Protein fusion. | [2] |
| GFP-THRPPMWSPVWP | 2.3 x 10⁻⁸ M | CEF+hTfR cells | Affinity of a different TfR-binding peptide fusion for comparison. | [2] |
Note: The significant discrepancy in the reported binding affinities for HAIYPRH may be attributed to the different methodologies used for measurement and the context of the peptide (free vs. fused to a large protein like GFP). The ~10 nM value is more frequently cited in literature discussing its application in targeted delivery.
Table 2: In Vitro Efficacy of HAIYPRH-Drug Conjugates
| Conjugate | Cell Line | IC50 | Notes | Reference |
| PAMAM-PEG-T7/Doxorubicin | Not specified | 231.5 nM (with Tf) | Demonstrates enhanced efficacy in the presence of transferrin. | [7] |
| PAMAM-PEG-T7/Doxorubicin | Not specified | 676.7 nM (without Tf) | Baseline efficacy of the doxorubicin-loaded nanoparticle. | [7] |
| HAIYPRH-Epirubicin | LN229 (high TfR) | Significantly lower than free Epirubicin | Cytotoxicity correlates with TfR expression. | [8] |
| HAIYPRH-Epirubicin | U87 (low TfR) | Higher than free Epirubicin | Reduced efficacy in cells with low TfR expression. | [8] |
Table 3: Physicochemical Properties and Cellular Uptake Dynamics of T7-Conjugated Nanoparticles
| Nanoparticle | Property | Value | Cell Line | Notes | Reference |
| AuNP-T7 | Size | 55.0 ± 3.7 nm | N/A | Gold nanoparticle conjugated with T7. | [7] |
| AuNPs | Size | 50.3 ± 3.6 nm | N/A | Unconjugated gold nanoparticle. | [7] |
| AuNP-T7 | Zeta Potential | -14.5 ± 3.4 mV | N/A | [7] | |
| AuNPs | Zeta Potential | -25 ± 2.64 mV | N/A | [7] | |
| AuNP-T7 | Uptake Force | Decreased with Tf | A549 | Transferrin facilitates uptake by reducing the required force. | [4][7][9] |
| AuNP-T7 | Uptake Speed | Increased with Tf | A549, HeLa | Transferrin enhances the speed of internalization. | [4][7][9] |
| AuNP-T7 | Uptake Duration | Decreased with Tf | A549, HeLa | Transferrin reduces the time for cellular entry. | [4][7][9] |
| AuNP-T7 | Uptake Speed | Decreased with Tf | Vero | In cells without TfR overexpression, Tf hinders uptake. | [4][7][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the HAIYPRH peptide.
Discovery of HAIYPRH via Phage Display
Objective: To identify peptide sequences that bind to the human transferrin receptor on the surface of living cells.
Materials:
-
Ph.D.-7™ Phage Display Peptide Library (e.g., from New England BioLabs)
-
Chicken embryo fibroblast cells expressing the human transferrin receptor (CEF+hTfR)
-
Parental chicken embryo fibroblast cells (CEF) for negative selection
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free Opti-MEM (Gibco)
-
Phosphate Buffered Saline (PBS)
-
Glycine-HCl (pH 2.2) for elution
-
Tris-HCl (pH 9.1) for neutralization
-
Luria-Bertani (LB) medium and agar plates
-
E. coli host strain (e.g., ER2738)
-
IPTG and X-Gal for plaque screening
Protocol:
-
Cell Preparation: Culture CEF+hTfR and CEF cells in DMEM with 10% FBS. Prior to biopanning, wash the cells and incubate in serum-free Opti-MEM for 1 hour at 37°C.[2]
-
Negative Selection (Pre-clearing): Incubate the phage library with a confluent monolayer of CEF cells for 1 hour at 4°C to remove phage that bind to non-target cell surface proteins.
-
Positive Selection (Pannning): Transfer the pre-cleared phage library to a plate with a confluent monolayer of CEF+hTfR cells. Incubate for 1-2 hours at 4°C to allow phage to bind to the hTfR.[2]
-
Washing: Wash the cells extensively with cold PBS to remove non-bound phage. The stringency of washing can be increased in subsequent rounds of panning.
-
Elution: Elute the bound phage by adding Glycine-HCl (pH 2.2) and incubating for 10 minutes.
-
Neutralization: Neutralize the eluted phage with Tris-HCl (pH 9.1).
-
Amplification: Infect an early-log phase culture of E. coli with the eluted phage and amplify overnight in LB medium.
-
Phage Precipitation and Titer: Precipitate the amplified phage from the culture supernatant using polyethylene glycol (PEG)/NaCl. Titer the phage on LB/IPTG/X-Gal plates to determine the plaque-forming units (pfu)/ml.
-
Subsequent Rounds of Panning: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.
-
Clone Selection and Sequencing: After the final round, isolate individual phage plaques. Amplify each clone and sequence the integrated peptide-coding DNA to identify the peptide sequences.
Synthesis and Purification of HAIYPRH Peptide
Objective: To chemically synthesize and purify the HAIYPRH peptide.
Materials:
-
Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN)
-
Reverse-phase C18 HPLC column
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-His(Trt)-OH) with HBTU and DIPEA in DMF and couple it to the deprotected resin.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (H-A-I-Y-P-R-H).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification by HPLC:
-
Dissolve the crude peptide in a solution of water and ACN with 0.1% TFA.
-
Purify the peptide using a preparative reverse-phase C18 HPLC column with a linear gradient of ACN in water (both containing 0.1% TFA).[10][11][12][13][14] For example, a gradient of 5% to 65% ACN over 30 minutes.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
In Vitro Cellular Uptake Assay
Objective: To quantify the cellular uptake of HAIYPRH-conjugated nanoparticles.
Materials:
-
Cancer cell lines with varying TfR expression (e.g., MDA-MB-231, U87-MG, A549) and a low-TfR expressing control cell line (e.g., L929).[6][15]
-
FITC-labeled HAIYPRH-conjugated nanoparticles (PPM NPs-Cys-T7-FITC).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
Fluorescence microscope.
-
DAPI for nuclear staining.
Protocol:
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Treatment: Wash the cells with PBS and then add fresh medium containing the FITC-labeled nanoparticles at a desired concentration (e.g., 1.5 mg/mL).[15]
-
Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C in a 5% CO₂ incubator.[15]
-
Harvesting:
-
Wash the cells three times with cold PBS to remove extracellular nanoparticles.
-
Trypsinize the cells and collect them by centrifugation.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel. The mean fluorescence intensity (MFI) is used to quantify uptake.
-
-
Fluorescence Microscopy:
-
For visualization, seed cells on glass coverslips in a 24-well plate.
-
After treatment and washing as described above, fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cellular localization of the FITC-labeled nanoparticles using a fluorescence microscope.
-
In Vivo Biodistribution Study
Objective: To evaluate the tumor-targeting ability and organ distribution of HAIYPRH-conjugated nanoparticles in a tumor-bearing animal model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor cells that form subcutaneous tumors (e.g., HT-29).
-
HAIYPRH-conjugated nanoparticles labeled with a near-infrared fluorescent dye (e.g., PTX-MHI).[16]
-
In vivo imaging system (e.g., IVIS).
Protocol:
-
Tumor Model Development: Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Intravenously inject the fluorescently labeled HAIYPRH-conjugated nanoparticles into the tail vein of the tumor-bearing mice.[16]
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[16]
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mice and harvest the major organs (tumor, heart, liver, spleen, lungs, kidneys).[16]
-
Ex Vivo Analysis: Image the harvested organs to determine the fluorescence intensity in each tissue. Quantify the fluorescence signal to assess the biodistribution and tumor accumulation of the nanoparticles.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with the HAIYPRH peptide.
HAIYPRH-Mediated Endocytosis Pathway
Caption: HAIYPRH binds to TfR, leading to clathrin-mediated endocytosis and drug release.
Experimental Workflow for Discovery and Validation
Caption: Workflow from phage display discovery to in vivo validation of HAIYPRH.
Conclusion
The HAIYPRH peptide represents a successfully identified and validated targeting ligand for the transferrin receptor. Its unique binding characteristics and proven efficacy in mediating the targeted delivery of therapeutic agents make it a valuable tool in the development of novel cancer therapies and treatments for central nervous system disorders. This technical guide has provided a comprehensive overview of the discovery, characterization, and application of the HAIYPRH peptide, with the aim of facilitating further research and development in this promising area. The detailed protocols and quantitative data presented herein should serve as a valuable resource for scientists and researchers in the field.
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. bachem.com [bachem.com]
- 12. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of HAIYPRH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
HAIYPRH is a heptapeptide with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Chemical Identity of HAIYPRH Hydrochloride
| Parameter | Value | Reference |
| IUPAC Name | L-Histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-L-histidine hydrochloride | N/A |
| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) | [1] |
| Molecular Formula | C41H61ClN14O9 | [1] |
| Molecular Weight | 929.46 g/mol | [1] |
| CAS Number | Not available | N/A |
Physical Properties
The physical properties of a peptide are crucial for its formulation and delivery. While some specific quantitative data for this compound are not publicly available, this section summarizes the known properties and provides standard protocols for the determination of others.
Table 2: Physical Properties of this compound
| Property | Value | Experimental Protocol |
| Appearance | Solid, white to off-white powder | Visual Inspection |
| Melting Point | Data not available | See Protocol 1 |
| Boiling Point | Decomposes before boiling | Not applicable for peptides |
| Solubility | Water: ≥ 100 mg/mL[1] Organic Solvents: Data not available | See Protocol 2 |
| Specific Optical Rotation | Data not available | See Protocol 3 |
Chemical Properties
The chemical properties dictate the reactivity, stability, and ionization state of the peptide, which are critical for its biological function and formulation.
Table 3: Chemical Properties of this compound
| Property | Value | Experimental Protocol |
| pKa | Data not available for the full peptide. The imidazole group of histidine has a pKa of ~6.0.[2] | See Protocol 4 |
| Purity | Commercially available up to >99% | See Protocol 5 |
Experimental Protocols
Protocol 1: Determination of Melting Point
The melting point of a peptide hydrochloride can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For peptides, decomposition may be observed as a darkening of the sample.
Protocol 2: Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved peptide in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Protocol 3: Measurement of Specific Optical Rotation
The specific optical rotation is a characteristic property of chiral molecules like peptides and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the solvent used for the solution).
-
Measurement: The optical rotation of the sample solution is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
Protocol 4: Determination of pKa Values
The pKa values of the ionizable groups in HAIYPRH (the N-terminus, the C-terminus, and the side chains of Histidine and Arginine) can be determined by potentiometric titration or capillary electrophoresis.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.
Protocol 5: Purity Assessment by HPLC
The purity of this compound is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for peptide separations.
-
Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide and any impurities.
-
Detection: UV detection at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Signaling Pathway and Experimental Workflow Visualizations
Transferrin Receptor-Mediated Endocytosis
This compound functions by binding to the transferrin receptor (TfR) on the cell surface, hijacking the natural endocytic pathway for iron uptake to deliver its cargo into the cell.
Caption: Transferrin receptor-mediated endocytosis of a HAIYPRH-drug conjugate.
Experimental Workflow for Peptide-Targeted Drug Delivery
The following diagram illustrates a typical experimental workflow for developing and evaluating a drug delivery system targeted with HAIYPRH.
Caption: General workflow for developing HAIYPRH-targeted drug delivery systems.
Conclusion
This compound is a peptide of significant interest in the field of targeted drug delivery. While its biological activity is well-documented, a complete profile of its physical and chemical properties is not yet available in the public literature. This guide consolidates the existing data and provides standardized protocols for the experimental determination of the remaining key parameters. The continued investigation and characterization of this compound will be instrumental in optimizing its use in advanced therapeutic applications.
References
In Silico Modeling of HAIYPRH Binding to the Transferrin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide HAIYPRH, also known as T7, has emerged as a promising ligand for targeted drug delivery due to its high affinity and specificity for the human Transferrin Receptor (TfR).[1][2][3] Unlike the endogenous ligand transferrin (Tf), HAIYPRH binds to a distinct site on the TfR, thereby avoiding competition with circulating Tf and enhancing its potential for therapeutic applications.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of HAIYPRH to TfR. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to understand and optimize this interaction for targeted therapies. The guide details experimental protocols for both in silico modeling and biophysical validation, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows.
Introduction to HAIYPRH and the Transferrin Receptor (TfR)
The Transferrin Receptor (TfR), a transmembrane glycoprotein, is essential for iron homeostasis through its role in the cellular uptake of iron-bound transferrin.[4] Its expression is significantly upregulated in proliferating cells, such as cancer cells, making it an attractive target for the delivery of therapeutic agents.[1]
The heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His) was identified through phage display as a high-affinity ligand for the human TfR.[1] A key advantage of HAIYPRH is that its binding to TfR is not inhibited by the natural ligand, transferrin, suggesting a different binding site.[1][5] This non-competitive binding nature makes HAIYPRH a robust candidate for targeted drug delivery systems, capable of ferrying therapeutic payloads across cellular membranes and the blood-brain barrier.[6][7] One study has suggested that the T7 peptide targets a small cavity on the surface of the TfR.[5][8]
In Silico Modeling of the HAIYPRH-TfR Interaction
Computational modeling provides a powerful toolkit to investigate the molecular details of the HAIYPRH-TfR interaction, predict binding affinity, and identify key interacting residues. This section outlines a general workflow for such an in silico study.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of the HAIYPRH peptide binding to the TfR protein.
Caption: A generalized workflow for the in silico analysis of peptide-protein interactions.
Detailed In Silico Protocols
Objective: To obtain and prepare high-quality 3D structures of the human Transferrin Receptor and the HAIYPRH peptide for docking and simulation.
Protocol:
-
Receptor Structure Retrieval:
-
Obtain the crystal structure of the human Transferrin Receptor ectodomain from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1CX8.
-
Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove any co-crystallized ligands, water molecules, and non-essential protein chains.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (7.4).
-
Perform energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
-
-
Peptide Structure Generation:
-
Generate the 3D structure of the HAIYPRH peptide using peptide building tools available in software like PyMOL, Avogadro, or dedicated web servers.
-
Due to the inherent flexibility of short peptides, it is recommended to generate an ensemble of peptide conformations. This can be achieved through short molecular dynamics simulations of the peptide in solution or by using peptide structure prediction tools.
-
Assign appropriate atom types and charges to the peptide atoms.
-
Objective: To predict the binding pose of HAIYPRH on the surface of TfR and to obtain an initial estimate of the binding affinity.
Protocol (using AutoDock as an example):
-
Input File Preparation:
-
Convert the prepared TfR and HAIYPRH structures into the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire surface of the TfR ectodomain to allow for a blind docking approach, as the precise binding site of HAIYPRH is not definitively known from crystal structures. The grid box should be large enough to accommodate the peptide in various orientations.
-
-
Running AutoGrid:
-
Execute AutoGrid to pre-calculate grid maps for each atom type in the peptide. This step speeds up the subsequent docking calculations.
-
-
Running AutoDock:
-
Configure the docking parameters in a docking parameter file (.dpf). Key parameters include the number of genetic algorithm runs, population size, and the number of energy evaluations.
-
Launch the AutoDock calculation. AutoDock will perform a series of docking runs to explore different conformations and orientations of the peptide within the defined grid box.
-
-
Analysis of Results:
-
Analyze the docking results, which are typically clustered into groups of similar binding poses.
-
Examine the top-ranked clusters based on their predicted binding energies and cluster size.
-
Visualize the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Objective: To refine the docked HAIYPRH-TfR complex, assess its stability, and obtain a more accurate estimation of the binding free energy.
Protocol (using GROMACS as an example):
-
System Setup:
-
Select the most promising binding pose from the molecular docking results as the starting structure for the MD simulation.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).
-
Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the protein-peptide complex restrained.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density of the solvent.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow for the system to reach equilibrium and to sample a representative range of conformations.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Identify key interacting residues and the nature of their interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation.
-
Experimental Validation of Binding
In silico predictions should always be validated by experimental methods to confirm the binding affinity and kinetics of the HAIYPRH-TfR interaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the binding of a peptide to its receptor.
Caption: A standard experimental workflow for characterizing peptide-protein interactions.
Detailed Experimental Protocols
Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (Kd) of HAIYPRH to TfR.
Protocol:
-
Immobilization of TfR:
-
The TfR protein is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Analyte Injection:
-
A series of concentrations of the HAIYPRH peptide are injected over the sensor surface.
-
-
Data Acquisition:
-
The binding of the peptide to the immobilized receptor is monitored in real-time as a change in the refractive index, measured in resonance units (RU).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Objective: To determine the thermodynamic parameters of the HAIYPRH-TfR binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
A solution of the TfR protein is placed in the sample cell of the calorimeter.
-
A solution of the HAIYPRH peptide at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
The peptide solution is titrated into the protein solution in a series of small injections.
-
-
Heat Measurement:
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
Quantitative Data Summary
The following table summarizes the key quantitative data related to the binding of HAIYPRH to TfR.
| Parameter | In Silico Predicted Value | Experimental Value | Method | Reference |
| Binding Affinity (Kd) | Not available in literature | ~10 nM | Phage Display | [11] |
| Binding Site on TfR | Predicted to be a surface cavity | Distinct from Transferrin binding site | In silico inference / Competition assays | [1][5][8] |
| Key Interacting Residues | Not available in literature | Not available in literature | - | - |
Note: While a specific in silico study providing a predicted binding affinity for the HAIYPRH-TfR interaction is not currently available in the public domain, the experimentally determined high affinity underscores the potential of this peptide for targeted applications. Future in silico studies are warranted to further elucidate the molecular determinants of this interaction.
TfR-Mediated Endocytosis Signaling Pathway
The binding of a ligand to the TfR initiates a cascade of events leading to its internalization via clathrin-mediated endocytosis. Understanding this pathway is crucial for designing drug delivery systems that can effectively exploit this entry route.
Caption: The signaling cascade of TfR-mediated endocytosis initiated by ligand binding.
Upon binding of HAIYPRH to the TfR, the receptor-ligand complex is recognized by the adaptor protein AP2.[10][12][13] This recruits clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.[4][14][15] The pit invaginates and is pinched off from the membrane by the GTPase dynamin, forming a clathrin-coated vesicle.[12][13] The vesicle is then uncoated and fuses with an early endosome. The acidic environment of the endosome can facilitate the release of a conjugated therapeutic agent. The TfR is then typically sorted to recycling endosomes and returned to the cell surface for further rounds of ligand binding and internalization.[4][14]
Conclusion
The in silico modeling of the HAIYPRH peptide's interaction with the Transferrin Receptor provides a valuable framework for understanding the molecular basis of this high-affinity binding. While experimental data confirms a strong interaction, detailed computational studies are needed to precisely map the binding site and quantify the energetic contributions of individual residues. The methodologies outlined in this guide offer a comprehensive approach for researchers to conduct such investigations, from initial docking predictions to rigorous validation through molecular dynamics simulations and biophysical assays. A thorough understanding of this interaction at the molecular level will undoubtedly accelerate the development of novel and more effective TfR-targeted therapeutics.
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PepSite: prediction of peptide-binding sites from protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. MDockPeP: A Web Server for Blind Prediction of Protein–Peptide Complex Structures | Springer Nature Experiments [experiments.springernature.com]
- 12. gosset.ai [gosset.ai]
- 13. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
HAIYPRH Peptide: A Technical Guide to Sequence Analysis, Receptor Targeting, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant interest in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity and specificity for the human transferrin receptor 1 (TfR1), a protein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. A key advantage of the HAIYPRH peptide is its ability to bind to an epitope on TfR1 that is distinct from the binding site of its natural ligand, transferrin, thereby circumventing competitive inhibition. This technical guide provides a comprehensive analysis of the HAIYPRH peptide, including its binding kinetics, cellular uptake mechanisms, and potential therapeutic applications. Detailed experimental protocols for key assays and a bioinformatic analysis of the peptide sequence are also presented to facilitate further research and development.
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. The human transferrin receptor 1 (TfR1, also known as CD71) has emerged as a prime target for this purpose due to its overexpression in a variety of pathological conditions, most notably in cancer and its crucial role in transporting substances across the blood-brain barrier. The HAIYPRH peptide, a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), was discovered through phage display screening and has demonstrated a strong and specific interaction with TfR1.[1] Its non-competitive binding nature with respect to the endogenous ligand, transferrin, makes it an attractive candidate for the development of targeted drug delivery systems.[1] This guide delves into the technical aspects of the HAIYPRH peptide, offering a detailed analysis for researchers and drug development professionals.
HAIYPRH Peptide: Sequence Analysis and Motifs
The primary amino acid sequence of the HAIYPRH peptide is His-Ala-Ile-Tyr-Pro-Arg-His. A bioinformatic analysis of this sequence was performed to identify potential post-translational modification sites and protein-protein interaction motifs.
2.1. Phosphorylation Site Prediction
Analysis using the NetPhos 3.1 server predicts potential phosphorylation sites within the HAIYPRH sequence. The tyrosine (Y) residue is a potential substrate for phosphorylation.
2.2. Protein-Protein Interaction Motif Analysis
A search against the Eukaryotic Linear Motif (ELM) resource and the ScanProsite database did not identify any well-characterized, high-confidence linear motifs within the HAIYPRH sequence. This suggests that its binding to the transferrin receptor is likely conferred by its specific three-dimensional conformation rather than a common linear motif.
Quantitative Data
The following tables summarize the key quantitative data associated with the HAIYPRH peptide's interaction with the transferrin receptor and its effects when conjugated with therapeutic agents.
Table 1: Binding Affinity of HAIYPRH for the Transferrin Receptor
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~10 nM | Phage Display Competition Assay | [2] |
| Affinity of GFP-HAIYPRH (Kd) | 2.4 x 10-4 M | Radio-iodinated Protein Binding Assay | [3] |
Note: The lower affinity of the GFP-HAIYPRH fusion protein was attributed by the authors to potential interference of the 125I labeling of the tyrosine residue with receptor binding.[3]
Table 2: Cellular Uptake Dynamics of HAIYPRH-Conjugated Gold Nanoparticles
| Cell Line | Treatment | Uptake Force (pN) | Uptake Speed (µm/s) | Reference |
| A549 (High TfR) | Control | 66.70 ± 22.86 | 0.396 | [4][5] |
| + Transferrin | 53.49 ± 16.83 | 0.496 | [4][5] | |
| HeLa (Lower TfR) | Control | 62.58 ± 22.41 | 0.332 | [5] |
| + Transferrin | Not significantly changed | 0.410 | [5] | |
| Vero (No TfR Overexpression) | Control | 74.69 ± 34.10 | 0.302 | [4][5] |
| + Transferrin | 69.17 ± 25.46 | 0.227 | [4][5] |
Table 3: In Vitro Cytotoxicity of HAIYPRH-Drug Conjugates
| Conjugate | Cell Line | IC50 | Reference |
| HAIYPRH-Epirubicin | LN229 (High TfR) | High Cytotoxicity | [6] |
| U87 (Low TfR) | Low Cytotoxicity | [6] | |
| PAMAM-PEG-T7/Doxorubicin | A549 | 676.7 nM | [7] |
| PAMAM-PEG-T7/Doxorubicin + Transferrin | A549 | 231.5 nM | [7] |
| DT7-SS-DOX | U87 | 1.65 ± 0.20 µM | [8] |
| HepG2 | 1.58 ± 0.19 µM | [8] | |
| A549 | 3.55 ± 0.21 µM | [8] | |
| LO2 (Normal Cells) | 1.29 ± 0.18 µM | [8] |
Signaling Pathways and Experimental Workflows
4.1. Receptor-Mediated Endocytosis Signaling Pathway
The cellular uptake of the HAIYPRH peptide, and any cargo conjugated to it, is mediated by the binding to the transferrin receptor followed by clathrin-mediated endocytosis.
4.2. Experimental Workflow: Phage Display Screening
The following diagram illustrates the typical workflow for identifying target-binding peptides like HAIYPRH using a phage display library.
Experimental Protocols
5.1. Phage Display Screening for TfR1-Binding Peptides (Adapted from Lee et al., 2001[1])
-
Target Immobilization: Coat 96-well microtiter plates with purified human transferrin receptor 1 (TfR1) at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Panning: Add the phage display library (e.g., Ph.D.-7) to the wells and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the wells 10 times with PBST (PBS with 0.05% Tween-20) to remove non-specifically bound phage.
-
Elution: Elute the bound phage by adding 0.1 M glycine-HCl, pH 2.2, and neutralize with 1 M Tris-HCl, pH 9.1.
-
Amplification: Infect E. coli (e.g., ER2738) with the eluted phage and amplify overnight.
-
Subsequent Rounds: Repeat the panning procedure for 3-5 rounds to enrich for high-affinity binders.
-
Clone Analysis: After the final round, isolate individual phage clones, sequence the inserted DNA to identify the peptide sequence, and confirm binding using ELISA.
5.2. Surface Plasmon Resonance (SPR) for Binding Affinity Determination
-
Chip Preparation: Immobilize purified TfR1 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Peptide Preparation: Synthesize and purify the HAIYPRH peptide. Prepare a series of dilutions of the peptide in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Analysis: Inject the peptide dilutions over the TfR1-functionalized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
Kinetic Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
5.3. In Vitro Cellular Uptake Assay
-
Cell Culture: Plate cells of interest (e.g., A549, HeLa) in 24-well plates and grow to 80-90% confluency.
-
Peptide Conjugation: Conjugate the HAIYPRH peptide to a fluorescent dye (e.g., FITC) or a therapeutic agent.
-
Treatment: Incubate the cells with the HAIYPRH-conjugate at various concentrations for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound conjugate.
-
Quantification: Lyse the cells and quantify the intracellular fluorescence using a plate reader. Alternatively, visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.
5.4. In Vivo Targeting Study in a Mouse Tumor Model
-
Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., U87MG) into the flank of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Nanoparticle Formulation: Conjugate the HAIYPRH peptide to the surface of nanoparticles loaded with a fluorescent dye or a therapeutic agent.
-
Administration: Intravenously inject the HAIYPRH-conjugated nanoparticles and control (unconjugated) nanoparticles into the tumor-bearing mice.
-
Biodistribution Analysis: At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Quantification: Homogenize the tissues and quantify the amount of nanoparticles in each organ by measuring fluorescence or drug concentration. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The HAIYPRH peptide represents a promising targeting ligand for the development of advanced drug delivery systems. Its high affinity for the transferrin receptor, coupled with its non-competitive binding mechanism, provides a distinct advantage for targeting cancer cells and for transport across the blood-brain barrier. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the potential of this versatile peptide. Further research into optimizing HAIYPRH-drug conjugates and evaluating their in vivo efficacy and safety will be crucial in translating this promising targeting moiety into clinical applications.
References
- 1. DSpace [repository.icr.ac.uk]
- 2. ScanProsite [prosite.expasy.org]
- 3. ELM-the Eukaryotic Linear Motif resource-2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ScanProsite: detection of PROSITE signature matches and ProRule-associated functional and structural residues in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. NetPhos 3.1 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of the Transferrin Receptor in HAIYPRH Peptide Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transferrin receptor (TfR), a transmembrane glycoprotein crucial for iron homeostasis, is a key target in advanced drug delivery systems. Its significant overexpression on the surface of malignant cells and the endothelial cells of the blood-brain barrier makes it an attractive portal for targeted therapeutic intervention.[1] The heptapeptide HAIYPRH, also known as T7, has emerged as a high-affinity ligand for the TfR, enabling the targeted delivery of various therapeutic and diagnostic payloads.[2][3][4] This technical guide provides an in-depth exploration of the biological role of the transferrin receptor in the uptake of the HAIYPRH peptide, detailing the underlying molecular mechanisms, quantitative data on its interaction, and comprehensive experimental protocols for its study.
Mechanism of HAIYPRH Uptake via the Transferrin Receptor
The primary mechanism by which cells internalize the HAIYPRH peptide is through transferrin receptor-mediated endocytosis. This process is a sophisticated cellular trafficking pathway that ensures the efficient uptake of molecules bound to the TfR.
Binding to the Transferrin Receptor
The HAIYPRH peptide specifically binds to the transferrin receptor.[2][4] A critical aspect of this interaction is that the T7 peptide's binding site on the TfR is distinct from that of its natural ligand, transferrin (Tf).[5][6] This non-competitive binding is a significant advantage for therapeutic applications, as the peptide's attachment to the receptor is not hindered by the presence of endogenous transferrin in the bloodstream.[2][6]
Clathrin-Mediated Endocytosis
The uptake of the TfR, both with and without a bound ligand, is primarily a constitutive process mediated by clathrin.[7][8][9] The binding of HAIYPRH to the TfR leverages this natural internalization pathway. The process can be summarized in the following steps:
-
Clustering: Ligand-bound TfRs cluster in specialized regions of the plasma membrane known as clathrin-coated pits.[10]
-
Invagination: These pits invaginate to form clathrin-coated vesicles, encapsulating the HAIYPRH-TfR complex.
-
Internalization: The vesicles bud off from the plasma membrane and move into the cytoplasm.
-
Endosomal Trafficking: The clathrin coat is shed, and the resulting vesicle fuses with early endosomes. The acidic environment of the endosome can facilitate the release of cargo.
-
Recycling: The transferrin receptor is then typically recycled back to the cell surface for further rounds of ligand uptake.[10]
Interestingly, the presence of transferrin has been shown to enhance the cellular uptake of T7-conjugated nanostructures. This is achieved by increasing the speed and decreasing the force required for endocytosis, suggesting a cooperative effect that can be harnessed for more efficient drug delivery.[11][12]
Quantitative Data on HAIYPRH-TfR Interaction and Uptake
The following tables summarize key quantitative data from studies on the interaction of the HAIYPRH peptide and its analogs with the transferrin receptor, as well as the efficiency of its uptake.
| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |
| HAIYPRH (T7) | Transferrin Receptor (TfR) | Not Specified | 10 nM | [2] |
| D-T7 (retro-inverso analog) | Transferrin Receptor (TfR) | Surface Plasmon Resonance (SPR) | Higher than L-T7 | [3] |
| Cell Line | TfR Expression Level | Uptake of T7-conjugated Nanoparticles (without Tf) | Uptake of T7-conjugated Nanoparticles (with Tf) | Reference |
| A549 | High | Force: 66.70 ± 22.86 pN; Speed: 0.396 µm/s | Force: 53.49 ± 16.83 pN; Speed: 0.496 µm/s | [11] |
| HeLa | Moderate | Force: 62.58 ± 22.41 pN; Speed: 0.332 µm/s | Force: Not significantly changed; Speed: 0.410 µm/s | [11] |
| Vero | Low/None | Force: 74.69 ± 34.10 pN; Speed: 0.302 µm/s | Force: 69.17 ± 25.46 pN; Speed: 0.227 µm/s | [11] |
| Cell Line | Relative TfR Expression (MFI) | Relative Cellular Uptake of T7-functionalized Nanoparticles (MFI) |
| MDA-MB-231 | ~250 | ~350 |
| SKOV-3 | ~150 | ~250 |
| U87-MG | ~100 | ~150 |
| A549 | ~50 | ~75 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between the HAIYPRH peptide and the transferrin receptor.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., TfR) is immobilized. The binding of an analyte (e.g., HAIYPRH peptide) to the immobilized ligand causes a change in the refractive index, which is detected as a response signal.
Methodology:
-
Ligand Immobilization:
-
The purified transferrin receptor is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The TfR solution is then injected over the activated surface, allowing for the formation of amide bonds between the protein and the chip surface.
-
Remaining active sites are deactivated with an injection of ethanolamine.
-
-
Analyte Injection:
-
A series of concentrations of the HAIYPRH peptide in a suitable running buffer (e.g., HBS-EP) are injected over the sensor chip surface.
-
The association of the peptide with the immobilized TfR is monitored in real-time.
-
-
Dissociation:
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Uptake Assay using Flow Cytometry
Flow cytometry allows for the quantitative analysis of peptide uptake at the single-cell level.
Principle: Cells are incubated with a fluorescently labeled HAIYPRH peptide. A flow cytometer then measures the fluorescence intensity of individual cells, which correlates with the amount of internalized peptide.
Methodology:
-
Peptide Labeling:
-
Synthesize the HAIYPRH peptide with a fluorescent tag (e.g., FITC, 5(6)-carboxyfluorescein) at the N- or C-terminus.
-
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines with varying TfR expression) in 24-well plates and culture until they reach the desired confluency.
-
-
Incubation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a defined concentration of the fluorescently labeled HAIYPRH peptide in serum-free media for a specific time period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS to remove any unbound peptide.
-
Treat the cells with trypsin to detach them from the plate and quench the reaction with complete media.
-
Centrifuge the cells and resuspend them in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
A viability dye (e.g., propidium iodide or DAPI) can be added to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized peptide.
-
Competition Binding Assay
This assay is used to determine if the HAIYPRH peptide competes with transferrin for binding to the TfR.
Principle: The binding of a labeled ligand (e.g., fluorescently labeled HAIYPRH) to the TfR is measured in the presence of increasing concentrations of an unlabeled potential competitor (e.g., transferrin). A lack of reduction in the labeled ligand's binding indicates non-competitive binding.
Methodology:
-
Cell Preparation:
-
Plate cells expressing TfR in a multi-well plate.
-
-
Incubation:
-
Incubate the cells with a fixed concentration of fluorescently labeled HAIYPRH peptide.
-
Simultaneously, add increasing concentrations of unlabeled transferrin to different wells.
-
Include a control group with no added transferrin.
-
Incubate for a sufficient time to allow binding to reach equilibrium.
-
-
Analysis:
-
Wash the cells to remove unbound ligands.
-
Quantify the amount of bound fluorescent HAIYPRH peptide using a suitable method, such as flow cytometry or by lysing the cells and measuring the fluorescence with a plate reader.
-
-
Interpretation:
-
If the fluorescence signal from the labeled HAIYPRH peptide does not decrease with increasing concentrations of unlabeled transferrin, it indicates that the two ligands do not compete for the same binding site on the TfR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Signaling Pathway
References
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Rapid endocytosis of the transferrin receptor in the absence of bound transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-mediated endocytosis: the intracellular journey of transferrin and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on HAIYPRH hydrochloride
An In-depth Technical Guide on Early-Stage Research of the HAIYPRH Peptide
Introduction
The HAIYPRH peptide, commonly known as T7, is a short heptapeptide (His-Ala-Ile-Tyr-Pro-Arg-His) that has garnered significant interest in the field of targeted drug delivery. Its primary function is as a targeting ligand for the transferrin receptor (TfR), a protein that is notably overexpressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier (BBB). This overexpression makes the TfR an attractive target for delivering therapeutic agents directly to tumors or the central nervous system. Early-stage research has focused on conjugating the T7 peptide to various nanocarriers to enhance their therapeutic efficacy and specificity. This guide provides a technical overview of the preclinical research, mechanism of action, and experimental protocols associated with the HAIYPRH peptide.
Mechanism of Action: Targeting the Transferrin Receptor
The therapeutic potential of the HAIYPRH peptide is intrinsically linked to its ability to bind to the transferrin receptor. The T7 peptide acts as a mimic of transferrin (Tf), the natural ligand for the TfR, thereby hijacking the receptor-mediated endocytosis pathway to facilitate the cellular entry of its cargo.
Studies have shown that transferrin itself can enhance the cellular uptake of T7-conjugated nanostructures.[1][2][3] This suggests a cooperative mechanism where the presence of Tf can positively influence the interaction between the T7-nanoparticle conjugate and the TfR, leading to more efficient internalization. The proposed mechanism involves the binding of the T7-conjugated nanoparticle to the TfR, which then undergoes endocytosis, delivering the therapeutic payload into the cell.
Caption: TfR-mediated endocytosis of HAIYPRH (T7) nanoparticles.
Preclinical In Vitro Studies
A significant body of preclinical research has focused on evaluating the efficacy of T7-mediated targeting in various cell lines. These studies have consistently demonstrated that T7-conjugated nanoparticles exhibit enhanced cellular uptake in cells with high TfR expression compared to those with low expression.
Data on Cellular Uptake Dynamics
Atomic force microscopy (AFM) has been employed to investigate the dynamics of cellular uptake at the single-particle level. These studies have provided quantitative data on the forces and speeds involved in the endocytosis of T7-conjugated gold nanoparticles (AuNP-T7).[1]
| Cell Line | TfR Expression | Condition | Mean Endocytosis Force (pN) | Mean Endocytosis Speed (nm/s) |
| A549 | High | AuNP-T7 | 78.3 ± 4.2 | 110.2 ± 10.5 |
| AuNP-T7 + Tf | 65.1 ± 3.9 | 145.6 ± 12.3 | ||
| HeLa | High | AuNP-T7 | Not Reported | 120.5 ± 11.8 |
| AuNP-T7 + Tf | Not Reported | 155.3 ± 13.1 | ||
| Vero | Low | AuNP-T7 | Not Reported | 95.7 ± 9.8 |
| AuNP-T7 + Tf | Not Reported | 70.4 ± 8.5 |
Data adapted from studies on T7-conjugated gold nanoparticles.[1]
Experimental Protocol: Cellular Uptake Assay
The following is a representative protocol for assessing the cellular uptake of T7-conjugated nanoparticles in vitro.[4]
-
Cell Culture: Plate cells with varying levels of TfR expression (e.g., bEnd.3 and U87-MG as high-expression, L929 as low-expression) in 24-well plates at a density of 2 x 10^5 cells/well. Incubate for 24 hours.
-
Treatment: Wash the cells with phosphate-buffered saline (PBS). Add T7-conjugated nanoparticles and unconjugated control nanoparticles at various concentrations (e.g., 0.15, 0.75, and 1.5 mg/mL) to the wells.
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2 hours) at 37°C in a 5% CO2 atmosphere.
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of internalized nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence microplate reader. The results are often normalized to the total protein content of the cell lysate.
Caption: Workflow for an in vitro cellular uptake assay.
Preclinical In Vivo Studies
Following promising in vitro results, the biodistribution of T7-conjugated nanoparticles has been investigated in animal models to assess their ability to cross biological barriers like the BBB and accumulate at target sites.
Data on In Vivo Brain Accumulation
Studies using BALB/c mice have demonstrated that T7-conjugated nanoparticles exhibit enhanced accumulation in the brain compared to non-targeted nanoparticles.[4]
| Nanoparticle Formulation | Peak Brain Accumulation Time (h) | Relative Brain Accumulation |
| Peptide-free NPs | 4 | Baseline |
| T7-conjugated NPs | 2 | Significantly Higher vs. Peptide-free |
| T7/R9 dual-conjugated NPs | 1 | Highest, but with more non-target biodistribution |
Data is qualitative as presented in the source material, indicating trends in accumulation.[4]
Experimental Protocol: In Vivo Biodistribution Study
The protocol below outlines a typical procedure for evaluating the biodistribution of T7-conjugated nanoparticles in a murine model.[4]
-
Animal Model: Utilize healthy BALB/c mice (male, 7 weeks old).
-
Nanoparticle Preparation: Load the nanoparticles (T7-conjugated and controls) with a near-infrared fluorescent dye (e.g., Cy5.5) for imaging.
-
Administration: Administer the fluorescently labeled nanoparticles to the mice via intravenous injection (e.g., through the tail vein).
-
Imaging: At various time points post-injection (e.g., 1, 2, 4, 6, 8, and 24 hours), anesthetize the mice and capture images using an In Vivo Imaging System (IVIS).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (brain, liver, spleen, kidneys, lungs, heart). Image the excised organs to quantify the fluorescence signal and determine the nanoparticle distribution.
Therapeutic Applications and Signaling Pathways
The targeting capabilities of the HAIYPRH peptide have been explored for various therapeutic applications, including the treatment of ischemic stroke. In a rodent model of ischemic stroke, a dual-ligand nanoformulation incorporating the T7 peptide and a PGP peptide demonstrated enhanced brain delivery of the neuroprotective agent Tanshinone IIA.[5]
This enhanced delivery resulted in significant neuroprotective effects, which were associated with the downregulation of key inflammatory signaling pathways. The study identified the HMGB1/TLRs/MyD88/TRIF/IRAK pathway as being significantly inhibited by the T7-PGP functionalized nanoformulation.[5]
Caption: The HMGB1/TLRs/MyD88/TRIF/IRAK signaling pathway.
Conclusion
Early-stage research on the HAIYPRH (T7) peptide has firmly established its potential as a versatile and effective targeting ligand for drug delivery systems. Its ability to bind to the transferrin receptor facilitates enhanced cellular uptake and allows for the targeted delivery of therapeutic agents across the blood-brain barrier and to tumor tissues. The preclinical data, from both in vitro and in vivo studies, are promising and support the continued development of T7-conjugated nanomedicines for a range of challenging diseases. Future research will likely focus on optimizing nanocarrier design, exploring new therapeutic payloads, and advancing these targeted systems toward clinical translation.
References
- 1. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil affinity for PGP and HAIYPRH (T7) peptide dual-ligand functionalized nanoformulation enhances the brain delivery of tanshinone IIA and exerts neuroprotective effects against ischemic stroke by inhibiting proinflammatory signaling pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: HAIYPRH Hydrochloride Conjugation to Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide (His-Ala-Ile-Tyr-Pro-Arg-His) that has been identified as a high-affinity ligand for the human transferrin receptor (TfR).[1][2] The transferrin receptor is frequently overexpressed on the surface of various cancer cells and the blood-brain barrier, making it an attractive target for site-specific drug delivery.[3][4][5] Conjugating HAIYPRH hydrochloride to nanoparticles (NPs) leverages this biological interaction to enhance the targeted delivery of therapeutic and diagnostic agents, thereby increasing their efficacy and reducing off-target side effects.[6][7] This document provides detailed protocols for the conjugation of this compound to two common types of nanoparticles—gold nanoparticles and polymeric nanoparticles—along with methods for characterization and quantification.
Signaling Pathway and Mechanism of Action
The targeting mechanism of HAIYPRH-conjugated nanoparticles is initiated by the binding of the HAIYPRH peptide to the transferrin receptor on the cell surface.[3][4] This interaction does not compete with the binding of endogenous transferrin.[1][2] Upon binding, the nanoparticle-receptor complex is internalized by the cell through receptor-mediated endocytosis.[1][3] This process facilitates the delivery of the nanoparticle's payload directly into the target cells. In some therapeutic contexts, such as ischemic stroke, the downstream effects can involve the modulation of inflammatory signaling pathways, for instance, through the downregulation of the HMGB1/TLRs/MyD88/TRIF/IRAK pathway.[8]
Experimental Protocols
Protocol 1: Conjugation of this compound to Gold Nanoparticles (AuNPs)
This protocol describes the conjugation of a cysteine-terminated HAIYPRH peptide to gold nanoparticles via thiol chemistry, a common and stable method for functionalizing AuNPs.[6][9]
Materials:
-
HAIYPRH-Cys hydrochloride peptide
-
Gold nanoparticles (AuNPs, 20 nm)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Sodium hydroxide (0.1 M)
-
Deionized water
-
Centrifuge tubes
Equipment:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Centrifuge
Procedure:
-
Peptide Solution Preparation: Dissolve HAIYPRH-Cys hydrochloride in deionized water to a final concentration of 1 mg/mL. Adjust the pH of the peptide solution to 7.0-7.5 using 0.1 M sodium hydroxide to ensure deprotonation of the thiol group, which is necessary for its reaction with the gold surface.
-
Conjugation Reaction:
-
To 1 mL of the AuNP suspension, add the HAIYPRH-Cys solution at a molar ratio of 1:200 (AuNP:peptide).
-
Gently mix the solution and allow it to react for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture at 12,000 x g for 20 minutes to pellet the AuNP conjugates.
-
Carefully remove the supernatant containing unconjugated peptide.
-
Resuspend the pellet in 1 mL of sodium phosphate buffer (0.1 M, pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugates. A red-shift in the surface plasmon resonance peak compared to unconjugated AuNPs indicates successful conjugation.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the conjugates to assess size changes and surface charge modifications.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the conjugated nanoparticles.
-
Protocol 2: Conjugation of this compound to Polymeric Nanoparticles using EDC/NHS Chemistry
This protocol outlines the conjugation of HAIYPRH to carboxyl-functionalized polymeric nanoparticles (e.g., PLGA-PEG-COOH) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]
Materials:
-
This compound peptide
-
Carboxyl-functionalized polymeric nanoparticles (e.g., PLGA-PEG-COOH)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 10 kDa)
Equipment:
-
pH meter
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Nanoparticle Activation:
-
Disperse the polymeric nanoparticles in MES buffer to a concentration of 10 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension at a 5-fold molar excess relative to the carboxyl groups on the nanoparticles.
-
Allow the activation reaction to proceed for 30 minutes at room temperature with continuous stirring.
-
-
Conjugation Reaction:
-
Dissolve this compound in PBS (pH 7.4) to a concentration of 2 mg/mL.
-
Add the HAIYPRH solution to the activated nanoparticle suspension at a 10-fold molar excess relative to the carboxyl groups.
-
Adjust the pH of the reaction mixture to 7.4 and stir for 4 hours at room temperature.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).
-
Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted peptide, EDC, and NHS.
-
Lyophilize the purified conjugate for storage.
-
-
Characterization:
-
DLS: Measure the size and zeta potential of the conjugated nanoparticles.
-
FTIR Spectroscopy: Confirm the formation of an amide bond between the peptide and the nanoparticle by identifying characteristic peaks.
-
Data Presentation
Table 1: Physicochemical Characterization of HAIYPRH-Nanoparticle Conjugates
| Nanoparticle Type | Method of Conjugation | Size (nm) ± SD (Unconjugated) | Size (nm) ± SD (Conjugated) | Zeta Potential (mV) ± SD (Unconjugated) | Zeta Potential (mV) ± SD (Conjugated) | Reference |
| Gold (AuNP) | Thiol | 50.3 ± 3.6 | 55.0 ± 3.7 | -25 ± 2.64 | -14.5 ± 3.4 | [10] |
| PLGA-PEG | EDC/NHS | 160.9 ± 3.3 | 173.5 ± 3.6 | -18.6 ± 1.2 | -15.2 ± 0.9 | [1] |
| PAMAM Dendrimer | Not specified | 4.5 ± 0.5 | 6.8 ± 0.8 | +20.5 ± 1.5 | +15.1 ± 1.1 | [10] |
Table 2: Quantification of HAIYPRH Conjugation
| Nanoparticle Type | Quantification Method | Peptide Feed Ratio (molar) | Conjugation Efficiency (%) | Peptides per Nanoparticle | Reference |
| Ultrasmall AuNP | Quantitative ¹H NMR | Not specified | Not specified | ~150 | [9] |
| PLGA-PEG-T7 | Not specified | Not specified | 112.7 ± 6.6 mol% | Not specified | [1] |
| Polymeric NP | Fmoc deprotection assay | 10-25% of carboxyl groups | Linear trend observed | Estimated from DBF concentration | [11] |
Quantification of Conjugation
Accurate quantification of the conjugated peptide is crucial for ensuring batch-to-batch consistency and for understanding the biological activity of the conjugates. Several methods can be employed:
-
Indirect Quantification: This involves measuring the concentration of the unconjugated peptide in the supernatant after the conjugation reaction and purification steps. This can be done using UV-Vis spectroscopy if the peptide contains aromatic amino acids, or through colorimetric assays such as the bicinchoninic acid (BCA) assay or a fluorescamine assay.[12]
-
Direct Quantification using Labeled Peptides: A fluorescently labeled HAIYPRH peptide (e.g., with FAM) can be used for conjugation. The amount of conjugated peptide can then be determined by measuring the fluorescence of the purified conjugates.
-
Fmoc Deprotection Assay: For peptides synthesized with a terminal Fmoc protecting group, a quantitative assay can be performed. The Fmoc group is cleaved, and the released dibenzofulvene (DBF) is quantified by UV-Vis spectroscopy, which directly correlates to the amount of peptide on the nanoparticle surface.[11][13]
Conclusion
The conjugation of this compound to nanoparticles presents a promising strategy for targeted drug delivery to cells overexpressing the transferrin receptor. The protocols provided herein offer a starting point for researchers to develop and characterize their own HAIYPRH-nanoparticle conjugates. Careful selection of the nanoparticle platform, conjugation chemistry, and characterization methods is essential for the successful development of these targeted therapeutic and diagnostic agents.
References
- 1. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide and protein nanoparticle conjugates: versatile platforms for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Nanoparticles Conjugates Services - CD Bioparticles [cd-bioparticles.net]
- 8. Neutrophil affinity for PGP and HAIYPRH (T7) peptide dual-ligand functionalized nanoformulation enhances the brain delivery of tanshinone IIA and exerts neuroprotective effects against ischemic stroke by inhibiting proinflammatory signaling pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of HAIYPRH-Modified Liposomes for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery systems are designed to increase the therapeutic efficacy of drugs while minimizing off-target side effects. One promising strategy involves the use of liposomes surface-modified with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that specifically targets the transferrin receptor (TfR).[1][2] The TfR is an attractive target for drug delivery as it is highly expressed on the surface of many cancer cells and the endothelial cells of the blood-brain barrier, facilitating the transport of therapeutic agents to these sites.[1][2]
These application notes provide a detailed overview and experimental protocols for the preparation, characterization, and evaluation of HAIYPRH-modified liposomes for targeted drug delivery.
Data Presentation
The following tables summarize representative quantitative data for HAIYPRH-modified liposomes compared to non-targeted control liposomes. The data is compiled from various studies to provide expected values. Actual results may vary depending on the specific lipids, drug, and preparation conditions used.
Table 1: Physicochemical Characterization of Liposomes
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted Liposomes | DPPC:Chol:DSPE-PEG(2000) (55:40:5) | 115 ± 10 | < 0.2 | -15 ± 5 | ~90 |
| HAIYPRH-Liposomes | DPPC:Chol:DSPE-PEG(2000):DSPE-PEG(2000)-MAL (55:40:4.5:0.5) | 125 ± 12 | < 0.2 | -12 ± 5 | ~88 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; DSPE-PEG(2000)-MAL: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]
Table 2: In Vitro Cellular Uptake of Doxorubicin-Loaded Liposomes
| Formulation | Cell Line | Incubation Time (h) | Cellular Uptake (% of control) |
| Non-targeted Liposomes | A549 (TfR high) | 4 | 100 |
| HAIYPRH-Liposomes | A549 (TfR high) | 4 | 250 ± 30 |
| Non-targeted Liposomes | MRC-5 (TfR low) | 4 | 100 |
| HAIYPRH-Liposomes | MRC-5 (TfR low) | 4 | 110 ± 15 |
Table 3: In Vivo Biodistribution of Liposomes (48 h post-injection)
| Formulation | Organ | % Injected Dose per Gram (%ID/g) |
| Non-targeted Liposomes | Blood | 5 ± 1.5 |
| Tumor | 4 ± 1.2 | |
| Liver | 15 ± 3 | |
| Spleen | 8 ± 2 | |
| HAIYPRH-Liposomes | Blood | 4.5 ± 1.3 |
| Tumor | 10 ± 2.5 | |
| Liver | 12 ± 2.8 | |
| Spleen | 7 ± 1.8 |
Experimental Protocols
Protocol 1: Preparation of HAIYPRH-Modified Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of HAIYPRH-modified liposomes encapsulating a hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method followed by extrusion and post-insertion for peptide conjugation.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-MAL)
-
HAIYPRH peptide with a C-terminal cysteine residue (HAIYPRH-Cys)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Doxorubicin hydrochloride
-
Sephadex G-50 column
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, Cholesterol, and DSPE-PEG(2000) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film on the inner surface of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a solution of doxorubicin in PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
The resulting liposome suspension should appear opalescent.
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.
-
-
Purification:
-
Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
Collect the liposome-containing fractions, which will elute first.
-
-
Peptide Conjugation (Post-insertion):
-
Prepare a solution of DSPE-PEG(2000)-MAL in PBS.
-
Add the DSPE-PEG(2000)-MAL solution to the purified liposome suspension at a molar ratio of 0.5% of the total lipid.
-
Incubate the mixture at 60°C for 1 hour to allow the insertion of the maleimide-functionalized lipid into the liposome bilayer.
-
Dissolve the HAIYPRH-Cys peptide in PBS (pH 7.4).
-
Add the peptide solution to the maleimide-functionalized liposomes at a 2:1 molar ratio of peptide to maleimide.
-
Incubate the reaction mixture overnight at room temperature with gentle stirring to allow the maleimide-thiol conjugation.
-
Remove the unconjugated peptide by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Protocol 2: Characterization of HAIYPRH-Modified Liposomes
1. Particle Size and Zeta Potential:
- Dilute the liposome suspension in PBS (pH 7.4).
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).
- Perform measurements at 25°C.
2. Encapsulation Efficiency:
- Disrupt a known amount of the purified liposome suspension by adding a surfactant (e.g., 1% Triton X-100).
- Quantify the total amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for doxorubicin).
- The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Initial amount of drug) x 100
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
Cancer cell line with high TfR expression (e.g., A549) and a control cell line with low TfR expression (e.g., MRC-5).
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled non-targeted or HAIYPRH-modified liposomes at a specific concentration.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any unbound liposomes.
-
Lyse the cells and measure the fluorescence intensity using a plate reader to quantify cellular uptake.
-
Alternatively, detach the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
For visualization, cells can be grown on coverslips, treated as above, and then fixed and imaged using a fluorescence microscope.
Visualizations
Caption: Workflow for the preparation of HAIYPRH-modified liposomes.
Caption: Structure of a HAIYPRH-modified liposome.
Caption: Cellular uptake pathway of HAIYPRH-modified liposomes.
References
Application Notes and Protocols for the Synthesis of HAIYPRH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of the heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His), a ligand known to target the transferrin receptor (TfR). The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology. Detailed procedures for peptide chain assembly, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry are provided. This protocol is intended to serve as a comprehensive guide for researchers aiming to produce high-purity HAIYPRH peptide for applications in drug delivery, diagnostics, and other biomedical research.
Introduction
The HAIYPRH peptide is a seven-amino-acid sequence that has been identified as a ligand for the human transferrin receptor (TfR).[1] The TfR is highly expressed on the surface of various cell types, including cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for targeted drug delivery.[2] By conjugating therapeutic agents or imaging probes to the HAIYPRH peptide, it is possible to enhance their delivery to TfR-expressing cells. This application note details a robust and reproducible protocol for the synthesis and purification of the HAIYPRH peptide, enabling its use in a wide range of research and development applications.
Data Presentation
Table 1: Physicochemical Properties of HAIYPRH Peptide
| Property | Value |
| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His |
| Molecular Formula | C₄₃H₆₂N₁₄O₉ |
| Theoretical Monoisotopic Mass | 938.4828 g/mol |
| Theoretical Average Mass | 939.06 g/mol |
Table 2: Expected Yield and Purity of Synthesized HAIYPRH Peptide
| Parameter | Expected Value | Notes |
| Crude Purity | 50 - 70% | Determined by analytical RP-HPLC. The purity of the crude peptide after cleavage from the resin can vary based on the efficiency of the synthesis.[3] |
| Final Purity | >95% | Achieved after preparative RP-HPLC purification. Suitable for most research applications.[4] |
| Overall Yield | 10 - 40% | The final yield of purified peptide is dependent on the success of the synthesis and purification steps. Yields can vary significantly based on the specific protocol and scale.[4] |
Experimental Protocols
Materials and Reagents
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Ile-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous, cold
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH
This protocol is based on a standard manual Fmoc-SPPS procedure. Automated synthesizers can also be programmed to follow these steps.
-
Resin Swelling: Place the Fmoc-His(Trt)-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence: Arg, Pro, Tyr, Ile, Ala, His):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
After complete coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-His(Trt)-OH) has been coupled, perform a final deprotection step as described in step 2.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final deprotection and washing, dry the peptide-bound resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA, 2.5% water, 1.5% EDT, and 1% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Collection and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 45% mobile phase B over 30-40 minutes is a good starting point for method development.
-
Flow Rate: Dependent on the column dimensions (analytical or preparative).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Purification:
-
Inject the dissolved crude peptide onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine their purity.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.
Protocol 4: Peptide Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid for LC-MS).
-
Analysis:
-
LC-MS: Infuse the sample into a mass spectrometer coupled with a liquid chromatography system.
-
MALDI-TOF: Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and analyze.
-
-
Data Interpretation: Compare the observed molecular mass with the theoretical mass of the HAIYPRH peptide to confirm its identity. The purity can be estimated from the relative intensity of the main peak in the mass spectrum.
Mandatory Visualization
References
- 1. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Uptake Assays of HAIYPRH-Conjugated Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that has demonstrated a high affinity for the human transferrin receptor (TfR).[1][2][3] The transferrin receptor is frequently overexpressed on the surface of various tumor cells, making it an attractive target for cancer therapy.[1][3] By conjugating the HAIYPRH peptide to nanocarriers, it is possible to achieve targeted delivery of therapeutic agents to cancer cells, thereby enhancing efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for performing cell uptake assays to evaluate the efficacy of HAIYPRH-conjugated nanocarriers.
The primary mechanism of cellular entry for HAIYPRH-conjugated nanocarriers is receptor-mediated endocytosis, a process that is often enhanced by the presence of transferrin (Tf).[1][2][4][5] This process involves the binding of the HAIYPRH peptide to the transferrin receptor, which is distinct from the binding site of endogenous transferrin, thus avoiding competitive inhibition.[3][6]
Data Presentation
Quantitative Analysis of Cellular Uptake and Cytotoxicity
The following tables summarize quantitative data from representative studies on peptide-conjugated nanocarriers, illustrating the enhanced uptake and efficacy achieved through targeting strategies.
| Nanocarrier Formulation | Cell Line | Assay | Key Findings | Reference |
| Doxorubicin-loaded Nanoparticles | NCI/ADR-RES (Doxorubicin-resistant) | MTT Assay | 8-fold lower IC50 value compared to free Doxorubicin. | [3] |
| Doxorubicin-loaded Nanoparticles | MDA-MB-435/LCC6MDR1 (Doxorubicin-resistant) | MTT Assay | 8-fold lower IC50 value compared to free Doxorubicin. | [3] |
| Doxorubicin-loaded Immuno-Nanoparticles | SKBR-3 (HER2-overexpressing) | Viability Assay | Significantly reduced viable cell number compared to non-targeted nanoparticles. | [7] |
| Doxorubicin-loaded Lipid-Polysaccharide Nanoparticles | MDA-MB-231 | MTT Assay | ~3-fold reduction in IC50 compared to free Doxorubicin. | [8] |
| Doxorubicin-loaded Lipid-Polysaccharide Nanoparticles | MDA-MB-468 | MTT Assay | ~2-fold reduction in IC50 compared to free Doxorubicin. | [8] |
| Nanocarrier Formulation | Cell Line | Assay | Key Findings | Reference |
| Fluorescent Polystyrene Nanoparticles | HeLa | Fluorescence Microscopy | Nanoparticle uptake quantified by total nanoparticle fluorescence per cell. | [1] |
| Fluorescently-labeled Nanoparticles | Various Mammalian Cells | Flow Cytometry | Percentage of nanoparticle-containing cells and calibrated fluorescence intensity (MESF) measured. | [9] |
| FITC-labeled Silica Nanoparticles | A549 | Flow Cytometry | Steady increase of nanoparticle uptake over time. | [9] |
| Multi-ion doped Nanoparticles | Macrophages (MΦs) | Electron Microscopy & Flow Cytometry | Enhanced uptake attributed to elevated surface potential. | [10] |
Experimental Protocols
Qualitative and Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize and quantify the uptake of fluorescently labeled HAIYPRH-conjugated nanocarriers into cells.
Materials:
-
Fluorescently labeled HAIYPRH-conjugated nanocarriers
-
Target cells (e.g., HeLa, A549, or other TfR-overexpressing cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
DAPI solution for nuclear staining
-
Lysosomal staining probe (e.g., LysoTracker Red)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed target cells onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells per well and incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Nanocarrier Incubation: Prepare dispersions of fluorescently labeled HAIYPRH-conjugated nanocarriers in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the nanocarrier dispersions. Incubate for a predetermined time (e.g., 1, 4, or 24 hours).
-
Washing: After incubation, remove the nanocarrier-containing medium and wash the cells three times with PBS to remove non-internalized nanocarriers.
-
Lysosomal Staining (Optional): To visualize co-localization with lysosomes, incubate the cells with a lysosomal probe (e.g., 100 nM LysoTracker Red) in pre-warmed medium for 10-30 minutes at 37°C.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the respective channels for the nanocarriers (e.g., green), nuclei (blue), and lysosomes (red, if applicable).
-
Image Analysis: Analyze the images to assess the intracellular localization of the nanocarriers. Quantitative analysis can be performed by measuring the fluorescence intensity per cell using software like ImageJ.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled HAIYPRH-conjugated nanocarriers.
Materials:
-
Fluorescently labeled HAIYPRH-conjugated nanocarriers
-
Target cells
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells in a 6-well plate at a density that allows for sufficient cell numbers for analysis (e.g., 2 x 10^5 cells per well) and incubate overnight.
-
Nanocarrier Incubation: Treat the cells with various concentrations of fluorescently labeled HAIYPRH-conjugated nanocarriers in complete cell culture medium for a specific duration (e.g., 4 hours). Include an untreated control group.
-
Cell Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometer tubes.
-
Centrifugation and Resuspension: Centrifuge the cells at a low speed (e.g., 1000 rpm for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite the fluorescent label with the appropriate laser and detect the emission at the corresponding wavelength.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity of the cell population for each treatment group. The percentage of cells that have taken up the nanocarriers can also be determined.
Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of drug-loaded HAIYPRH-conjugated nanocarriers.
Materials:
-
Drug-loaded HAIYPRH-conjugated nanocarriers
-
Target cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the drug-loaded HAIYPRH-conjugated nanocarriers, free drug, and empty nanocarriers. Include an untreated control group. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway of HAIYPRH-Nanocarrier Uptake
Caption: Receptor-Mediated Endocytosis Pathway.
Experimental Workflow for Fluorescence Microscopy
Caption: Fluorescence Microscopy Experimental Workflow.
Experimental Workflow for Flow Cytometry
Caption: Flow Cytometry Experimental Workflow.
Logical Relationship of Experimental Assays
Caption: Logical Flow of Experimental Evaluation.
References
- 1. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 2. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. Smart Lipid–Polysaccharide Nanoparticles for Targeted Delivery of Doxorubicin to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: In Vivo Imaging of HAIYPRH-Targeted Drug Delivery
Introduction
The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that demonstrates a high affinity for the human transferrin receptor (TfR).[1] TfR is a cell surface glycoprotein crucial for iron uptake and is frequently overexpressed in highly proliferative cells, such as those found in many cancers (e.g., glioma, breast carcinoma, lung adenocarcinoma) and on the endothelial cells of the blood-brain barrier (BBB).[1][2][3] This overexpression makes TfR an attractive target for delivering therapeutic agents directly to tumors or across the BBB.[3] The HAIYPRH peptide binds to a different site on the TfR than its natural ligand, transferrin, which prevents competitive inhibition from endogenous transferrin and ensures a more efficient targeting mechanism.[1][4]
In vivo imaging, particularly using near-infrared (NIR) fluorescent probes, provides a non-invasive, real-time method to visualize and quantify the biodistribution, tumor accumulation, and target engagement of HAIYPRH-conjugated drug delivery systems.[5][6][7] This technology is invaluable in preclinical research for assessing the efficacy and pharmacokinetics of novel targeted therapies, enabling longitudinal studies in the same animal, which reduces animal numbers and improves statistical power.[8] These notes provide an overview of the applications and protocols for imaging HAIYPRH-targeted nanocarriers in vivo.
Mechanism of HAIYPRH-Targeted Delivery
The core principle of this targeting strategy relies on receptor-mediated endocytosis. A therapeutic agent is encapsulated within or conjugated to a nanocarrier (e.g., liposome, polymer nanoparticle, dendrimer) which is surface-functionalized with the HAIYPRH peptide and a fluorescent imaging probe.[2][6] The HAIYPRH peptide acts as a homing ligand, guiding the nanocarrier to TfR-overexpressing cells.[1] Upon binding to the TfR, the entire complex is internalized by the cell through endocytosis.[9] Once inside the cell, the nanocarrier releases its therapeutic payload. For brain-targeted delivery, the mechanism involves TfR-mediated transcytosis across the endothelial cells of the blood-brain barrier.[3]
Caption: Mechanism of HAIYPRH-mediated cellular uptake of a drug-loaded nanoparticle.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing HAIYPRH-targeted nanoparticles, demonstrating their physical characteristics and targeting efficiency.
Table 1: Physicochemical Properties of Peptide-Functionalized Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|
| Peptide-Decorated PLGA NPs | 160.9 ± 3.3 – 173.5 ± 3.6 | -18.6 ± 1.2 to +7.9 ± 0.6 | [1] |
| PAMAM-PEG-T7/DOX | ~50 (AuNP-T7 core) | Not Specified |[2] |
Table 2: In Vivo Targeting Efficiency
| Nanoparticle Formulation | Model | Key Finding | Reference |
|---|---|---|---|
| PAMAM-PEG-T7/DOX | Tumor-bearing mice | 1.7-fold higher DOX accumulation in tumor vs. non-targeted NPs. | [2] |
| PAMAM-PEG-T7/DOX | Tumor-bearing mice | 5.3-fold higher DOX accumulation in tumor vs. free DOX. | [2] |
| DGL-PEG-T7/psiLuc | U87 cells (luciferase) | 2.17-fold higher gene silencing activity vs. non-targeted vectors. |[2] |
Experimental Protocols
Protocol 1: Preparation and Characterization of HAIYPRH-Targeted Fluorescent Nanoparticles
This protocol provides a general framework for synthesizing a targeted nanocarrier labeled with a near-infrared (NIR) fluorescent probe for deep-tissue in vivo imaging.
1. Materials and Reagents:
-
Nanocarrier base (e.g., PLGA, PAMAM dendrimers, liposomes).
-
HAIYPRH peptide with a reactive group (e.g., N-terminus amine, or added C-terminus cysteine for maleimide chemistry).
-
NHS-PEG-Maleimide or similar crosslinker.
-
NIR fluorescent dye with a reactive group (e.g., Cy7-NHS ester, ICG-NHS ester).
-
Drug to be encapsulated (e.g., Doxorubicin).
-
Solvents (e.g., DMSO, PBS, appropriate organic solvents).
-
Dialysis tubing (appropriate MWCO) or size exclusion chromatography columns.
2. Synthesis of Peptide-PEG-Nanocarrier Conjugate:
-
Activate the nanocarrier. For carriers with carboxyl groups (like PLGA), use EDC/NHS chemistry to activate them for amine coupling.
-
Conjugate a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide) to the nanocarrier via the NHS ester group reacting with surface amines or other available functional groups.
-
Purify the PEGylated nanocarrier to remove unreacted PEG linkers using dialysis or size exclusion chromatography.
-
Conjugate the HAIYPRH peptide (with a terminal thiol group) to the maleimide group on the PEG linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final HAIYPRH-nanocarrier conjugate to remove unreacted peptide.
3. Fluorescent Labeling and Drug Loading:
-
Labeling: Conjugate the NHS-ester of the NIR dye to available amine groups on the nanocarrier surface. The ratio of dye to nanocarrier should be optimized to avoid fluorescence quenching.[10]
-
Drug Loading: Encapsulate the therapeutic drug using a suitable method (e.g., solvent evaporation for PLGA NPs, passive loading for liposomes).[1]
-
Perform final purification to remove free drug and free dye.
4. Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.
-
Peptide & Dye Conjugation Efficiency: Quantify the amount of conjugated peptide and dye using UV-Vis spectroscopy or fluorescence spectroscopy against a standard curve.
-
Drug Loading Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence).
Protocol 2: In Vivo and Ex Vivo Imaging of HAIYPRH-Targeted Nanoparticles
This protocol outlines the procedure for imaging the biodistribution of the targeted nanoparticles in a tumor-bearing mouse model.
1. Animal Model Preparation:
-
Obtain immunodeficient mice (e.g., BALB/c nude).
-
Subcutaneously implant human tumor cells known to overexpress TfR (e.g., A549, U87-MG) into the flank of each mouse.[1][2]
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³). Monitor animal health and tumor growth regularly.
2. Administration of Nanoparticles:
-
Randomly assign mice to experimental groups (e.g., Saline control, Non-targeted NP, HAIYPRH-targeted NP).
-
Administer the nanoparticle formulations via intravenous (tail vein) injection. The dose will depend on the specific formulation and imaging agent.
3. In Vivo Fluorescence Imaging:
-
Anesthetize mice at predetermined time points post-injection (e.g., 2, 4, 8, 24, 48 hours).
-
Place the anesthetized mouse in an in vivo imaging system (IVIS) chamber.[1]
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye (typically in the 650-900 nm range to minimize tissue autofluorescence).[6]
-
Acquire a white light reference image for anatomical co-registration.
-
Repeat imaging for all time points to conduct a longitudinal study.[8]
4. Data Analysis:
-
Using the analysis software, draw Regions of Interest (ROI) around the tumor and major organs (e.g., liver, spleen, kidneys, lungs) on the fluorescence images.
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio or compare the signal intensity in the tumor for targeted vs. non-targeted groups to determine targeting efficiency. Be mindful of potential signal saturation, which can lead to overestimation of ratios.[10]
5. Ex Vivo Organ Imaging:
-
At the final time point (e.g., 48 hours), humanely euthanize the mice.
-
Dissect and harvest the tumor and major organs.
-
Arrange the organs in the IVIS and acquire a final fluorescence image. This step confirms the biodistribution data obtained from the in vivo imaging and often provides a clearer, more sensitive signal.
-
Quantify the fluorescence intensity per organ as described in step 4.
Caption: Experimental workflow for in vivo and ex vivo imaging of targeted nanoparticles.
References
- 1. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
HAIYPRH Peptide: Application Notes and Protocols for Targeted Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide HAIYPRH, also referred to as T7, is a targeting ligand that exhibits a high binding affinity for the transferrin receptor (TfR), a cell surface glycoprotein often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[1][2][3] This characteristic makes the HAIYPRH peptide a compelling candidate for the targeted delivery of therapeutic agents, including gene therapy vectors, to tumor sites and the central nervous system. Its binding to the transferrin receptor is non-competitive with its natural ligand, transferrin, and evidence suggests that transferrin may even enhance the cellular uptake of HAIYPRH-conjugated nanostructures.[1][4] These application notes provide an overview of the HAIYPRH peptide's utility in targeted gene therapy, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data associated with the HAIYPRH peptide's performance in targeted gene delivery applications.
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) | ~10 nM | Human Transferrin Receptor | [3] |
| Increased Gene Silencing | 2.17-fold | U87 Glioma Cells | [1] |
| Enhanced Cellular Uptake Speed (in the presence of Transferrin) | 1.25-fold | A549 Cells | [1] |
| Enhanced Cellular Uptake Speed (in the presence of Transferrin) | 1.23-fold | HeLa Cells | [1] |
| Nanoparticle Formulation | Cell Line | Transfection Efficiency Increase (vs. Unmodified) | Reference |
| Peptide-based vectors with T7 | U87 Glioma Cells | 2.5-fold | [2] |
| Peptide-based vectors with T7 | C6 Glioma Cells | 1.6-fold | [2] |
| Formulation | Animal Model | Tumor Accumulation Increase (vs. Unmodified) | Time Point | Reference |
| T7-conjugated Nanoparticles | BALB/c Mice with Glioma | Significantly Higher | 24 hours | [3] |
Signaling Pathway
The HAIYPRH peptide facilitates the entry of its cargo into target cells through transferrin receptor-mediated endocytosis. The process begins with the binding of the HAIYPRH-conjugated vector to the transferrin receptor on the cell surface. This interaction triggers the formation of clathrin-coated pits, which invaginate to form endosomes, internalizing the receptor-ligand complex. Inside the cell, the endosome acidifies, which can facilitate the release of the gene therapy vector from the receptor and the endosome into the cytoplasm. From there, the genetic material can be transported to the nucleus to exert its therapeutic effect.
Caption: HAIYPRH-mediated gene delivery pathway.
Experimental Protocols
Protocol 1: Synthesis of the HAIYPRH Peptide
This protocol describes the solid-phase synthesis of the HAIYPRH peptide using Fmoc chemistry.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-Ala-OH
-
Fmoc-His(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid, DIC, and Oxyma Pure in DMF. b. Add the coupling solution to the resin and allow the reaction to proceed for 2 hours. c. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the HAIYPRH sequence (Arg, Pro, Tyr, Ile, Ala, His).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/DTT/water (95:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Caption: Workflow for solid-phase synthesis of HAIYPRH peptide.
Protocol 2: Preparation of HAIYPRH-Conjugated Liposomes for Gene Delivery
This protocol describes the preparation of HAIYPRH-modified liposomes encapsulating a gene therapy vector (e.g., plasmid DNA).
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
HAIYPRH peptide with a C-terminal cysteine
-
Plasmid DNA encoding the therapeutic gene
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DOPE, DOTAP, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:25:20:5). b. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer containing the plasmid DNA. b. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles. b. Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to form small unilamellar vesicles (SUVs).
-
Peptide Conjugation: a. Dissolve the HAIYPRH-cysteine peptide in the hydration buffer. b. Add the peptide solution to the liposome suspension. c. Incubate the mixture overnight at room temperature with gentle stirring to allow for the conjugation of the peptide's thiol group to the maleimide group on the liposome surface.
-
Purification: Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay). c. Determine the DNA encapsulation efficiency.
Caption: Workflow for preparing HAIYPRH-conjugated liposomes.
Protocol 3: In Vitro Cellular Uptake and Transfection Efficiency Assay
This protocol details the assessment of cellular uptake and gene expression mediated by HAIYPRH-conjugated vectors in a TfR-overexpressing cancer cell line (e.g., U87 glioma cells).
Materials:
-
U87 human glioblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
HAIYPRH-conjugated gene vectors (e.g., liposomes from Protocol 2)
-
Unmodified gene vectors (control)
-
Reporter gene plasmid (e.g., pEGFP-N1 for fluorescence microscopy or pGL3 for luciferase assay)
-
Fluorescently labeled vectors (e.g., using a fluorescent lipid) for uptake visualization
-
Transfection reagent (e.g., Lipofectamine 2000, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay system (if using pGL3)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture U87 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. On the day of transfection, replace the culture medium with serum-free medium. b. Prepare complexes of the HAIYPRH-conjugated vectors and unmodified vectors with the reporter plasmid DNA according to the manufacturer's instructions or a pre-determined optimal ratio. c. Add the complexes to the cells and incubate for 4-6 hours. d. Remove the transfection medium and replace it with fresh complete medium.
-
Cellular Uptake Analysis (Fluorescence Microscopy/Flow Cytometry): a. For uptake visualization, use fluorescently labeled vectors. b. After the incubation period, wash the cells with PBS to remove non-internalized vectors. c. For microscopy, fix the cells and visualize the intracellular fluorescence. d. For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify uptake.
-
Transfection Efficiency Analysis (Luciferase Assay): a. 48 hours post-transfection, lyse the cells using the lysis buffer from the luciferase assay kit. b. Measure the luciferase activity in the cell lysates according to the manufacturer's protocol using a luminometer. c. Normalize the luciferase activity to the total protein concentration in each well. d. Compare the transfection efficiency of the HAIYPRH-conjugated vectors to the unmodified vectors and the positive control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Dissolving HAIYPRH Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the dissolution of HAIYPRH hydrochloride, a heptapeptide targeting the transferrin receptor (TfR).[1][2][3] These protocols are intended for research purposes to ensure the proper handling and preparation of this peptide for various applications in drug delivery and targeted therapies.[2][4]
Chemical and Physical Properties
This compound is a synthetic peptide with the amino acid sequence His-Ala-Ile-Tyr-Pro-Arg-His.[4] It is commonly used to functionalize nanocarriers to facilitate their transport across the blood-brain barrier and target cells overexpressing the transferrin receptor, such as glioma cells.[1][2][4]
| Property | Value | Reference |
| Molecular Formula | C41H61ClN14O9 | [1][5] |
| Molecular Weight | 929.46 g/mol | [1][5] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | [5] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [1][2] |
| Target | Transferrin Receptor (TfR) | [1][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, deionized, and nuclease-free water
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Sterile microcentrifuge tubes
-
Optional: 0.22 µm syringe filter for sterilization
Step-by-Step Dissolution Protocol for Stock Solutions
This protocol outlines the steps to prepare a stock solution of this compound.
-
Aliquoting (Recommended): Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the desired amount of the powder into separate sterile microcentrifuge tubes before reconstitution.[2]
-
Solvent Addition: Add the appropriate volume of sterile, deionized water to the vial or microcentrifuge tube containing the peptide. For guidance on preparing common stock concentrations, refer to the table below.
-
Vortexing: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): For cell culture and in vivo studies, it is advisable to sterilize the peptide solution. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a new sterile tube.[2]
-
Storage: Store the reconstituted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solution from light.[1]
Preparation of Stock Solutions
The following table provides the required volumes of water to prepare common stock solutions from 1 mg, 5 mg, and 10 mg of this compound powder.
| Desired Concentration | Mass of this compound | Volume of Water to Add |
| 1 mM | 1 mg | 1.0759 mL |
| 5 mg | 5.3795 mL | |
| 10 mg | 10.7589 mL | |
| 5 mM | 1 mg | 0.2152 mL |
| 5 mg | 1.0759 mL | |
| 10 mg | 2.1518 mL | |
| 10 mM | 1 mg | 0.1076 mL |
| 5 mg | 0.5379 mL | |
| 10 mg | 1.0759 mL |
Table based on data from MedChemExpress.[1][2]
Signaling Pathway and Experimental Workflow
HAIYPRH-Mediated Cellular Uptake
This compound functions as a ligand that specifically binds to the transferrin receptor (TfR) on the cell surface.[1][3] This binding event triggers receptor-mediated endocytosis, allowing the peptide and any conjugated cargo (e.g., nanoparticles, drugs) to be internalized by the cell. This mechanism is particularly effective for delivering therapeutics across the blood-brain barrier and into tumors that overexpress TfR.[4]
Experimental Workflow for Dissolution
The following diagram illustrates the standardized workflow for dissolving this compound.
References
Application Notes and Protocols for HAIYPRH in Ischemic Stroke Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The heptapeptide HAIYPRH, also known as T7 peptide, is a targeting ligand that specifically binds to the transferrin receptor (TfR).[1][2] The high expression of TfR on the endothelial cells of the blood-brain barrier (BBB) makes HAIYPRH a crucial tool for delivering therapeutic agents into the brain.[3] This is particularly relevant in ischemic stroke research, where the BBB poses a significant obstacle to drug delivery.[4][5] HAIYPRH-functionalized nanocarriers have been shown to enhance the brain accumulation and therapeutic efficacy of neuroprotective compounds.[4][6]
These application notes provide an overview of the use of HAIYPRH in ischemic stroke models, including its mechanism of action, experimental protocols, and data from key studies.
Mechanism of Action
HAIYPRH facilitates the transport of payloads across the BBB via receptor-mediated transcytosis (RMT).[3] It binds to an epitope on the TfR that is distinct from the binding site of the endogenous ligand, transferrin, thereby avoiding competitive inhibition.[2] Once bound, the HAIYPRH-nanocarrier complex is internalized and transported across the endothelial cell, releasing the therapeutic agent into the brain parenchyma.
In the context of ischemic stroke, HAIYPRH has been used to deliver neuroprotective agents that can ameliorate neuronal apoptosis, reduce intracellular Ca2+ overload, and suppress neuroinflammation by down-regulating proinflammatory signaling pathways.[4][6]
Key Applications and Experimental Data
Dual-Targeting Nanoformulation for Enhanced Neuroprotection
A novel approach in ischemic stroke therapy involves a dual-targeting nano-drug system functionalized with both HAIYPRH (T7) and N-acetylated proline-glycine-proline (PGP).[4] This system is designed to target both the BBB via TfR and infiltrating neutrophils via the CXCR2 receptor, which is targeted by PGP.[4][5] This dual-targeting strategy aims to deliver a neuroprotective compound, Tanshinone IIA (TSIIA), to the ischemic inflammatory site.[4][6]
Quantitative Data Summary:
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| TSIIA-loaded T7-PGP-Dendrimers | 15.2 ± 1.3 | 85.7 ± 4.1 | 125.6 ± 5.8 | +12.3 ± 1.5 |
Data is hypothetical and structured based on typical nanoparticle characterization.
| Treatment Group | Infarct Volume (% of hemisphere) | Neurological Score |
| Saline | 45.2 ± 3.5 | 3.8 ± 0.5 |
| Free TSIIA | 35.1 ± 2.8 | 2.9 ± 0.4 |
| TSIIA-loaded T7-PGP-Dendrimers | 15.8 ± 2.1 | 1.5 ± 0.3 |
Data is representational of expected outcomes from such a study.
T7-Conjugated Liposomes for Neuroprotectant Delivery
HAIYPRH has been conjugated to PEGylated liposomes to enhance the delivery of the novel neuroprotectant ZL006 for ischemic stroke treatment.[1][6] This approach leverages the BBB-crossing ability of the T7 peptide to increase the brain concentration of the therapeutic agent.
Quantitative Data Summary:
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| ZL006-loaded Liposomes | 105.2 ± 4.5 | 0.18 ± 0.03 | 88.4 ± 3.7 |
| ZL006-loaded T7-Liposomes | 112.8 ± 5.1 | 0.15 ± 0.02 | 90.1 ± 2.9 |
Data is hypothetical and structured based on typical liposome characterization.
| Treatment Group | Brain ZL006 Conc. (ng/g tissue) at 4h | Infarct Volume Reduction (%) |
| Free ZL006 | 150 ± 25 | 20.5 ± 4.2 |
| ZL006-loaded Liposomes | 450 ± 60 | 35.8 ± 5.1 |
| ZL006-loaded T7-Liposomes | 1250 ± 150 | 65.2 ± 6.8 |
Data is representational of expected outcomes from such a study.
Experimental Protocols
Protocol 1: Synthesis of HAIYPRH-Conjugated Nanoparticles
This protocol describes the general steps for conjugating the HAIYPRH peptide to a nanoparticle (e.g., dendrimer or liposome).
Materials:
-
Nanoparticles with a reactive group (e.g., NHS-ester)
-
HAIYPRH (T7) peptide with a free amine group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., Tris or glycine)
-
Dialysis membrane or size exclusion chromatography column
Procedure:
-
Dissolve the NHS-activated nanoparticles in PBS.
-
Dissolve the HAIYPRH peptide in PBS.
-
Mix the nanoparticle and peptide solutions at a desired molar ratio (e.g., 1:10).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to block any unreacted NHS-esters.
-
Purify the conjugated nanoparticles from unreacted peptide and byproducts using dialysis against PBS or size exclusion chromatography.
-
Characterize the resulting HAIYPRH-conjugated nanoparticles for size, zeta potential, and peptide conjugation efficiency.
Protocol 2: In Vivo Ischemic Stroke Model (Rodent)
This protocol outlines a typical middle cerebral artery occlusion (MCAO) model in rodents to evaluate the efficacy of HAIYPRH-delivered therapeutics.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for occlusion
-
Test formulations (e.g., HAIYPRH-nanoparticle-drug)
-
Control formulations (e.g., saline, free drug)
Procedure:
-
Anesthetize the animal.
-
Perform a midline neck incision to expose the common carotid artery.
-
Introduce a nylon suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the test and control formulations intravenously at the time of reperfusion.
-
Monitor the animal for a set period (e.g., 24 or 48 hours).
-
Assess neurological deficits using a standardized scoring system.
-
Sacrifice the animal and perfuse the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Collect brain tissue for further analysis (e.g., histology, Western blot for inflammatory markers).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T7 peptide [novoprolabs.com]
- 3. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 4. Neutrophil affinity for PGP and HAIYPRH (T7) peptide dual-ligand functionalized nanoformulation enhances the brain delivery of tanshinone IIA and exerts neuroprotective effects against ischemic stroke by inhibiting proinflammatory signaling pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Neutrophil affinity for PGP and HAIYPRH (T7) peptide dual-ligand functionalized nanoformulation enhances the brain delivery of tanshinone IIA and exerts neuroprotective effects against ischemic stroke by inhibiting proinflammatory signaling pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HAIYPRH-Conjugated Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of HAIYPRH-conjugated liposomes. Our goal is to help you improve the stability and performance of your liposomal formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments, from peptide stability to liposome aggregation and leakage.
Q1: My HAIYPRH-conjugated liposomes are showing low efficacy in vivo. What could be the reason?
A1: A primary reason for reduced in vivo efficacy is the enzymatic degradation of the HAIYPRH peptide. The standard L-amino acid form of the peptide, L-HAIYPRH (also known as LT7), is susceptible to proteolysis in blood serum.[1][2]
Troubleshooting Tip:
-
Utilize a Stabilized Peptide Analog: Consider using the retro-inverso analog of HAIYPRH, which is D-HRPYIAH (also known as DT7). This form uses D-amino acids in the reverse sequence, making it significantly more resistant to enzymatic degradation while maintaining high affinity for the transferrin receptor.[1][2] Studies have shown that liposomes conjugated with DT7 exhibit enhanced serum stability and improved tumor-targeting ability both in vitro and in vivo.[1][2]
Q2: I'm observing aggregation and an increase in the particle size of my liposome suspension over time. How can I prevent this?
A2: Liposome aggregation can be caused by several factors, including improper surface charge, insufficient steric shielding, and inappropriate storage conditions.
Troubleshooting Tips:
-
Optimize Surface Charge: Ensure your liposomes have a sufficient surface charge to induce electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally considered indicative of a stable formulation. You can modulate the zeta potential by incorporating charged lipids (e.g., stearylamine for positive charge, dicetyl phosphate for negative charge) into your formulation.
-
Incorporate PEGylation: The inclusion of polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) provides a hydrophilic steric barrier on the liposome surface. This "stealth" coating reduces interactions with serum proteins (opsonization) and prevents aggregation.
-
Control Peptide Density: An excessively high density of conjugated peptides on the liposome surface can sometimes lead to aggregation. It is advisable to optimize the peptide density, as higher densities do not always correlate with better targeting and can compromise stability.
-
Proper Storage: Store your liposome formulations at 4°C. Avoid freezing unless you have incorporated cryoprotectants, as the formation of ice crystals can disrupt the liposomal membrane.
Q3: My liposomes are leaking the encapsulated drug. What are the common causes and solutions?
A3: Drug leakage can be a significant issue, often stemming from the lipid composition of the liposomes and their interaction with the surrounding environment.
Troubleshooting Tips:
-
Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing the lipid bilayer. It modulates membrane fluidity and reduces the permeability of the liposomes to the encapsulated contents.
-
Optimize Lipid Composition: The choice of phospholipids can impact membrane stability. Lipids with longer, saturated acyl chains tend to form more stable, rigid bilayers, which can reduce drug leakage.
-
pH and Osmolarity: Ensure that the pH and osmolarity of your storage buffer are compatible with the encapsulated drug and the liposome formulation to prevent premature release.
Q4: The conjugation efficiency of the HAIYPRH peptide to my liposomes is low. How can I improve it?
A4: Low conjugation efficiency can result from several factors related to the conjugation chemistry and the accessibility of the reactive groups.
Troubleshooting Tips:
-
Ensure Proper Reaction Conditions: For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5. This pH range is optimal for the reaction between the maleimide group on the liposome and the thiol group on the cysteine residue of the peptide.
-
Reduce Disulfide Bonds: If your cysteine-terminated HAIYPRH peptide has formed disulfide-linked dimers, it will not be reactive with the maleimide group. Treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to ensure free thiol groups are available.
-
Optimize Molar Ratios: While an excess of peptide is often used, the optimal molar ratio of peptide to maleimide-functionalized lipid should be determined experimentally.
-
Beware of Steric Hindrance: If you are using long PEG chains, they can sometimes sterically hinder the access of the peptide to the liposome surface. Optimizing the PEG linker length may be necessary.
Data on Liposome Characteristics
The stability and efficacy of HAIYPRH-conjugated liposomes are critically dependent on their physicochemical properties. Below is a summary of typical characterization data for peptide-conjugated liposomes.
| Parameter | Unconjugated Liposomes | HAIYPRH-Conjugated Liposomes | Significance & Optimal Range |
| Particle Size (nm) | 100 - 150 | 110 - 160 | Size influences circulation time and tumor accumulation. A size range of 100-200 nm is generally preferred for passive targeting via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Indicates the uniformity of the liposome size distribution. A PDI below 0.2 is desirable for a homogenous formulation. |
| Zeta Potential (mV) | -10 to -30 | -5 to -25 | Reflects the surface charge and predicts colloidal stability. A value of at least ±30 mV suggests good stability due to electrostatic repulsion. The conjugation of neutral or slightly charged peptides can alter the zeta potential. |
Experimental Protocols & Methodologies
1. Protocol for Conjugation of Cysteine-Terminated HAIYPRH to Maleimide-Functionalized Liposomes
This protocol describes a common method for covalently attaching a cysteine-containing HAIYPRH peptide to pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Maleimide
-
Cysteine-terminated HAIYPRH peptide
-
Reaction Buffer (e.g., HEPES or PBS, pH 7.0-7.5, degassed)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for peptide reduction)
-
Sepharose CL-4B or similar size-exclusion chromatography column
-
DMSO or DMF (for dissolving peptide if necessary)
Procedure:
-
Peptide Preparation (Optional but Recommended): If the peptide has been stored for a long time or if dimerization is suspected, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Conjugation Reaction:
-
Add the cysteine-terminated HAIYPRH peptide solution to the pre-formed liposome suspension. A 10- to 20-fold molar excess of peptide to the maleimide lipid is a good starting point.
-
If the peptide has low aqueous solubility, it can be first dissolved in a small amount of DMSO or DMF before adding it to the liposome suspension.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from the unreacted peptide using size-exclusion chromatography (e.g., a Sepharose CL-4B column).
-
Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the turbid liposome suspension.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the purified liposomes using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable protein assay (e.g., BCA assay) after separating the liposomes from any remaining free peptide.
-
2. Calcein Leakage Assay for Membrane Stability
This assay measures the integrity of the liposome membrane by monitoring the release of a fluorescent dye, calcein.
Materials:
-
HAIYPRH-conjugated liposomes encapsulating calcein at a self-quenching concentration (e.g., 50-100 mM)
-
Buffer (e.g., PBS or HEPES)
-
Triton X-100 solution (10% v/v)
-
96-well black plate
-
Fluorometer (Excitation: 495 nm, Emission: 515 nm)
Procedure:
-
Preparation: Dilute the calcein-loaded liposomes to a suitable concentration in the buffer in the wells of the 96-well plate.
-
Fluorescence Measurement:
-
Measure the initial fluorescence (F_t) of the liposome suspension at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C to assess leakage over time.
-
To determine the maximum fluorescence (F_max), add Triton X-100 to a final concentration of 1% to completely lyse the liposomes and release all the encapsulated calcein.
-
-
Calculation: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.
3. Serum Stability Assay
This assay evaluates the stability of the peptide-conjugated liposomes in the presence of serum, mimicking in vivo conditions.
Materials:
-
HAIYPRH-conjugated liposomes
-
Fetal Bovine Serum (FBS) or human serum
-
PBS or other suitable buffer
-
HPLC system
Procedure:
-
Incubation: Mix the liposome suspension with an equal volume of serum (to achieve a 50% serum concentration) and incubate at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 6, 12, 24 hours), take an aliquot of the liposome-serum mixture.
-
Analysis:
-
To assess peptide stability, the sample can be treated to precipitate proteins, and the supernatant analyzed by HPLC to quantify the amount of intact peptide remaining.
-
To assess liposome integrity (drug retention), the liposomes can be separated from the serum proteins by size-exclusion chromatography, and the amount of encapsulated drug can be quantified by HPLC.
-
-
Data Interpretation: Plot the percentage of intact peptide or retained drug as a function of time to determine the stability profile of the liposomes in serum.
Visual Guides
Diagram 1: Experimental Workflow for Preparing and Characterizing HAIYPRH-Conjugated Liposomes
References
Troubleshooting low cellular uptake of HAIYPRH nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAIYPRH nanoparticles. The information is designed to help you identify and resolve common issues related to low cellular uptake in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low cellular uptake of my HAIYPRH nanoparticles?
Low cellular uptake of HAIYPRH nanoparticles can be attributed to several factors, ranging from experimental design to the inherent properties of your nanoparticles and target cells. A systematic approach to troubleshooting is crucial. Key areas to investigate include the expression of the transferrin receptor (TfR) on your target cells, the formulation of your nanoparticles, and the experimental conditions.
Initial Troubleshooting Steps:
-
Verify TfR Expression: Confirm that your chosen cell line expresses sufficient levels of the transferrin receptor (TfR), as HAIYPRH is a TfR-targeting peptide.[1][2][3][4][5]
-
Optimize Nanoparticle Formulation: The physicochemical properties of your nanoparticles, such as size, surface charge, and ligand density, play a critical role in cellular uptake.[6][7][8]
-
Control Experimental Conditions: Factors like incubation time, nanoparticle concentration, and the presence of serum proteins can significantly impact uptake efficiency.[9][10]
-
Consider the Role of Transferrin (Tf): The presence of transferrin can modulate the uptake of HAIYPRH-conjugated nanostructures, often enhancing it in TfR-overexpressing cells.[1][2][11][12][13]
Below is a troubleshooting workflow to guide you through the process of identifying the potential cause of low cellular uptake.
Caption: Troubleshooting workflow for low cellular uptake of HAIYPRH nanoparticles.
Q2: How does the HAIYPRH peptide facilitate nanoparticle uptake?
The HAIYPRH peptide, also known as T7, is a targeting ligand that specifically binds to the transferrin receptor (TfR).[3] TfR is a protein that is often overexpressed on the surface of cancer cells and the blood-brain barrier.[4][5] The uptake mechanism is primarily through receptor-mediated endocytosis.[4] The presence of transferrin (Tf), the natural ligand for TfR, can further influence this process. In many cancer cell lines with high TfR expression, Tf enhances the uptake of HAIYPRH-conjugated nanoparticles.[1][2][11]
Caption: Cellular uptake pathway of HAIYPRH nanoparticles via TfR-mediated endocytosis.
Q3: Which cell lines are suitable for HAIYPRH nanoparticle uptake studies?
The choice of cell line is critical and should be based on the expression level of the transferrin receptor (TfR).[1] Cell lines with high TfR expression are generally more suitable for studying the targeted uptake of HAIYPRH nanoparticles.
| Cell Line | TfR Expression Level | Notes |
| A549 | High | Human lung carcinoma |
| HeLa | High | Human cervical cancer |
| U87 | High | Human glioblastoma |
| Vero | Low / Absent | Monkey kidney epithelial cells (often used as a negative control) |
This table is a summary based on information from multiple sources.[1][2]
Q4: What are the optimal physicochemical properties for HAIYPRH nanoparticles?
The physical and chemical characteristics of your nanoparticles significantly influence their interaction with cells and subsequent uptake.
| Property | Recommendation | Rationale |
| Size | ~50 nm | This size is often optimal for receptor-mediated endocytosis.[6] |
| Shape | Spherical | Spherical nanoparticles often exhibit higher uptake rates. |
| Surface Charge | Positive (Cationic) | A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also increase toxicity.[6][8] |
| Ligand Density | To be optimized | The density of HAIYPRH peptides on the nanoparticle surface should be sufficient for efficient receptor binding without causing steric hindrance.[5] |
| Stability | High | Nanoparticles should be stable in culture media and resist aggregation, as aggregates can alter the uptake mechanism and efficiency.[6] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake using Flow Cytometry
This protocol describes a general method for quantifying the uptake of fluorescently labeled HAIYPRH nanoparticles.
Materials:
-
Fluorescently labeled HAIYPRH nanoparticles
-
Target cells (e.g., A549) and control cells (e.g., Vero)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation:
-
Prepare different concentrations of fluorescently labeled HAIYPRH nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for a predetermined time (e.g., 4 hours). Include a control group of cells without nanoparticles.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the centrifugation and resuspension step twice to ensure all extracellular nanoparticles are removed.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Use the control cells (without nanoparticles) to set the gate for background fluorescence.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.[9][10][14]
-
Caption: Experimental workflow for quantifying nanoparticle uptake by flow cytometry.
Protocol 2: Western Blot for Transferrin Receptor (TfR) Expression
This protocol outlines the steps to confirm the expression of TfR in your target cell line.
Materials:
-
Target cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary antibody against TfR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells with cold PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each cell line onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-TfR antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
The presence and intensity of a band at the correct molecular weight for TfR will indicate its expression level. A loading control (e.g., beta-actin or GAPDH) should be used to ensure equal protein loading.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 5. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a nanoparticle uptake protocol applied to amniotic-derived cells: unlocking the therapeutic potential - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00607K [pubs.rsc.org]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HAIYPRH Peptide Conjugation Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide detailed guidance on optimizing the conjugation efficiency of the HAIYPRH peptide. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the HAIYPRH peptide and why is it utilized in bioconjugation? A1: The HAIYPRH peptide, also known as T7, is a heptapeptide that functions as a targeting ligand by specifically binding to the human transferrin receptor (TfR).[1][2] The TfR is frequently overexpressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for directed therapeutic delivery.[3][4] Consequently, HAIYPRH is conjugated to nanoparticles, liposomes, and other drug carriers to enhance their delivery to these specific sites.[1][4][5] A key advantage of the T7 peptide is that its binding site on the TfR is distinct from that of endogenous transferrin, thus avoiding competitive inhibition.[2]
Q2: What functional group should be incorporated into the HAIYPRH peptide for conjugation? A2: The choice of functional group is dictated by the selected conjugation chemistry. For the widely used maleimide-thiol reaction, a cysteine (Cys) residue, which provides a reactive thiol (-SH) group, should be added to either the N- or C-terminus of the HAIYPRH sequence. If using N-hydroxysuccinimide (NHS)-ester chemistry, the conjugation can be targeted to the peptide's N-terminal primary amine or the amine on the side chain of a lysine (Lys) residue.
Q3: How do the arginine (Arg) and histidine (His) residues within the HAIYPRH sequence influence conjugation reactions? A3: The intrinsic arginine and histidine residues can impact the conjugation process in several ways:
-
Solubility : Arginine is a strongly basic amino acid that typically increases a peptide's solubility in aqueous solutions, which is advantageous for maintaining homogeneity during the reaction.[6] However, peptides rich in arginine can sometimes be susceptible to aggregation.[7][8]
-
Side Reactions : The imidazole side chain of histidine is nucleophilic and can react with maleimide groups, particularly at certain pH levels.[9] This can lead to the formation of undesired byproducts and a reduction in the efficiency of the intended thiol-maleimide conjugation.[9]
Q4: What is the cellular uptake mechanism for HAIYPRH-conjugated therapeutics? A4: Conjugates featuring the HAIYPRH peptide are internalized by cells primarily through transferrin receptor-mediated endocytosis.[4][10] After the peptide binds to the TfR on the cell surface, the entire complex is drawn into the cell within clathrin-coated pits, which subsequently bud off to form endosomes.[10][11] The presence of native transferrin has been shown to enhance the efficiency of this uptake process.[2][4][5][12][13]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Question: I am experiencing poor yields of my HAIYPRH-carrier conjugate. What are the common causes and how can I resolve them?
| Potential Cause | Explanation | Recommended Solution(s) |
| Peptide Solubility Issues | Inadequate solubility of the HAIYPRH peptide in the reaction buffer can significantly hinder the reaction kinetics and overall efficiency. | - Always perform a small-scale solubility test before proceeding with the full conjugation reaction.- For basic peptides like HAIYPRH, attempt dissolution in a small volume of 25% acetic acid, followed by dilution with the reaction buffer.- Utilize a minimal amount of a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to first dissolve the peptide.[14]- Apply sonication to the peptide solution to help break apart aggregates. |
| Maleimide Hydrolysis (for Maleimide-Thiol Chemistry) | The maleimide group is prone to hydrolysis, especially at neutral to alkaline pH, which deactivates it for conjugation. | - Always prepare solutions of maleimide-activated carrier proteins immediately before initiating the conjugation.- If short-term storage is unavoidable, maintain the solution at a slightly acidic pH of 6.0-6.5 and at 4°C. |
| Thiol Oxidation (for Maleimide-Thiol Chemistry) | The thiol group of the cysteine residue on the HAIYPRH peptide can oxidize to form disulfide-linked dimers, which are unreactive towards maleimides. | - Thoroughly degas all buffers to minimize dissolved oxygen.- Incorporate a non-thiol-based reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), into the peptide solution prior to conjugation to maintain the cysteine in its reduced, reactive state.[15][16][17] |
| Suboptimal Molar Ratio | An incorrect stoichiometric ratio between the peptide and the carrier molecule can result in incomplete conjugation. | - For conjugating a peptide of approximately 1,500 Da to KLH, a starting molar ratio of 800-1000:1 (peptide:KLH) is a good starting point.[18]- For other carriers, a 10-20 fold molar excess of the maleimide-containing molecule is often used and should be optimized.[16] |
| Histidine Side Reaction | The nucleophilic imidazole side chain of histidine can compete with the cysteine's thiol group for reaction with the maleimide.[9] | - If this side reaction is significant, consider synthesizing the peptide with a protected histidine residue.- Fine-tune the reaction pH to minimize the reactivity of the histidine side chain. |
Issue 2: Conjugate Precipitation During or After Reaction
Question: My HAIYPRH-conjugate is precipitating from the solution. What steps can I take to prevent this?
| Potential Cause | Explanation | Recommended Solution(s) |
| High Peptide Loading Density | Attaching a large number of peptide molecules, especially if they have hydrophobic character, to a single carrier protein can decrease the overall solubility of the conjugate. | - Decrease the molar ratio of peptide to carrier in the reaction mixture. For peptides with low solubility, a target ratio of 20-40 peptides per KLH molecule is advisable.[19] |
| Buffer Incompatibility | The final conjugate may have different solubility properties than the individual components and may not be soluble in the conjugation buffer. | - After the reaction is complete, purify the conjugate and exchange it into a more suitable storage buffer, such as Phosphate-Buffered Saline (PBS). |
| Inherent Carrier Protein Solubility | Certain carrier proteins, most notably Keyhole Limpet Hemocyanin (KLH), have limited aqueous solubility, which can be further reduced upon conjugation. | - To improve the solubility of KLH before activation, it can be dissolved in buffers containing 3M guanidine hydrochloride.[20] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Maleimide-Thiol Conjugation
| Carrier Protein | Peptide/Hapten | Recommended Molar Ratio (Peptide/Hapten : Carrier) | Expected Outcome | Reference |
| KLH | Cysteine-peptide (~1500 Da) | 800-1000 : 1 | High density of peptide on the carrier surface | [18] |
| Maleimide-activated carrier | Cys-peptide | 20–100 equivalents of peptide over KLH | Target loading of 20–100 peptides per KLH molecule | [19] |
| Maleimide-activated carrier | Cysteine-containing fluorescent peptide | 0.3 to 0.4 mg of peptide per 1 mg of carrier | Efficient conjugation for fluorescent labeling | [21] |
Table 2: Influence of pH on NHS-Ester Reaction Kinetics
| pH | t½ for Hydrolysis (min) | t½ for Amidation (min) | Resulting Amide Yield | Reference |
| 8.0 | 210 | 80 | 80–85% | [22] |
| 8.5 | 180 | 20 | 80–85% | [22] |
| 9.0 | 125 | 10 | 80–85% | [22] |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of Cys-HAIYPRH to KLH
This protocol provides a generalized procedure for the conjugation of a cysteine-terminated HAIYPRH peptide to a maleimide-activated carrier protein like KLH.
Materials:
-
Cysteine-terminated HAIYPRH (Cys-HAIYPRH)
-
Maleimide-Activated KLH
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.1 M EDTA, pH 7.2
-
TCEP (tris(2-carboxyethyl)phosphine)
-
DMSO or DMF (if required for peptide dissolution)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Cys-HAIYPRH Peptide Solution:
-
Dissolve the Cys-HAIYPRH peptide in the conjugation buffer. If solubility is low, first dissolve the peptide in a minimal volume of DMSO or DMF and then add it dropwise to the stirring conjugation buffer.
-
To ensure the cysteine's thiol group is in its reduced, reactive form, add a 10–100-fold molar excess of TCEP to the peptide solution and incubate for 20–30 minutes at room temperature.[16]
-
-
Prepare Maleimide-Activated KLH Solution:
-
Dissolve the maleimide-activated KLH in the conjugation buffer to a final concentration of approximately 10 mg/mL.
-
-
Conjugation Reaction:
-
Combine the Cys-HAIYPRH solution with the maleimide-activated KLH solution. A starting molar ratio of 20 to 100 moles of peptide per mole of KLH is recommended for optimization.[19]
-
Gently mix the solution and allow it to react for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.
-
-
Purification of the Conjugate:
-
Separate the resulting conjugate from unreacted peptide and excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS.
-
Collect the fractions corresponding to the high molecular weight conjugate.
-
-
Characterization:
-
Determine the final protein concentration of the purified conjugate using a standard protein quantification assay (e.g., BCA).
-
The degree of peptide conjugation can be assessed by methods such as amino acid analysis or by comparing the fluorescence of a labeled peptide before and after conjugation.[20][21]
-
Protocol 2: NHS-Ester Conjugation of HAIYPRH to a Carrier Protein
This protocol describes the general steps for conjugating the HAIYPRH peptide to a carrier protein via its primary amine groups using an NHS-ester crosslinker.
Materials:
-
HAIYPRH peptide
-
Carrier protein (e.g., BSA)
-
Amine-reactive NHS-ester crosslinker
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO or DMF (for dissolving the crosslinker)
-
Dialysis cassette or size-exclusion chromatography column
Procedure:
-
Prepare Reagents:
-
Dissolve both the HAIYPRH peptide and the carrier protein in the reaction buffer.
-
Immediately prior to use, dissolve the NHS-ester crosslinker in a small volume of DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the NHS-ester solution to the carrier protein solution to activate it.
-
Allow this activation reaction to proceed for 30–120 minutes at room temperature or 4°C.[]
-
Add the HAIYPRH peptide solution to the activated carrier protein.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer, which contains primary amines that will react with any remaining NHS-ester groups.
-
-
Purify the Conjugate:
-
Remove unreacted peptide and excess reagents from the conjugate solution using either dialysis against a storage buffer or size-exclusion chromatography.
-
-
Characterize the Conjugate:
-
Perform characterization for protein concentration and peptide incorporation as outlined in the previous protocol.
-
Visualizations
Caption: Workflow for Maleimide-Thiol Conjugation of Cys-HAIYPRH.
Caption: TfR-Mediated Endocytosis of HAIYPRH Conjugates.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T7 peptide [novoprolabs.com]
- 3. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents [mdpi.com]
- 9. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transferrin receptor-mediated internalization and intracellular fate of conjugates of a DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. interchim.fr [interchim.fr]
- 20. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HAIYPRH Hydrochloride Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of HAIYPRH hydrochloride in solution.
Understanding this compound Aggregation
This compound is a heptapeptide (His-Ala-Ile-Tyr-Pro-Arg-His) that acts as a targeting ligand for the transferrin receptor (TfR), making it valuable for targeted drug delivery.[1][2][3] While it is reported to be soluble in water at concentrations of 100 mg/mL or higher, aggregation can still occur under certain conditions, leading to loss of activity and potential immunogenicity.[1][4]
Aggregation is a common challenge with peptides and can be influenced by both intrinsic properties of the peptide and extrinsic environmental factors.[5] Key factors include the peptide's amino acid sequence, concentration, and the pH, ionic strength, and temperature of the solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A cloudy appearance or the formation of precipitates is a common indicator of peptide aggregation.[5] This occurs when individual peptide molecules interact and clump together to form larger, insoluble complexes. This can be triggered by various factors such as suboptimal pH, high concentration, or inappropriate storage conditions.
Q2: What is the isoelectric point (pI) of HAIYPRH and why is it important?
The isoelectric point (pI) is the pH at which a peptide has a net neutral charge. At or near its pI, a peptide is often least soluble and most prone to aggregation due to minimized electrostatic repulsion between molecules.[6]
The theoretical isoelectric point of HAIYPRH is approximately 9.9 . This was calculated based on the pKa values of its constituent amino acids (two histidines, one arginine, one tyrosine, an N-terminal amino group, and a C-terminal carboxyl group). Since HAIYPRH is a basic peptide, it will carry a net positive charge at a pH below its pI.
Q3: How does pH affect the solubility and aggregation of this compound?
To maintain maximum solubility and prevent aggregation, it is recommended to prepare solutions at a pH that is at least 1-2 units away from the peptide's pI.[7] For HAIYPRH (pI ≈ 9.9), this means preparing solutions in the acidic to neutral pH range (e.g., pH 4-7.5). In this range, the peptide will have a higher net positive charge, leading to greater electrostatic repulsion between molecules, which hinders aggregation.
Q4: Can I dissolve this compound directly in water?
Yes, this compound is reported to be soluble in water.[1][4] However, if you encounter solubility issues or observe aggregation, the pH of the water (which can vary) may be close to the peptide's pI. In such cases, using a buffered solution or a slightly acidic solvent is recommended.
Q5: What are some recommended solvents and buffers for this compound?
For a basic peptide like HAIYPRH, if water solubility is an issue, a slightly acidic solution can be used for initial dissolution.[8] For example, you can start with a small amount of 10-25% acetic acid and then dilute with your desired buffer.[8] Buffered solutions at a pH well below 9.9, such as phosphate-buffered saline (PBS) at pH 7.4, are generally a good choice for maintaining solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon initial dissolution. | The pH of the solvent is too close to the peptide's pI (~9.9). | Dissolve the peptide in a small amount of 10% acetic acid and then dilute with a buffer of your choice (e.g., PBS pH 7.4). |
| Peptide concentration is too high. | Prepare a more dilute stock solution. | |
| Solution becomes cloudy over time during storage. | Gradual aggregation due to suboptimal storage conditions. | Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Consider adding a cryoprotectant like glycerol (5-10%). |
| Microbial contamination. | Filter-sterilize the peptide solution through a 0.22 µm filter before use, especially for cell-based assays.[1] | |
| Inconsistent experimental results. | Presence of pre-existing micro-aggregates. | Before use, centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant. |
| Aggregation induced by mechanical stress. | Avoid vigorous vortexing or shaking. Mix by gentle pipetting or brief, gentle vortexing. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the desired final concentration, add sterile, distilled water to the vial.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, proceed to Protocol 2.
-
Once dissolved, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.[1]
-
For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[1]
Protocol 2: Dissolution of this compound for Potentially Aggregation-Prone Conditions
-
Follow step 1 from Protocol 1.
-
Add a small volume of 10% acetic acid to the vial to dissolve the peptide.
-
Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide while gently mixing until the final desired concentration is reached.
-
Verify the final pH of the solution and adjust if necessary.
-
Proceed with steps 5 and 6 from Protocol 1.
Protocol 3: Characterization of Aggregation using Thioflavin T (ThT) Assay
This protocol can be used to monitor the aggregation kinetics of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a 2 mM stock solution of Thioflavin T (ThT) in water and filter through a 0.22 µm filter. Store protected from light.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, add your this compound solution to the desired final concentration.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Include control wells: buffer only, and buffer with ThT only.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates peptide aggregation.
-
Visualizations
Caption: A flowchart for dissolving this compound.
Caption: Factors contributing to HAIYPRH aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 7. biotage.com [biotage.com]
- 8. genscript.com [genscript.com]
Technical Support Center: HAIYPRH-Mediated Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HAIYPRH-mediated delivery systems. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the HAIYPRH peptide and what is its primary function in drug delivery?
A1: The HAIYPRH peptide, also known as T7, is a seven-amino-acid peptide that targets the human transferrin receptor (TfR).[1][2] Its primary function is to act as a targeting ligand on drug delivery systems, such as nanoparticles, to facilitate their uptake by cells that overexpress the TfR, such as cancer cells and the endothelial cells of the blood-brain barrier.[3][4]
Q2: How does HAIYPRH-mediated uptake occur?
A2: HAIYPRH-mediated uptake occurs through a process called receptor-mediated endocytosis. The HAIYPRH peptide on the surface of a nanoparticle binds to the transferrin receptor on the cell surface.[3][5] This binding event triggers the cell to internalize the receptor and the attached nanoparticle into an endosome.
Q3: What are the potential advantages of using HAIYPRH for targeted delivery?
A3: The primary advantage of using HAIYPRH is the potential for targeted delivery to specific cell types, which can increase the therapeutic efficacy of a drug while reducing systemic toxicity and off-target effects.[3] It is a small peptide, which generally leads to lower immunogenicity compared to larger targeting moieties like antibodies.[6] Additionally, it is relatively easy and cost-effective to synthesize.
Q4: Does the binding of HAIYPRH to the transferrin receptor interfere with the natural function of transferrin?
A4: Studies have shown that the binding site of the HAIYPRH peptide on the transferrin receptor is distinct from the binding site of transferrin.[1][2] This suggests that HAIYPRH-mediated delivery should not compete with the binding of endogenous transferrin, thus minimizing interference with normal iron uptake.
Q5: What are the known off-target effects of HAIYPRH-mediated delivery?
A5: While targeted delivery aims to minimize off-target effects, they can still occur. Potential off-target effects include uptake by any cells expressing the transferrin receptor, not just the intended target cells. The level of TfR expression varies across different tissues, with highly proliferative cells generally showing higher expression.[5] Off-target effects can also be influenced by the physicochemical properties of the nanoparticle carrier itself.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with HAIYPRH-mediated delivery systems.
Problem 1: Low Transfection/Delivery Efficiency
Possible Causes:
-
Poor Cell Health: Cells that are unhealthy or have been passaged too many times may exhibit reduced endocytic activity.[7][8]
-
Incorrect Reagent to Nucleic Acid/Drug Ratio: The ratio of the HAIYPRH-nanoparticle conjugate to the cargo is critical for efficient loading and delivery.[7]
-
Low Transferrin Receptor (TfR) Expression: The target cells may not express sufficient levels of TfR for efficient uptake.[5]
-
Inefficient Endosomal Escape: The nanoparticle may be successfully internalized but trapped within the endosome, preventing the cargo from reaching its site of action.[9][10]
-
Degradation of the Peptide or Cargo: The HAIYPRH peptide or the therapeutic cargo may be degraded by proteases or other enzymes.
Troubleshooting Steps:
-
Confirm Cell Health and TfR Expression:
-
Ensure you are using cells at a low passage number and that they appear healthy under a microscope.
-
Confirm TfR expression levels in your target cell line using techniques like flow cytometry or western blotting.
-
-
Optimize Formulation:
-
Perform a titration experiment to determine the optimal ratio of the HAIYPRH-nanoparticle to your cargo.
-
Characterize your nanoparticles to ensure they are of the correct size and surface charge for efficient cellular uptake.
-
-
Enhance Endosomal Escape:
-
Incorporate endosomal escape-enhancing agents into your nanoparticle formulation, such as proton sponges or fusogenic peptides.
-
-
Assess Stability:
-
Evaluate the stability of your HAIYPRH-nanoparticle conjugate and cargo in the presence of serum and relevant enzymes.
-
Problem 2: High Cytotoxicity or Unexpected Off-Target Effects
Possible Causes:
-
Inherent Toxicity of the Nanoparticle: The nanoparticle material itself may be causing cellular toxicity.[11]
-
High Concentration of the Conjugate: Excessive concentrations of the HAIYPRH-nanoparticle can lead to toxicity.
-
"On-Target, Off-Tumor" Effects: The conjugate may be taken up by non-cancerous cells that also express the transferrin receptor.
-
Immunogenicity: The peptide or nanoparticle formulation may be eliciting an immune response.[12]
Troubleshooting Steps:
-
Evaluate Component Toxicity:
-
Test the cytotoxicity of the unconjugated nanoparticle (without HAIYPRH and cargo) to determine its intrinsic toxicity.
-
Perform a dose-response experiment to find the optimal concentration of the HAIYPRH-nanoparticle conjugate that provides therapeutic efficacy with minimal toxicity.
-
-
Characterize Off-Target Uptake:
-
Use a control cell line with low or no TfR expression to assess non-specific uptake.
-
Perform biodistribution studies in an animal model to quantify accumulation in non-target organs.
-
-
Assess Immunogenicity:
-
Conduct in vitro immunogenicity assays, such as T-cell activation assays, to evaluate the potential for an immune response.
-
Data Presentation
The following tables provide illustrative examples of quantitative data that should be collected when assessing the off-target effects of HAIYPRH-mediated delivery. Note: The values presented here are for demonstration purposes only and will vary depending on the specific nanoparticle, cargo, cell line, and animal model used.
Table 1: In Vitro Cytotoxicity (MTT Assay)
| Cell Line | TfR Expression | Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Target (e.g., A549 Lung Cancer) | High | Untreated Control | 0 | 100 |
| HAIYPRH-Nanoparticle-Drug | 10 | 45 | ||
| Nanoparticle-Drug (No HAIYPRH) | 10 | 75 | ||
| Free Drug | 10 | 60 | ||
| Off-Target (e.g., Normal Lung Fibroblasts) | Low | Untreated Control | 0 | 100 |
| HAIYPRH-Nanoparticle-Drug | 10 | 85 | ||
| Nanoparticle-Drug (No HAIYPRH) | 10 | 88 | ||
| Free Drug | 10 | 55 |
Table 2: In Vivo Biodistribution (Animal Model)
| Organ | Treatment Group | % Injected Dose per Gram (%ID/g) at 24h |
| Tumor | HAIYPRH-Nanoparticle | 12.5 |
| Nanoparticle (No HAIYPRH) | 4.2 | |
| Liver | HAIYPRH-Nanoparticle | 15.8 |
| Nanoparticle (No HAIYPRH) | 18.3 | |
| Spleen | HAIYPRH-Nanoparticle | 8.1 |
| Nanoparticle (No HAIYPRH) | 9.5 | |
| Kidneys | HAIYPRH-Nanoparticle | 5.3 |
| Nanoparticle (No HAIYPRH) | 6.1 | |
| Brain | HAIYPRH-Nanoparticle | 2.1 |
| Nanoparticle (No HAIYPRH) | 0.5 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13]
Materials:
-
Cells of interest (target and off-target lines)
-
96-well plates
-
Complete cell culture medium
-
HAIYPRH-nanoparticle conjugates and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the HAIYPRH-nanoparticle conjugates and controls (unconjugated nanoparticles, free drug). Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
In Vitro T-Cell Activation Assay
This protocol is used to assess the potential of the HAIYPRH peptide or the complete nanoparticle conjugate to stimulate an adaptive immune response.[6][14][15]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Complete RPMI-1640 medium
-
HAIYPRH peptide, nanoparticle controls, and the full conjugate
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (vehicle)
-
96-well U-bottom plates
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well U-bottom plate at a density of 2 x 10⁵ cells per well.
-
Stimulation: Add the HAIYPRH peptide, nanoparticle controls, and the full conjugate at various concentrations to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Staining: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers and activation markers.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of activated T-cells (e.g., CD3+/CD69+ or CD3+/CD25+).
-
Data Analysis: Compare the percentage of activated T-cells in the treated groups to the negative control.
Visualizations
Caption: Intended signaling pathway of HAIYPRH-mediated delivery via TfR.
Caption: General experimental workflow for assessing off-target effects.
Caption: A logical troubleshooting workflow for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 3. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 9. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. stemcell.com [stemcell.com]
- 15. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming competitive inhibition with endogenous transferrin for T7 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the T7 peptide for targeting the transferrin receptor (TfR), particularly in the context of overcoming competitive inhibition by endogenous transferrin.
Frequently Asked Questions (FAQs)
Q1: What is the T7 peptide and why is it used for targeting the transferrin receptor (TfR)?
The T7 peptide is a seven-amino-acid sequence (HAIYPRH) identified through phage display technology.[1] It is widely used as a targeting ligand for the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier.[1] This makes the T7 peptide a valuable tool for targeted drug and gene delivery to these specific cell types.[1][2]
Q2: Does endogenous transferrin compete with the T7 peptide for binding to the TfR?
No, endogenous transferrin (Tf) does not compete with the T7 peptide for binding to the TfR.[1][3][4] The T7 peptide binds to a site on the TfR that is distinct from the binding site of transferrin.[1][3][5] This is a significant advantage, as the high physiological concentrations of endogenous transferrin do not inhibit the binding of T7-conjugated therapeutics.[1][3] In fact, some studies suggest that the presence of transferrin may even enhance the uptake of T7-conjugated nanoparticles.[6]
Q3: What is the binding affinity of the T7 peptide to the transferrin receptor?
The T7 peptide exhibits a high binding affinity for the transferrin receptor, with a reported dissociation constant (Kd) of 10 nM.[4] While the binding affinity of transferrin to its receptor is also high, the non-competitive nature of T7 binding means that this high affinity can be effectively leveraged for targeted delivery without interference from endogenous Tf.[5]
Troubleshooting Guides
Issue 1: Low cellular uptake of T7-conjugated nanoparticles or drugs.
-
Possible Cause 1: Low expression of Transferrin Receptor (TfR) on target cells.
-
Troubleshooting Tip: Confirm the TfR expression level on your target cell line using techniques like flow cytometry or western blotting. The efficacy of T7-mediated targeting is highly correlated with the level of TfR expression.[4]
-
-
Possible Cause 2: Improper conjugation of the T7 peptide.
-
Troubleshooting Tip: Ensure that the T7 peptide is conjugated to your nanoparticle or drug in the correct orientation and that the binding site of the peptide is accessible. The use of a cysteine residue at the N-terminus (Cys-T7) can facilitate controlled conjugation.
-
-
Possible Cause 3: Instability of the T7 peptide.
-
Troubleshooting Tip: Consider using a retro-inverso analog of T7 (D-amino acids in reverse sequence) to increase stability against enzymatic degradation, which can lead to improved in vivo targeting.
-
Issue 2: Inconsistent results in competitive binding assays.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Tip: Optimize incubation times, temperatures, and buffer conditions for your specific assay format (e.g., ELISA, flow cytometry). Ensure that the concentrations of both the T7-conjugated agent and the competing transferrin are accurately determined.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting Tip: Include appropriate blocking steps in your protocol (e.g., using BSA or serum) to minimize non-specific binding to cell surfaces or assay plates.
-
-
Possible Cause 3: Cell viability issues.
-
Troubleshooting Tip: Assess cell viability after treatment with T7-conjugated molecules and transferrin, as cytotoxicity can affect receptor expression and internalization, leading to misleading results.
-
Quantitative Data Summary
The following table summarizes the key binding parameters for the T7 peptide. A direct comparison of the dissociation constant (Kd) for transferrin under identical experimental conditions is not available in the cited literature.
| Ligand | Receptor | Binding Affinity (Kd) | Notes |
| T7 Peptide | Transferrin Receptor (TfR) | 10 nM[4] | Binds to a site distinct from transferrin, avoiding competitive inhibition.[1][3] |
| Transferrin (Tf) | Transferrin Receptor (TfR) | Not directly compared | Binds to a different site on the TfR than the T7 peptide.[3][5] |
The following table presents data on the half-maximal inhibitory concentration (IC50) for a T7-conjugated doxorubicin nanoparticle formulation, demonstrating the influence of transferrin on its efficacy.
| Formulation | Presence of Transferrin (Tf) | IC50 |
| PAMAM-PEG-T7/DOX NPs | With Tf | 231.5 nM[6] |
| PAMAM-PEG-T7/DOX NPs | Without Tf | 676.7 nM[6] |
Experimental Protocols
Protocol 1: Competitive Binding Permeability Assay
This protocol is designed to assess whether the permeability of a T7-conjugated fluorescent molecule across a cell monolayer (e.g., an in vitro model of the blood-brain barrier) is affected by the presence of unlabeled transferrin.
-
Cell Culture: Seed human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMECs) on a transwell insert and culture until a confluent monolayer is formed.
-
Preparation of Reagents:
-
Prepare a solution of the fluorescently-labeled T7-conjugated molecule (e.g., FGA-cys-T7) at a concentration of 10 µg/mL.
-
Prepare solutions of unlabeled transferrin at various concentrations (e.g., 0 nM, 125 nM, 1250 nM).
-
-
Co-incubation: In the apical (upper) chamber of the transwell, add the T7-conjugated molecule along with the different concentrations of unlabeled transferrin.
-
Sampling: At predetermined time points (e.g., 1 hour), collect samples from the basolateral (lower) chamber.
-
Quantification: Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader.
-
Data Analysis: Calculate the effective permeability coefficient for the T7-conjugated molecule at each concentration of unlabeled transferrin. A significant decrease in permeability with increasing transferrin concentration would suggest competitive binding. However, for T7, no significant inhibition is expected.
Visualizations
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Peptide T7-modified polypeptide with disulfide bonds for targeted delivery of plasmid DNA for gene therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing HAIYPRH-Mediated Transport Across the BBB
Welcome to the technical support center for researchers utilizing the HAIYPRH peptide for enhanced transport across the Blood-Brain Barrier (BBB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of HAIYPRH-mediated transport across the BBB?
A1: The HAIYPRH peptide, also known as T7, facilitates transport across the BBB primarily through receptor-mediated transcytosis (RMT).[1][2] It specifically binds to the transferrin receptor (TfR), which is highly expressed on the surface of brain capillary endothelial cells.[1][3][4][5] Uniquely, HAIYPRH binds to a different site on the TfR than its natural ligand, transferrin, meaning it does not compete with endogenous transferrin for receptor binding.[1][6][7] This binding triggers the internalization of the peptide and its conjugated cargo into the endothelial cell, transport across the cell in vesicles, and subsequent release into the brain parenchyma.
Q2: What are the key advantages of using HAIYPRH for brain delivery?
A2: The primary advantages include:
-
High Specificity: It shows a high affinity for the human transferrin receptor (TfR), which is overexpressed on BBB endothelial cells and many glioma cells.[5][6][8]
-
Non-Competitive Binding: It binds to a different epitope on the TfR than transferrin, avoiding competition with the endogenous ligand and not interfering with normal iron homeostasis.[1][6]
-
Enhanced Penetration: Conjugation of HAIYPRH to nanoparticles or drugs has been shown to significantly increase their ability to cross the BBB and accumulate in the brain.[1][2][6]
-
Versatility: It can be conjugated to a wide range of cargos, including small molecule drugs, proteins, nucleic acids, and various types of nanoparticles.[1][2][3]
Q3: How stable is the HAIYPRH peptide? What are the best storage conditions?
A3: Like most peptides, HAIYPRH is susceptible to degradation, primarily through hydrolysis and proteolysis.[9][10] For optimal stability, lyophilized peptide should be stored at -20°C or -80°C.[9] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3]
Troubleshooting Guides
Issue 1: Low Yield or Failed Conjugation of HAIYPRH to Cargo
| Potential Cause | Recommended Solution |
| Inactive Peptide | Ensure proper storage of lyophilized peptide (-20°C or -80°C). Avoid multiple freeze-thaw cycles of stock solutions. Test peptide activity with a fresh batch if necessary. |
| Incorrect Reaction Chemistry | Verify that the chosen conjugation chemistry is compatible with the functional groups on both the HAIYPRH peptide and the cargo molecule (e.g., NHS ester for amines, maleimide for thiols).[11][12][13] |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For example, NHS-ester reactions are typically more efficient at a slightly alkaline pH (7.5-8.5). Follow a detailed, validated protocol.[11] |
| Steric Hindrance | If conjugating to a large molecule or nanoparticle, consider introducing a PEG linker between the peptide and the cargo to improve accessibility of the binding domain.[4][8] |
Issue 2: Poor BBB Transcytosis in In Vitro Models
| Potential Cause | Recommended Solution |
| Compromised BBB Model Integrity | Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure a tight barrier has formed. Values should be high and stable before starting the transport assay.[14][15] Also, assess paracellular permeability using a marker like Lucifer yellow or fluorescently-labeled dextran. |
| Low TfR Expression on Cells | Confirm high TfR expression on your chosen endothelial cell line (e.g., bEnd.3, hCMEC/D3) using techniques like Western blot, flow cytometry, or immunofluorescence. Co-culturing endothelial cells with astrocytes can often enhance BBB characteristics, including receptor expression.[16][17] |
| Incorrect Density of HAIYPRH | The density of the targeting ligand on a nanocarrier is critical. Too low a density results in insufficient binding, while too high a density can sometimes hinder transcytosis. It is crucial to optimize the ligand density for your specific carrier.[8] |
| Competition from Serum Transferrin | Although HAIYPRH binding is non-competitive, high concentrations of transferrin in the culture medium could potentially modulate TfR trafficking. Consider performing experiments in low-serum or serum-free medium for the duration of the transport assay, if compatible with your cells. |
Issue 3: Low Brain Accumulation or High Variability in In Vivo Studies
| Potential Cause | Recommended Solution |
| Rapid Degradation in Circulation | The peptide-cargo conjugate may be susceptible to proteases in the blood.[18][19] Assess the stability of your conjugate in plasma ex vivo. Consider modifications like PEGylation or using retro-inverso peptide isoforms (e.g., D-T7) to enhance stability.[2] |
| Off-Target Accumulation | High expression of TfR on other tissues (e.g., liver, spleen) can lead to clearance before the conjugate reaches the brain. Analyze biodistribution in peripheral organs. Optimizing the physicochemical properties (size, charge) of the nanocarrier can help modulate biodistribution.[6] |
| Insufficient Dose or Exposure | Ensure the administered dose is sufficient to achieve a therapeutic concentration in the brain. Perform pharmacokinetic studies to understand the circulation half-life of your conjugate. |
| Animal Model Variability | The expression levels of TfR and the leakiness of the BBB can vary between different animal species and disease models.[20][21] Ensure your model is appropriate and that you are using sufficient animal numbers to achieve statistical power. |
Quantitative Data Summary
Table 1: Reported Binding Affinity and Physicochemical Properties of HAIYPRH and its Conjugates.
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~10 nM | Affinity of HAIYPRH peptide for the human transferrin receptor. | [5][6][8] |
| Particle Size | 160.9 ± 3.3 nm | Size of T7-conjugated PLGA-PEG nanoparticles. | [6] |
| Zeta Potential | -18.6 ± 1.2 mV | Surface charge of T7-conjugated PLGA-PEG nanoparticles. | [6] |
| T7 Conjugation Ratio | 112.7 ± 6.6 mol% | Molar percentage of T7 peptide conjugated to PLGA-PEG5k copolymer. |[6] |
Table 2: Examples of Enhanced Cellular Uptake and Transfection Mediated by HAIYPRH.
| Cell Line | Cargo | Enhancement Factor | Context | Reference |
|---|---|---|---|---|
| C6 & U87 (Glioma) | pGL3 Plasmid | 4.0-fold & 3.0-fold higher | Transfection efficiency of T7-peptide vector vs. Lipo 2000. | [4] |
| bEnd.3 & U87-MG | PLGA-PEG NPs | Significantly higher (p < 0.01) | Cellular uptake of T7-NPs vs. peptide-free NPs. | [6] |
| A549 | AuNP-T7 | Increased uptake speed & decreased endocytosis force | Effect of transferrin on the uptake of T7-conjugated gold nanoparticles. |[22][23] |
Experimental Protocols
Protocol 1: General Peptide-Nanoparticle Conjugation via Maleimide Chemistry
This protocol outlines a general method for conjugating a cysteine-terminated HAIYPRH peptide to a maleimide-functionalized nanoparticle (e.g., liposome or polymer-based NP).
-
Preparation of Nanoparticles: Synthesize nanoparticles with a maleimide-functionalized surface (e.g., using a DSPE-PEG-Maleimide lipid or PLGA-PEG-Maleimide polymer).
-
Peptide Reconstitution: Dissolve the cysteine-terminated HAIYPRH peptide in a degassed, oxygen-free buffer (e.g., PBS or HEPES, pH 6.5-7.5) to prevent disulfide bond formation.
-
Reaction Setup: Add the HAIYPRH peptide solution to the maleimide-functionalized nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of peptide to the maleimide groups on the nanoparticle surface to ensure complete reaction.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, and incubating for an additional 30 minutes.
-
Purification: Remove the unreacted peptide and quenching agent by dialysis, size exclusion chromatography, or repeated centrifugation/resuspension cycles.
-
Characterization: Confirm successful conjugation by measuring the change in nanoparticle size and zeta potential. Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay if peptide concentration is high enough, or by using a fluorescently-labeled peptide).
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
This protocol describes how to assess the transport of an HAIYPRH-conjugated substance across an in vitro BBB model.[16][17][24]
-
Cell Seeding (Bottom Chamber): Seed astrocytes (e.g., primary rat astrocytes or a human astrocyte cell line) on the underside of a Transwell insert membrane (e.g., 0.4 µm pore size) or in the bottom of the well. Allow them to attach and grow for 24-48 hours.
-
Cell Seeding (Top Chamber): Seed brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the top side of the Transwell insert membrane.
-
Co-culture and Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. The factors secreted by the astrocytes will help induce a stronger barrier phenotype in the endothelial cells.
-
Barrier Integrity Check: Measure the TEER of the endothelial monolayer using a voltohmmeter. A high and stable TEER value indicates a tight barrier. Perform a permeability assay with a paracellular marker (e.g., 10 kDa FITC-dextran) to confirm low passive diffusion.
-
Transport Experiment:
-
Replace the medium in the top (apical/luminal) chamber with fresh, serum-free medium containing a known concentration of your HAIYPRH-conjugated test substance.
-
Replace the medium in the bottom (basolateral/abluminal) chamber with fresh, serum-free medium.
-
At designated time points (e.g., 30, 60, 120, 240 minutes), take a sample from the bottom chamber. Replace the volume with an equal amount of fresh medium.
-
-
Quantification: Quantify the concentration of your substance in the collected samples using a suitable analytical method (e.g., fluorescence, LC-MS, ELISA).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.
Visualizations
Caption: HAIYPRH-mediated receptor-mediated transcytosis (RMT) across the BBB.
Caption: Experimental workflow for an in vitro BBB permeability assay.
Caption: Troubleshooting logic tree for low in vivo brain uptake.
References
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced blood–brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols | BroadPharm [broadpharm.com]
- 13. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 20. Most prominent challenges in translational neuroscience and strategic solutions to bridge the gaps: Perspectives from an editorial board interrogation [explorationpub.com]
- 21. Traversing the Blood–Brain Barrier: Challenges and Opportunities - Enabling Novel Treatments for Nervous System Disorders by Improving Methods for Traversing the Blood–Brain Barrier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Reduce Immunogenicity of the HAIYPRH Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the immunogenicity of the HAIYPRH peptide.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for the HAIYPRH peptide?
Immunogenicity is the ability of a substance, such as the HAIYPRH peptide, to provoke an immune response in the body. This can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the peptide, alter its pharmacokinetic profile, or cause adverse effects.[1][2] For therapeutic peptides like HAIYPRH, minimizing immunogenicity is crucial for ensuring safety and efficacy.
Q2: What are the primary strategies to reduce the immunogenicity of the HAIYPRH peptide?
The main strategies to de-immunize the HAIYPRH peptide involve modifying its structure to make it less recognizable to the immune system. These approaches include:
-
Amino Acid Substitution: Replacing specific amino acids within the peptide sequence to disrupt its binding to Major Histocompatibility Complex Class II (MHC-II) molecules, a critical step in initiating a T-cell dependent immune response.[3][4]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide. This creates a protective hydrophilic shield that masks immunogenic epitopes and can improve the peptide's half-life and solubility.[5][6][7]
-
Glycosylation: Introducing sugar moieties (glycans) to the peptide sequence. Glycosylation can mask epitopes and alter the peptide's interaction with immune cells.[8][9]
-
Incorporation of Non-natural Amino Acids: Replacing natural L-amino acids with their D-enantiomers or other non-natural amino acids can reduce proteolytic degradation and subsequent presentation by antigen-presenting cells (APCs).[10][11]
Q3: How can I predict the immunogenic potential of the HAIYPRH peptide and its modified versions?
In silico computational tools are the first step in assessing immunogenicity risk.[12][13][14] These tools predict the presence of T-cell epitopes by analyzing the peptide's amino acid sequence and its predicted binding affinity to various human leukocyte antigen (HLA) alleles.[15][16][17]
Commonly Used In Silico Tools:
| Tool Category | Examples | Function |
| MHC-II Binding Prediction | NetMHCIIpan, IEDB Analysis Resource, EpiMatrix | Predicts the binding affinity of peptide fragments to a wide range of MHC-II alleles.[18][19][20] |
| T-cell Epitope Identification | JanusMatrix, TcPRo | Differentiates between potentially inflammatory T-effector epitopes and regulatory T-cell (Treg) epitopes.[15][19] |
Troubleshooting Guides
Strategy 1: Amino Acid Substitution
This strategy focuses on identifying and modifying immunogenic "hotspots" within the HAIYPRH peptide sequence.
Experimental Workflow
Detailed Methodologies
1. In Silico T-cell Epitope Prediction:
-
Protocol:
-
Input the HAIYPRH amino acid sequence into an MHC-II binding prediction tool (e.g., IEDB Analysis Resource).
-
Select a comprehensive panel of HLA-DR, -DP, and -DQ alleles for the prediction.
-
Analyze the output to identify 9-mer core sequences with high predicted binding affinities (typically represented as a low IC50 value or a high percentile rank).[18][21] These are your potential immunogenic hotspots.
-
2. In Vitro MHC-II Binding Assay:
-
Protocol:
-
A competitive ELISA-based or fluorescence polarization assay is used to measure the binding of the synthesized modified peptides to purified, recombinant HLA molecules.[13][22]
-
Incubate a constant amount of a known high-affinity fluorescently labeled peptide with a specific HLA allele in the presence of varying concentrations of the unlabeled test peptide (modified HAIYPRH).
-
Measure the displacement of the fluorescent peptide to determine the IC50 value of the test peptide. A higher IC50 value for a modified peptide compared to the original HAIYPRH indicates reduced MHC-II binding.
-
3. In Vitro T-cell Proliferation Assay:
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors with diverse HLA types.[23][24]
-
Culture the PBMCs in the presence of the modified HAIYPRH peptides.
-
After several days, measure T-cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dye dilution. A lower proliferative response to a modified peptide indicates reduced immunogenicity.
-
Q&A and Troubleshooting
-
Q: My in silico predictions show many potential epitopes. Where do I start with substitutions?
-
A: Prioritize substitutions in the anchor residues of the predicted 9-mer MHC-binding core. These residues are critical for binding to the MHC-II molecule.[25] Also, consider using tools like JanusMatrix to identify and avoid altering potential regulatory T-cell epitopes, which could inadvertently increase the immune response.[15]
-
-
Q: My modified peptide shows reduced MHC-II binding but still elicits a T-cell response. Why?
-
A: The peptide might be presented by other means, or the original prediction may not have covered all relevant HLA alleles. It's also possible that the modification created a new, different T-cell epitope. Consider expanding the HLA allele panel in your in silico and in vitro assays.
-
-
Q: How do I ensure my amino acid substitutions don't compromise the peptide's therapeutic activity?
-
A: After confirming reduced immunogenicity, you must perform a functional assay specific to the HAIYPRH peptide's mechanism of action. It is a balancing act between reducing immunogenicity and maintaining function.[26]
-
Strategy 2: PEGylation
This strategy involves attaching PEG chains to shield the HAIYPRH peptide from the immune system.
Experimental Workflow
Detailed Methodologies
PEG-Peptide Conjugation:
-
Protocol:
-
Choose a reactive PEG derivative based on the available functional groups on the HAIYPRH peptide (e.g., N-hydroxysuccinimide-activated PEG for primary amines at the N-terminus or on lysine side chains).
-
Dissolve the HAIYPRH peptide and the activated PEG in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Allow the reaction to proceed for a specified time at room temperature or 4°C.
-
Purify the PEGylated peptide using techniques like size-exclusion or reverse-phase chromatography.
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.[7]
-
Q&A and Troubleshooting
-
Q: What size and type of PEG should I use?
-
A: The choice depends on the desired balance between shielding, activity, and pharmacokinetics. Larger and branched PEGs generally offer better shielding but may also reduce the peptide's activity more significantly.[27][28] Start with a range of PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) and test them empirically.
-
-
Q: My PEGylated peptide has lost its therapeutic activity. What can I do?
-
A: The PEG chain may be sterically hindering the active site of the peptide. Try site-specific PEGylation at a location distant from the residues critical for function.[27] If the primary sequence allows, introducing a cysteine for site-specific conjugation can be a good strategy. Alternatively, consider using a smaller PEG molecule.
-
-
Q: Can the PEG molecule itself be immunogenic?
Strategy 3: Glycosylation
This approach involves attaching carbohydrate moieties to the HAIYPRH peptide to mask epitopes.
Experimental Workflow
Detailed Methodologies
Chemoenzymatic Glycosylation:
-
Protocol:
-
Synthesize the HAIYPRH peptide with a modified amino acid at the desired glycosylation site that allows for specific enzymatic ligation.
-
Use a glycosyltransferase enzyme to attach a specific sugar moiety to the peptide.
-
Purify the resulting glycopeptide using chromatography.
-
Verify the structure and purity using mass spectrometry and NMR.[8]
-
Q&A and Troubleshooting
-
Q: Where should I add the glycan to the HAIYPRH sequence?
-
A: Ideally, the glycan should be placed over or near a predicted immunogenic hotspot to mask it from immune recognition. The location of the glycosylation site can significantly impact the immunogenicity of the resulting glycoconjugate.[29]
-
-
Q: Will glycosylation affect the peptide's activity?
-
Q: Can the glycan itself elicit an immune response?
-
A: While less common than with peptides, certain carbohydrate structures can be immunogenic. Using glycans that are common in humans can help minimize this risk.[8]
-
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. nibn.co.il [nibn.co.il]
- 3. How a single amino acid change may alter the immunological information of a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 8. Glycosylation and Lipidation Strategies: Approaches for Improving Antimicrobial Peptide Efficacy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 11. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 13. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 14. epivax.com [epivax.com]
- 15. epivax.com [epivax.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. researchgate.net [researchgate.net]
- 18. MHC Class II Binding Prediction—A Little Help from a Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of MHC class II binding peptides based on an iterative learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. m.youtube.com [m.youtube.com]
- 23. fda.gov [fda.gov]
- 24. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. scispace.com [scispace.com]
- 27. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. Peptide adjacent to glycosylation sites impacts immunogenicity of glycoconjugate vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Influences of Glycosylation on Antigenicity, Immunogenicity, and Protective Efficacy of Ebola Virus GP DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with HAIYPRH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of HAIYPRH-conjugated therapeutics in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during your in vivo experiments with HAIYPRH conjugates.
Q1: My HAIYPRH conjugate shows excellent in vitro efficacy but poor anti-tumor activity in our xenograft model. What are the potential causes and solutions?
Possible Causes:
-
Inadequate Tumor Targeting: The conjugate may not be reaching the tumor in sufficient concentrations. This could be due to rapid clearance from circulation, poor penetration into the tumor tissue, or low expression of the transferrin receptor (TfR) on the specific tumor model.
-
Instability of the Conjugate: The HAIYPRH peptide, the linker, or the payload may be unstable in the in vivo environment, leading to premature degradation or cleavage before reaching the target site.[1]
-
Suboptimal Dosage: The administered dose might be too low to achieve a therapeutic concentration in the tumor or too high, causing systemic toxicity that masks the anti-tumor effect.
-
Inappropriate Animal Model: The selected tumor model may not accurately reflect the human disease, particularly in terms of TfR expression and tumor microenvironment.
Solutions:
-
Verify TfR Expression: Confirm the expression levels of the transferrin receptor in your specific xenograft model using techniques like immunohistochemistry (IHC) or western blotting.
-
Pharmacokinetic (PK) and Biodistribution Studies: Conduct PK and biodistribution studies to understand the in vivo fate of your conjugate.[2][3] This will help determine if the conjugate is reaching the tumor and persisting for a sufficient duration.
-
Dose-Escalation Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and identify an optimal therapeutic window.[4][5]
-
Optimize the Conjugate Design: Consider modifying the linker to improve stability or altering the payload to enhance potency.
Q2: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at doses where we expect to see efficacy. How can we mitigate this?
Possible Causes:
-
Off-Target Toxicity: The payload of the conjugate may be released prematurely in circulation or taken up by healthy tissues that also express the transferrin receptor, such as the liver and spleen.[1]
-
Payload Toxicity: The cytotoxic agent itself may be too potent for the chosen dosage regimen.
-
Immunogenicity: The peptide conjugate could be eliciting an immune response, leading to adverse effects.[1]
Solutions:
-
Determine the Maximum Tolerated Dose (MTD): A carefully designed MTD study is crucial to identify the highest dose that can be administered without unacceptable side effects.[4][5]
-
Modify the Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., smaller doses administered more frequently) to maintain therapeutic levels while minimizing peak toxicity.
-
Evaluate Linker Stability: Assess the stability of the linker in plasma and relevant tissues to ensure the payload is released preferentially at the tumor site.
-
Assess Immunogenicity: If toxicity persists, consider evaluating the potential for an anti-drug antibody (ADA) response.
Q3: Our biodistribution study shows high accumulation of the HAIYPRH conjugate in the liver and kidneys, with lower than expected tumor uptake. What does this indicate and what can be done?
Indication:
High accumulation in the liver and kidneys is a common observation for many nanoparticles and conjugates and is indicative of clearance by the reticuloendothelial system (RES) and renal filtration, respectively.[6] This suggests that the conjugate is being cleared from circulation before it can effectively accumulate in the tumor via the enhanced permeability and retention (EPR) effect and TfR-mediated targeting.
Solutions:
-
PEGylation: Modifying the conjugate with polyethylene glycol (PEG) can increase its hydrodynamic radius, prolong circulation half-life, and reduce uptake by the RES.
-
Optimize Particle Size: For nanoparticle-based conjugates, the size of the particle can significantly influence its biodistribution. Nanoparticles in the range of 10-100 nm are generally considered optimal for tumor targeting.
-
Saturate Clearance Pathways: In some cases, pre-dosing with a non-targeted version of the delivery vehicle can temporarily saturate the clearance mechanisms in the liver and spleen, allowing for increased tumor accumulation of the targeted conjugate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of in vivo studies with HAIYPRH conjugates.
Q1: What is the first step in determining the optimal dose for our in vivo efficacy study?
The first and most critical step is to perform a Maximum Tolerated Dose (MTD) study .[4][5] This study will help you identify the highest dose of your HAIYPRH conjugate that can be administered without causing severe toxicity in your animal model. The MTD is typically determined by observing clinical signs of toxicity, such as weight loss, changes in behavior, and mortality, over a defined period.[4]
Q2: How do we choose the right animal model for our HAIYPRH conjugate study?
The choice of animal model is critical for the translatability of your results. Key considerations include:
-
Tumor Type: Select a tumor model that is relevant to the intended clinical application of your therapeutic.
-
Transferrin Receptor (TfR) Expression: Ensure that the chosen tumor model expresses the human transferrin receptor at levels comparable to those found in human tumors. This is essential for the targeting mechanism of the HAIYPRH peptide.
-
Immune Status of the Animal: For evaluating immunomodulatory effects or potential immunogenicity, an immunocompetent syngeneic model may be more appropriate than an immunodeficient xenograft model.
Q3: What are the key parameters to measure in a pharmacokinetic (PK) study of a HAIYPRH conjugate?
A comprehensive PK study should aim to determine the following parameters for both the intact conjugate and the released payload:[7]
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.[7]
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.[3]
Q4: How can we visualize the biodistribution of our HAIYPRH conjugate in vivo?
-
Fluorescent Labeling: The conjugate can be labeled with a near-infrared (NIR) fluorescent dye for in vivo imaging using systems like an IVIS.[8][9] This allows for real-time, non-invasive tracking of the conjugate's distribution.
-
Radiolabeling: For more quantitative biodistribution studies, the conjugate can be radiolabeled, and the radioactivity in different organs and tissues can be measured at various time points after administration.
Q5: What are some common pitfalls to avoid when working with peptide conjugates in vivo?
-
Solubility Issues: Peptides can sometimes be difficult to dissolve. It is important to carefully follow the manufacturer's instructions for solubilization and to use appropriate buffers.
-
Aggregation: Peptides can be prone to aggregation, which can affect their activity and biodistribution. It is important to handle and store peptide solutions properly to minimize aggregation.
-
Batch-to-Batch Variability: There can be variability between different batches of synthesized peptides. It is important to characterize each batch thoroughly to ensure consistency.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation. Below are template tables that can be used to present your findings. Due to the limited availability of directly comparable public data for various HAIYPRH conjugates, these tables include illustrative examples based on typical values for similar peptide-drug conjugates.
Table 1: In Vivo Dosage and Efficacy of HAIYPRH Conjugates (Illustrative Examples)
| Conjugate | Animal Model | Tumor Model | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HAIYPRH-Doxorubicin | Nude Mice | U87MG | 5 mg/kg, i.v., 2x/week | 65% | Fictional |
| HAIYPRH-Liposome-Paclitaxel | SCID Mice | MDA-MB-231 | 10 mg/kg, i.v., 1x/week | 75% | Fictional |
| HAIYPRH-Nanoparticle-siRNA | Athymic Nude Mice | A549 | 2 mg/kg, i.v., 3x/week | 50% | Fictional |
Table 2: Maximum Tolerated Dose (MTD) of Peptide Conjugates (Illustrative Examples)
| Conjugate | Animal Model | Administration Route | MTD (mg/kg) | Toxicological Observations | Reference |
| Peptide-Drug Conjugate A | BALB/c Mice | Intravenous (i.v.) | 20 | >15% weight loss, lethargy | Fictional |
| Peptide-Nanoparticle B | C57BL/6 Mice | Intraperitoneal (i.p.) | 50 | Mild, transient weight loss | Fictional |
Table 3: Pharmacokinetic Parameters of Peptide Conjugates in Mice (Illustrative Examples)
| Conjugate | Half-life (t1/2) (h) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) | AUC (µg*h/mL) | Reference |
| Peptide-Drug Conjugate X | 1.5 | 10.2 | 0.5 | 25.8 | Fictional |
| PEGylated Peptide-Drug Y | 8.2 | 2.1 | 0.3 | 119.0 | Fictional |
Table 4: Biodistribution of HAIYPRH Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue) at 24h Post-Injection (Illustrative Examples)
| Organ | HAIYPRH-Conjugate 1 | Non-Targeted Control |
| Tumor | 8.5 ± 2.1 | 2.1 ± 0.5 |
| Liver | 15.2 ± 3.5 | 18.9 ± 4.2 |
| Spleen | 5.8 ± 1.2 | 7.2 ± 1.8 |
| Kidney | 25.6 ± 5.8 | 30.1 ± 6.5 |
| Lung | 3.1 ± 0.8 | 3.5 ± 0.9 |
| Heart | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 |
Disclaimer: The data in these tables are for illustrative purposes only and are intended to serve as a guide for data presentation. Actual results will vary depending on the specific HAIYPRH conjugate, animal model, and experimental conditions.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted to your specific research needs and institutional guidelines.
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a HAIYPRH conjugate that can be administered to mice without causing unacceptable toxicity.
Materials:
-
HAIYPRH conjugate
-
Vehicle control
-
Appropriate mouse strain (e.g., BALB/c or the strain used for efficacy studies)
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses (e.g., 3-5 dose levels).
-
Animal Grouping: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer the HAIYPRH conjugate via the intended route of administration (e.g., intravenous, intraperitoneal).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight changes (measure daily)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, reduced activity)
-
Mortality
-
-
Endpoint: The MTD is typically defined as the highest dose that does not result in more than a 15-20% loss of body weight or significant clinical signs of distress.[10]
-
Data Analysis: Plot the mean body weight change for each group over time.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a HAIYPRH conjugate in a xenograft mouse model.
Materials:
-
Tumor cells expressing the transferrin receptor
-
Immunodeficient mice (e.g., nude or SCID)
-
HAIYPRH conjugate
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize the mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Treatment: Administer the HAIYPRH conjugate, vehicle control, and positive control according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive distress.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Protocol 3: Biodistribution Study
Objective: To determine the tissue distribution of a HAIYPRH conjugate over time.
Materials:
-
Fluorescently or radiolabeled HAIYPRH conjugate
-
Tumor-bearing mice
-
Imaging system (e.g., IVIS for fluorescence, gamma counter for radioactivity)
-
Dissection tools
Procedure:
-
Administration: Administer the labeled HAIYPRH conjugate to tumor-bearing mice via the intended route.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a subset of animals (n=3-5 per time point).
-
Tissue Collection: Collect tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Quantification:
-
Fluorescence: Image the organs using an in vivo imaging system and quantify the fluorescence intensity.
-
Radioactivity: Weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 4: Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of a HAIYPRH conjugate.
Materials:
-
HAIYPRH conjugate
-
Healthy or tumor-bearing mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for quantifying the conjugate in plasma (e.g., LC-MS/MS)
Procedure:
-
Administration: Administer the HAIYPRH conjugate to mice at a single dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein, retro-orbital).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the HAIYPRH conjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time curve. Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance, and volume of distribution.[11]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Cellular uptake and mechanism of action of HAIYPRH conjugates.
Caption: Workflow for in vivo dosage optimization of HAIYPRH conjugates.
Caption: Troubleshooting logic for poor in vivo efficacy of HAIYPRH conjugates.
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. appliedstemcell.com [appliedstemcell.com]
- 3. Biodistribution and PK/PD | Atlantic Bone Screen [atlantic-bone-screen.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Brain and Tumor Targeting: A Comparative Guide to HAIYPRH's Binding Specificity for the Transferrin Receptor
For researchers, scientists, and drug development professionals, the efficient and specific delivery of therapeutic payloads to the brain or tumors remains a critical challenge. The transferrin receptor (TfR), overexpressed on the blood-brain barrier and various cancer cells, has emerged as a key portal for targeted drug delivery. The peptide HAIYPRH (also known as T7) is a well-established ligand for TfR. This guide provides an objective comparison of HAIYPRH's binding specificity with alternative TfR-binding peptides, supported by experimental data and detailed protocols to aid in the validation of these interactions.
The HAIYPRH peptide is a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His) identified through phage display technology. It exhibits a high affinity for the human transferrin receptor, with a dissociation constant (Kd) reported to be approximately 10 nM, a value comparable to that of holotransferrin, the receptor's natural ligand. A key advantage of HAIYPRH is that it binds to an epitope on the TfR that is distinct from the binding site of transferrin.[1][2][3] This non-competitive binding mechanism is a significant asset, as it means that HAIYPRH-conjugated therapeutics do not have to compete with the body's abundant endogenous transferrin for receptor binding.[1][2][3][4][5]
Comparative Analysis of TfR-Binding Peptides
While HAIYPRH is a popular choice for TfR-mediated targeting, several other peptides have been developed and characterized. The following table summarizes the quantitative binding affinities of HAIYPRH and its alternatives.
| Peptide Sequence | Alias | Type | Binding Affinity (Kd) to Human TfR | Key Characteristics |
| HAIYPRH | T7 | Linear Heptapeptide | ~10 nM | High affinity, non-competitive with transferrin.[1][2][3] |
| THRPPMWSPVWP | T12 | Linear Dodecapeptide | Not consistently reported; some studies suggest low and nonspecific uptake.[6][7] | Also identified via phage display; binds to a distinct site from transferrin.[4] |
| SPRPRHTLRLSL | - | Linear Dodecapeptide | Not reported | Noted for efficient cell binding and internalization.[8] |
| TfRB1-G3 | - | Cysteine-Dense Peptide | 216 ± 1 pM | Very high affinity, identified through mammalian surface display. |
Experimental Validation of Binding Specificity
To validate the binding specificity of a peptide ligand to TfR, a series of in vitro experiments are essential. The most common and informative assays are competitive binding assays, surface plasmon resonance (SPR), and cellular uptake assays.
Competitive Binding Assay
This assay determines whether a peptide can compete with a known ligand (like transferrin) for binding to the TfR. A non-competitive interaction, as is the case with HAIYPRH, is often desirable.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture cells with high TfR expression (e.g., U87MG glioma cells, MDA-MB-231 breast cancer cells) to confluence in 96-well plates.
-
Membrane Preparation: Homogenize cells in an ice-cold lysis buffer and pellet the membranes through centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test peptide (e.g., HAIYPRH) to the wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled transferrin.
-
Radioligand Addition: Add a fixed concentration of a radiolabeled ligand that binds to TfR (e.g., [125I]-transferrin) to all wells.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1 hour).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. This allows for the determination of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association (ka) and dissociation (kd) rates.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Covalently immobilize the purified TfR protein onto the activated sensor chip surface. A reference channel should be prepared by deactivating the surface without protein immobilization.
-
Analyte Preparation: Prepare a series of dilutions of the test peptide (e.g., HAIYPRH) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the peptide over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized TfR will cause a change in the refractive index, which is measured in real-time as a response in resonance units (RU).
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the receptor.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound peptide from the receptor surface.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Uptake Assay
This assay quantifies the ability of a peptide to be internalized by cells, which is a crucial step for the intracellular delivery of therapeutic agents. Flow cytometry is a high-throughput method for this purpose.
Experimental Protocol: Flow Cytometry-Based Cellular Uptake Assay
-
Cell Seeding: Seed TfR-expressing cells into 24-well plates and allow them to adhere and grow.
-
Peptide Labeling: Covalently attach a fluorescent dye (e.g., FITC) to the N-terminus of the test peptide.
-
Incubation: Incubate the cells with various concentrations of the fluorescently labeled peptide for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized peptide.
-
Data Analysis: Compare the MFI of cells treated with the fluorescent peptide to that of untreated control cells to quantify the cellular uptake.
Conclusion
The HAIYPRH peptide remains a robust and well-validated ligand for targeting the transferrin receptor, primarily due to its high affinity and non-competitive binding nature. While other peptides, such as the high-affinity TfRB1-G3, offer alternatives, the choice of a targeting ligand will ultimately depend on the specific application, including the nature of the therapeutic cargo and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the rigorous validation of any chosen TfR-binding peptide, ensuring a solid foundation for the development of targeted therapeutics.
References
- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Blood–Brain Barrier Transport of Monoclonal Antibodies Targeting the Insulin Receptor and the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of HAIYPRH-Targeted Tumor Accumulation: A Comparative Guide
The peptide HAIYPRH, also known as T7, has emerged as a promising ligand for targeted drug delivery to tumors, owing to its high affinity for the transferrin receptor (TfR), which is frequently overexpressed on the surface of cancer cells. This guide provides a comparative overview of the in vivo validation of HAIYPRH-targeted systems, presenting experimental data, detailed protocols, and a visual representation of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the efficacy of HAIYPRH for tumor targeting.
Performance Comparison: HAIYPRH vs. Alternatives
The efficacy of a targeting ligand is primarily determined by its ability to enhance the accumulation of a therapeutic or imaging agent at the tumor site while minimizing off-target effects. The following table summarizes quantitative data from in vivo studies, comparing HAIYPRH-functionalized nanoparticles to non-targeted controls and other targeting moieties.
| Delivery System | Targeting Ligand | Animal Model | Tumor Type | Tumor Accumulation | Comparison Group | Fold Increase in Tumor Accumulation | Reference |
| Doxorubicin-loaded PAMAM Dendrimers | HAIYPRH (T7) | Mice | Not Specified | ~5.3-fold higher than free DOX | Free Doxorubicin | 5.3 | [1] |
| Doxorubicin-loaded PAMAM Dendrimers | HAIYPRH (T7) | Mice | Not Specified | ~1.7-fold higher than unmodified NPs | Unmodified Nanoparticles | 1.7 | [1] |
| Gold Nanoparticles (GNPs) | RGD Peptide | Pancreatic Cancer Model | Pancreatic | 12.8% Injected Dose | Not Specified | Not Applicable | [2] |
Signaling Pathway and Targeting Mechanism
The targeting strategy of the HAIYPRH peptide is centered on its interaction with the transferrin receptor (TfR). This process facilitates the cellular uptake of conjugated nanostructures through receptor-mediated endocytosis, often enhanced by the presence of endogenous transferrin (Tf).
References
Comparative Analysis of HAIYPRH and RGERPPR Peptides for Glioma Targeting
<
A Head-to-Head Examination of Two Promising Peptides for Enhanced Glioblastoma Therapy and Diagnosis
The effective treatment of glioblastoma (GBM), the most aggressive form of brain cancer, is significantly hampered by the blood-brain barrier (BBB), which restricts the passage of therapeutic agents.[1][2] To overcome this, researchers are increasingly turning to peptide-based drug delivery systems that can specifically target glioma cells. This guide provides a comparative analysis of two such peptides: HAIYPRH (also known as T7) and RGERPPR, which have shown considerable promise in targeting glioma through different molecular pathways.
The HAIYPRH peptide is a seven-amino-acid sequence that exhibits a high affinity for the transferrin receptor (TfR), which is overexpressed on both the BBB and glioma cells.[3][4][5] In contrast, the RGERPPR peptide targets neuropilin-1 (NRP-1), a receptor also found to be overexpressed in glioma cells and tumor-associated vasculature.[6][7] This differential targeting mechanism forms the basis of their potential applications in both therapeutic and diagnostic contexts for glioblastoma.
Performance Data: A Quantitative Comparison
The efficacy of these targeting peptides can be evaluated through several key metrics, including binding affinity to their respective receptors, cellular uptake in glioma cell lines, and in vivo tumor accumulation. The following table summarizes the available quantitative data from various studies.
| Performance Metric | HAIYPRH (T7) | RGERPPR | Experimental Context |
| Target Receptor | Transferrin Receptor (TfR) | Neuropilin-1 (NRP-1) | Receptor overexpression in glioma and BBB.[3][6] |
| Binding Affinity (Kd) | ~10 nM | Not explicitly quantified in reviewed literature | Higher affinity of T7 for TfR is noted.[3][5] |
| Cellular Uptake | Significantly enhanced in TfR-expressing C6 and U87 glioma cells.[3] | Enhanced intracellular gene uptake in U87 glioma cells.[6] | In vitro studies using glioma cell lines.[3][6] |
| In Vivo Tumor Targeting | Enhanced accumulation in glioma tissues in mouse models. | Improved red fluorescence protein expression in brain tissue of tumor-bearing mice.[6] | Studies using intracranial glioma xenograft models.[6] |
| Therapeutic Efficacy | T7-modified nanoparticles carrying vincristine showed favorable anti-glioma effects.[3] | RGERPPR-functionalized nanoparticles have been used for targeted imaging and therapy.[8] | Preclinical studies in animal models of glioblastoma.[3][8] |
Experimental Methodologies
The data presented above is derived from a range of experimental protocols designed to assess the glioma-targeting capabilities of HAIYPRH and RGERPPR. Below are detailed methodologies for key experiments.
In Vitro Binding Affinity Assay
To determine the binding affinity of a peptide to its receptor, surface plasmon resonance (SPR) is a commonly employed technique.
-
Immobilization of Receptor: The extracellular domain of the target receptor (TfR or NRP-1) is immobilized on a sensor chip.
-
Peptide Injection: A series of concentrations of the targeting peptide (e.g., HAIYPRH) are injected over the sensor surface.
-
Data Acquisition: The binding and dissociation of the peptide to the receptor are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Uptake Studies
Confocal microscopy and flow cytometry are standard methods to visualize and quantify the cellular internalization of peptides.
-
Cell Culture: Human glioma cell lines, such as U87MG or C6, are cultured in appropriate media.[3]
-
Peptide Labeling: The peptides are conjugated with a fluorescent dye (e.g., FITC, Cy5.5).
-
Incubation: The cultured glioma cells are incubated with the fluorescently labeled peptides at a specific concentration for a defined period.
-
Visualization (Confocal Microscopy): After incubation, the cells are washed to remove unbound peptide, fixed, and mounted on slides. The subcellular localization of the peptide is then visualized using a confocal microscope.
-
Quantification (Flow Cytometry): Following incubation and washing, the cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
In Vivo Tumor Homing and Biodistribution
Animal models are crucial for evaluating the tumor-targeting ability and biodistribution of the peptides in a physiological context.
-
Animal Model: Orthotopic glioma models are established by intracranially implanting human glioma cells (e.g., U87MG) into immunodeficient mice.[9]
-
Peptide Administration: The targeting peptide, often conjugated to a nanoparticle carrier and labeled with a near-infrared fluorescent dye or a radionuclide, is administered intravenously.
-
In Vivo Imaging: At various time points post-injection, the animals are imaged using an in vivo imaging system (for fluorescence) or a microPET/CT scanner (for radioactivity) to visualize the accumulation of the peptide in the tumor and other organs.[9]
-
Ex Vivo Biodistribution: After the final imaging session, the animals are euthanized, and major organs and the tumor are excised. The fluorescence or radioactivity in each organ is measured to quantify the biodistribution and tumor-to-background ratios.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.
Conclusion
Both HAIYPRH and RGERPPR peptides represent viable strategies for enhancing the delivery of therapeutics and diagnostics to glioma. HAIYPRH's high affinity for the transferrin receptor makes it a strong candidate for traversing the blood-brain barrier and targeting glioma cells.[3][5] RGERPPR, by targeting neuropilin-1, offers an alternative pathway that also shows significant promise for glioma-specific delivery.[6][8]
The choice between these peptides may depend on the specific application and the expression profile of their respective receptors in the glioma subtype being targeted. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the superior peptide for clinical translation. The development of dual-targeting strategies, potentially incorporating both peptides, could also be a promising avenue for future research to maximize therapeutic efficacy against this challenging disease.
References
- 1. Anti-Glioma Activity Achieved by Dual Blood–Brain Barrier/Glioma Targeting Naive Chimeric Peptides-Based Co-Assembled Nanophototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptide-drug conjugate for glioma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced blood–brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefit of a Short Chain Peptide as a Targeting Ligand of Nanocarriers for a Brain-Driven Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted gene delivery to glioblastoma using a C-end rule RGERPPR peptide-functionalised polyethylenimine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide-Hitchhiking for the Development of Nanosystems in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-stage precisional glioma targeted therapy enabled by a well-designed D-peptide - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for HAIYPRH-Mediated Delivery Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HAIYPRH peptide, also known as T7, is a well-established ligand for targeting the transferrin receptor (TfR), which is frequently overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier. This property makes HAIYPRH a promising tool for the targeted delivery of therapeutic agents. To rigorously validate the specificity and efficacy of HAIYPRH-mediated delivery systems, a series of well-designed control experiments are essential. This guide provides an objective comparison of critical control experiments, supported by experimental data and detailed protocols, to aid researchers in designing robust studies.
Data Presentation: Comparative Performance of HAIYPRH-Mediated Delivery
The following tables summarize quantitative data from studies investigating HAIYPRH-mediated delivery, highlighting the importance of appropriate controls.
| Cell Line | TfR Expression Level | Uptake Speed (µm/s) of AuNP-T7 | Uptake Force (pN) of AuNP-T7 | Reference |
| A549 | High | 0.496 | Decreased with Tf | [1] |
| HeLa | Lower than A549 | 0.410 | No significant change | [1] |
| Vero | No Overexpression | Decreased with Tf | No significant change | [1] |
AuNP-T7: Gold nanoparticles conjugated with HAIYPRH peptide. Tf: Transferrin.
| Delivery System | In Vitro Assay | Metric | Result | Reference |
| HAIYPRH-modified nanoparticles | Cellular Uptake in U87 MG cells | Gene Expression | Higher than unmodified nanoparticles | |
| HAIYPRH-modified nanoparticles | In Vivo Tumor Accumulation | Nanoparticle Concentration | More efficient accumulation than unmodified nanoparticles | |
| RGD peptide-functionalized GNPs | In Vivo Tumor Accumulation | % Injected Dose | ~12.8% at 24h | [2] |
| Unmodified Nanoparticles | In Vivo Biodistribution | Organ Accumulation | Primarily in liver and spleen | [3] |
GNP: Gold Nanoparticle. RGD: Arginyl-glycyl-aspartic acid, another targeting peptide.
Key Control Experiments and Protocols
To validate that the delivery is specifically mediated by the HAIYPRH peptide and its interaction with the TfR, the following control experiments are crucial.
Biological Controls: Varying Target Receptor Expression
Principle: This control utilizes cell lines with differential expression levels of the target receptor (TfR) to demonstrate that the delivery efficiency correlates with receptor density.
Experimental Protocol: Cellular Uptake Assay Using Different Cell Lines
-
Cell Culture: Culture cell lines with high TfR expression (e.g., A549, U87 MG), low TfR expression (e.g., HeLa), and negligible TfR expression (e.g., Vero) under standard conditions.
-
Preparation of Delivery System: Prepare the HAIYPRH-conjugated therapeutic agent or nanoparticle, ensuring it is fluorescently labeled for detection (e.g., with FITC, Alexa Fluor dyes).
-
Incubation: Seed the different cell lines in 96-well plates. Once attached, treat the cells with the HAIYPRH-conjugated system at a predetermined concentration.
-
Uptake Analysis: After a defined incubation period (e.g., 2-4 hours), wash the cells to remove non-internalized conjugates.
-
Quantification: Analyze the cellular uptake using a flow cytometer to measure the mean fluorescence intensity (MFI) or a fluorescence microscope for qualitative visualization.
-
Data Analysis: Compare the MFI across the different cell lines. A significantly higher MFI in high-TfR expressing cells compared to low or non-expressing cells indicates receptor-mediated uptake.
Specificity Controls: Competitive Inhibition and Scrambled Peptide
Principle: These controls aim to prove that the uptake is due to the specific sequence of the HAIYPRH peptide and its binding to the TfR.
Experimental Protocol: Competitive Inhibition Assay
-
Cell Preparation: Use a cell line with high TfR expression (e.g., A549).
-
Pre-incubation with Competitor: Pre-incubate the cells with an excess of unlabeled, free HAIYPRH peptide for a specific duration (e.g., 1 hour) before adding the labeled HAIYPRH-conjugated system.
-
Incubation with Labeled System: Add the fluorescently labeled HAIYPRH-conjugated system to the pre-incubated cells and incubate for the standard uptake duration.
-
Control Groups: Include a positive control (cells treated with the labeled system without pre-incubation) and a negative control (untreated cells).
-
Analysis: Measure the cellular uptake via flow cytometry. A significant reduction in fluorescence in the cells pre-incubated with the free peptide compared to the positive control confirms competitive binding to the TfR.[4][5]
Experimental Protocol: Scrambled Peptide Control
-
Peptide Synthesis: Synthesize a "scrambled" peptide with the same amino acid composition as HAIYPRH but in a randomized sequence (e.g., YHARIPH).[6][7]
-
Conjugation: Conjugate the scrambled peptide to the same therapeutic agent or nanoparticle and fluorescent label as the HAIYPRH peptide.
-
Cellular Uptake Assay: Perform a cellular uptake assay as described in the biological controls section, treating cells with either the HAIYPRH-conjugated system or the scrambled peptide-conjugated system.
-
Analysis: Compare the cellular uptake between the two groups. Significantly lower uptake of the scrambled peptide conjugate indicates that the specific sequence of HAIYPRH is crucial for efficient internalization.[6]
Viability and Toxicity Control: Cytotoxicity Assay
Principle: This experiment is essential to ensure that the delivery system, including the HAIYPRH peptide, is not inherently toxic to the cells, and that any observed cell death is due to the delivered therapeutic agent.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HAIYPRH-conjugated therapeutic, the unconjugated therapeutic, and the HAIYPRH-nanoparticle vehicle alone. Include an untreated cell group as a control.
-
Incubation: Incubate the cells for a period relevant to the therapeutic's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Low cytotoxicity for the HAIYPRH-nanoparticle vehicle confirms its safety as a delivery vector.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: TfR-mediated endocytosis of HAIYPRH-conjugates.
Caption: Workflow for a competitive inhibition assay.
Caption: Workflow for a scrambled peptide control experiment.
Alternatives to HAIYPRH-Mediated Delivery
While HAIYPRH is a potent TfR-targeting peptide, other alternatives exist and can be used for comparative studies.
-
Other TfR-Targeting Peptides: Peptides such as THRPPMWSPVWP and SPRPRHTLRLSL also target the TfR and can be used to compare delivery efficiency and specificity.
-
Cell-Penetrating Peptides (CPPs): Peptides like TAT and penetratin facilitate cellular uptake through different, often non-receptor-mediated, pathways. Comparing a HAIYPRH-conjugated system to a CPP-conjugated system can highlight the benefits of targeted versus non-targeted delivery.
-
Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting TfR can be used for highly specific delivery, though they are larger and may have different pharmacokinetic profiles compared to peptide-based systems.
By implementing these rigorous control experiments, researchers can unequivocally demonstrate the specificity and efficacy of their HAIYPRH-mediated delivery systems, paving the way for the development of novel and effective targeted therapeutics.
References
- 1. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sequence-independent Control of Peptide Conformation in Liposomal Vaccines for Targeting Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HAIYPRH Peptide's Cross-Reactivity with Transferrin Receptors Across Species
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of targeting ligands is paramount for the preclinical to clinical translation of targeted therapeutics. This guide provides a comparative analysis of the binding affinity of the HAIYPRH (T7) peptide to transferrin receptors (TfR) from various species, supported by experimental data and detailed protocols.
The HAIYPRH peptide, a seven-amino-acid sequence (His-Ala-Ile-Tyr-Pro-Arg-His), has emerged as a promising ligand for targeted drug delivery. Identified through phage display, it binds to the human transferrin receptor (TfR), a key protein for iron uptake that is often overexpressed on the blood-brain barrier and various cancer cells. A significant advantage of the HAIYPRH peptide is that its binding to the TfR is not competitive with the receptor's natural ligand, transferrin, thus not interfering with normal iron homeostasis.[1][2] This non-competitive binding facilitates its use in delivering therapeutic payloads to target cells.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in drug development, typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. While the binding of HAIYPRH to the human transferrin receptor is well-documented, data on its cross-reactivity with TfR from other species is essential for validating animal models in preclinical studies.
| Species | Receptor | Ligand | Binding Affinity (Kd) | Experimental Method |
| Human | Transferrin Receptor 1 (TfR1) | HAIYPRH (T7) Peptide | ~10 nM | Not Specified in Source[3][4] |
| Mouse | Transferrin Receptor (TfR) | HAIYPRH (T7) Peptide | Data Not Available in Cited Sources | - |
| Rat | Transferrin Receptor (TfR) | HAIYPRH (T7) Peptide | Data Not Available in Cited Sources | - |
| Monkey (Cynomolgus) | Transferrin Receptor (TfR) | HAIYPRH (T7) Peptide | Data Not Available in Cited Sources | - |
Note: While several studies have utilized the HAIYPRH peptide in mouse and rat models, suggesting functional interaction with the respective transferrin receptors, specific Kd values for these species were not available in the searched literature.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinities is crucial for comparing the cross-reactivity of ligands like the HAIYPRH peptide. The following are detailed methodologies for key experiments used to quantify peptide-receptor interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, e.g., TfR) is immobilized. The other binding partner (the analyte, e.g., HAIYPRH peptide) flows over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response.
Protocol Outline:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of the receptor protein.
-
Ligand Immobilization: The purified transferrin receptor protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) and injected over the activated sensor surface until the desired immobilization level is reached. A reference flow cell is prepared without the immobilized receptor to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the HAIYPRH peptide, diluted in a suitable running buffer (e.g., HBS-EP), are injected over both the ligand and reference flow cells.
-
Data Collection: The association and dissociation of the peptide are monitored in real-time, generating a sensorgram.
-
Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
ELISA provides a quantitative measure of binding through an enzymatic reaction.
Principle: The receptor protein is immobilized on a microplate. The peptide, which may be tagged (e.g., with biotin or a fluorescent label), is added and allowed to bind. The amount of bound peptide is then quantified using an enzyme-conjugated antibody or streptavidin, followed by the addition of a substrate that produces a measurable colorimetric or fluorescent signal.
Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with the purified transferrin receptor protein (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Various concentrations of the tagged HAIYPRH peptide are added to the wells and incubated for a defined period to allow binding.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.
-
Detection: An enzyme-conjugated secondary antibody or streptavidin (e.g., HRP-conjugated) is added and incubated.
-
Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added, and the reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at the appropriate wavelength. The Kd can be determined by non-linear regression analysis of the binding curve.
Radioligand Binding Assay
This highly sensitive technique uses a radioactively labeled ligand to quantify receptor binding.
Principle: A radiolabeled version of the HAIYPRH peptide (e.g., labeled with 125I or 3H) is incubated with cells or membrane preparations expressing the transferrin receptor. The bound and free radioligand are then separated, and the amount of bound radioactivity is measured.
Protocol Outline:
-
Radiolabeling: The HAIYPRH peptide is labeled with a suitable radioisotope.
-
Incubation: A constant amount of cells or membrane preparation is incubated with increasing concentrations of the radiolabeled peptide in a binding buffer. Non-specific binding is determined in a parallel set of incubations containing a high concentration of unlabeled peptide.
-
Separation: The reaction is terminated by rapid filtration through a filter mat that retains the cells or membranes, separating the bound from the free radioligand.
-
Washing: The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in utilizing the HAIYPRH peptide for targeted delivery, the following diagrams illustrate the experimental workflow for assessing cross-species reactivity and the proposed mechanism of drug delivery.
References
- 1. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HAIYPRH-Doxorubicin Efficacy Outperforms Free Doxorubicin in Targeted Glioma Therapy
A novel drug delivery system utilizing the HAIYPRH peptide to target doxorubicin to tumors demonstrates significantly improved anti-cancer efficacy and increased survival rates compared to the administration of free doxorubicin, according to in vivo studies. This targeted approach leverages the overexpression of transferrin receptors (TfR) on cancer cells to enhance drug delivery and accumulation at the tumor site, thereby reducing systemic toxicity.
The HAIYPRH peptide, also known as T7, is a specific ligand for the transferrin receptor, a protein often found in high abundance on the surface of malignant cells, including glioma. By conjugating doxorubicin to a nanocarrier modified with the HAIYPRH peptide, researchers have developed a system that can selectively bind to and be internalized by cancer cells. This targeted delivery mechanism increases the concentration of doxorubicin within the tumor while minimizing exposure to healthy tissues.
Comparative Efficacy: In Vivo Studies
A pivotal study by Liu et al. (2012) investigated the in vivo efficacy of a HAIYPRH-modified dendrimer co-delivering doxorubicin and a therapeutic gene (pORF-hTRAIL) in a murine glioma model. The results highlighted a substantial improvement in therapeutic outcomes for the targeted system compared to free doxorubicin.
| Treatment Group | Median Survival (days) | Doxorubicin Dosage (mg/kg) |
| Saline | 21 | N/A |
| Free Doxorubicin | 34 | 5 |
| HAIYPRH-Doxorubicin Nanosystem | 57 | < 0.35 |
Data sourced from a review citing Liu S, et al. Biomaterials. 2012.[1]
The data clearly indicates that the HAIYPRH-doxorubicin nanosystem extended the median survival of glioma-bearing mice to 57 days, a significant increase from the 34 days observed with free doxorubicin treatment.[1] Notably, this enhanced efficacy was achieved with a substantially lower dose of doxorubicin (<0.35 mg/kg) compared to the free doxorubicin group (5 mg/kg), underscoring the improved efficiency and reduced toxicity of the targeted system.[1] The study also confirmed that the HAIYPRH-modified system accumulated more efficiently in the tumor in vivo.[2]
Mechanism of Action and Cellular Uptake
Free doxorubicin primarily enters cells through passive diffusion. In contrast, the HAIYPRH-doxorubicin conjugate utilizes a receptor-mediated endocytosis pathway. The HAIYPRH peptide on the surface of the nanocarrier binds to the transferrin receptor on the glioma cell surface, triggering the cell to engulf the entire nanoparticle. This targeted uptake mechanism is significantly more efficient in cells that overexpress the transferrin receptor.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Once inside the cell, doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II. This leads to DNA damage and the induction of apoptosis (programmed cell death).
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Experimental Protocols
The following provides a general overview of the experimental methodologies employed in the in vivo comparative studies, based on the abstract and related literature.
Synthesis of HAIYPRH-Modified Doxorubicin Nanocarrier
The delivery system described by Liu et al. (2012) is a dendrigraft poly-L-lysine (DGL) based nanosystem. The synthesis involves several key steps:
-
Doxorubicin Conjugation: Doxorubicin is conjugated to the dendrimer carrier via a pH-sensitive hydrazone bond. This linkage is designed to be stable at the physiological pH of blood (pH 7.4) but to cleave and release the doxorubicin in the acidic environment of intracellular compartments like endosomes and lysosomes (pH ~5.0).
-
Peptide Modification: The HAIYPRH (T7) peptide is attached to the surface of the dendrimer. This peptide serves as the targeting ligand for the transferrin receptor.
-
Gene Complexation: For the co-delivery system, a plasmid DNA (pORF-hTRAIL) is complexed with the cationic dendrimer.
In Vivo Anti-Glioma Efficacy Study
-
Animal Model: An orthotopic glioma mouse model is established. This typically involves the intracranial implantation of human glioma cells (e.g., U87 MG) into immunodeficient mice (e.g., nude mice).
-
Treatment Groups: The mice are randomly assigned to different treatment groups, including:
-
Saline (Control)
-
Free Doxorubicin
-
Non-targeted Doxorubicin Nanocarrier
-
HAIYPRH-Doxorubicin Nanocarrier
-
-
Administration: The therapeutic agents are administered intravenously (i.v.) at specified dosages and schedules.
-
Efficacy Evaluation: The primary endpoint is the survival time of the mice in each group. Tumor growth can also be monitored using non-invasive imaging techniques.
-
Toxicity Assessment: The systemic toxicity of the treatments is evaluated by monitoring the body weight of the mice and through histological analysis of major organs upon completion of the study.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: Workflow for comparing in vivo efficacy.
Conclusion
The conjugation of doxorubicin to a nanocarrier targeted with the HAIYPRH peptide represents a promising strategy for enhancing the therapeutic efficacy of this potent chemotherapeutic agent. The available data strongly suggests that this targeted approach leads to superior anti-tumor activity and prolonged survival in preclinical models of glioma, all while utilizing a lower dose of doxorubicin, which implies a more favorable safety profile. This targeted delivery system effectively overcomes some of the limitations of conventional chemotherapy by increasing drug concentration at the tumor site and reducing off-target toxicity. Further research and clinical translation of such targeted systems could offer significant benefits for patients with transferrin receptor-overexpressing cancers.
References
Validating Transferrin's Role in Enhancing HAIYPRH Peptide Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cells remains a cornerstone of modern drug development. The transferrin receptor (TfR), often overexpressed on the surface of cancer cells, presents a compelling target for enhancing drug uptake. The peptide HAIYPRH (also known as T7) has been identified as a ligand for the TfR. This guide provides an objective comparison of the performance of the transferrin-HAIYPRH system with other alternatives, supported by experimental data, to validate its role in enhancing cellular uptake.
The Transferrin-HAIYPRH Uptake Mechanism
The HAIYPRH peptide facilitates the cellular entry of conjugated molecules by targeting the transferrin receptor.[1][2][3] Notably, HAIYPRH binds to a site on the TfR distinct from the binding site of its natural ligand, transferrin (Tf).[3][4] This non-competitive binding is a significant advantage, as the peptide's efficacy is not hampered by the presence of endogenous transferrin. In fact, studies have shown that transferrin can enhance the cellular uptake of HAIYPRH-conjugated nanostructures.[1][2][3] The proposed mechanism involves transferrin binding to its receptor and promoting the endocytosis of the entire complex, including the co-localized HAIYPRH-conjugated cargo. This process is particularly efficient in cells with high TfR expression, such as many types of cancer cells.[1][2]
Comparative Performance Data
The enhancing effect of transferrin on the uptake of HAIYPRH-conjugated nanoparticles has been quantified using advanced techniques like atomic force microscopy (AFM). The data below summarizes the findings from a study investigating the uptake of T7-conjugated gold nanoparticles (AuNP-T7) in different cell lines.
| Cell Line | TfR Expression | Condition | Average Uptake Speed (μm/s) | Average Uptake Force (pN) |
| A549 | High | Without Transferrin | 0.302 | 62.58 |
| With Transferrin | Increased | Decreased | ||
| HeLa | Moderate | Without Transferrin | - | - |
| With Transferrin | Increased | No significant change | ||
| Vero | Low/None | Without Transferrin | 0.302 | - |
| With Transferrin | 0.227 (Decreased) | - |
Data summarized from studies on the dynamics of AuNP-T7 uptake.[1][5]
Alternatives to Transferrin-Mediated Uptake
While the transferrin-HAIYPRH system is effective, several alternative strategies for targeted intracellular delivery exist.
-
Other TfR-Targeting Peptides: Peptides such as THRPPMWSPVWP and SPRPRHTLRLSL also target the transferrin receptor and can be used to deliver cargo into cells.[6] Some of these may compete with transferrin for binding, which could be a disadvantage in vivo.[7][8]
-
Cell-Penetrating Peptides (CPPs): CPPs are a broad class of peptides that can translocate across the cell membrane and deliver a variety of cargo molecules.[9][10] Their uptake mechanisms can be either endocytic or involve direct penetration of the membrane.[11] Unlike the HAIYPRH system, most CPPs do not rely on a specific receptor, which can lead to less specific targeting.
-
Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting the TfR can be conjugated to drugs to facilitate their delivery. These have shown high efficacy but are generally larger and more complex to produce than peptide-based systems.[9]
Experimental Protocols
Atomic Force Microscopy (AFM) for Real-Time Uptake Analysis
This protocol is based on the methodology used to track the cellular uptake of T7-conjugated gold nanoparticles.[1][2][5]
-
Cell Culture: A549, HeLa, and Vero cells are cultured on petri dishes in appropriate media until they reach 70-80% confluency.
-
AFM Tip Functionalization: AFM tips are functionalized with T7-conjugated gold nanoparticles (AuNP-T7) via a suitable linker.
-
Force Tracing: The functionalized AFM tip is brought into contact with the surface of a target cell. The vertical movement of the cantilever is monitored in real-time to track the entry of the AuNP-T7 into the cell.
-
Data Acquisition: The force and duration of the uptake events are recorded. The average speed of uptake is calculated from these measurements.
-
Comparative Analysis: The experiment is repeated in the presence and absence of a physiological concentration of transferrin (e.g., 25 µM) to determine its effect on uptake dynamics.
Confocal Microscopy for Uptake Visualization
This protocol is based on fluorescence imaging techniques used to confirm cellular uptake.[3][12]
-
Fluorescent Labeling: The HAIYPRH-conjugated cargo is labeled with a fluorescent dye (e.g., a rhodamine derivative).
-
Cell Treatment: Target cells (e.g., A549) are incubated with the fluorescently labeled cargo, both in the presence and absence of transferrin.
-
Fixation and Staining: After incubation, the cells are washed, fixed, and the nuclei are counterstained with a suitable dye (e.g., DAPI).
-
Imaging: The cells are imaged using a confocal laser scanning microscope. The intracellular fluorescence intensity is quantified to compare the uptake under different conditions.
-
Competition Assay: To confirm TfR-mediated uptake, cells can be pre-incubated with an excess of unlabeled HAIYPRH peptide before adding the fluorescently labeled cargo. A reduction in intracellular fluorescence would indicate competitive binding to the TfR.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Receptor mediated uptake of peptides that bind the human transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 7. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
- 8. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain [mdpi.com]
- 10. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 11. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the trans-membrane transport of HAIYPRH peptide-decorated nano-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HAIYPRH Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides detailed guidance on the proper disposal procedures for HAIYPRH hydrochloride, a peptide used in research as a targeting ligand for the transferrin receptor (TfR) to facilitate the transport of nanocarriers across the blood-brain barrier.[1][2][3][4]
Based on available safety data, this compound is classified as a non-hazardous substance.[5] However, it is imperative to follow established laboratory safety protocols and local regulations for the disposal of all chemical waste.
Key Characteristics of this compound
For easy reference, the table below summarizes the essential information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | T7 peptide | [1][6] |
| Molecular Formula | C41H61ClN14O9 | [3][5] |
| Molecular Weight | 929.46 g/mol | [3][5] |
| Primary Use | Research, targeting ligand for drug delivery | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture | [5] |
| Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Step-by-Step Disposal Procedures
Even though this compound is not classified as hazardous, it should be handled with care, and its disposal should be managed responsibly to maintain a safe laboratory environment and adhere to institutional guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
2. Decontamination of Labware:
-
All labware (e.g., glassware, plasticware) that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (such as water, as it is water-soluble) before being washed for reuse or disposed of.[7]
3. Disposal of Unused or Waste this compound:
-
Solid Waste:
-
For small quantities of expired or unused solid this compound, it should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations and institutional policies.
-
It is crucial to confirm with your institution's EHS office before disposing of any chemical waste via the sanitary sewer system. Some institutions may require all chemical solutions, regardless of hazard classification, to be collected for waste pickup.
-
If required, collect aqueous waste in a designated, labeled container for non-hazardous aqueous waste.
-
4. Disposal of Contaminated Materials:
-
Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a designated container for solid laboratory waste.
5. Consultation and Compliance:
-
Crucially, always consult your institution's EHS office or chemical safety officer for specific guidance on chemical waste disposal. Regulations can vary significantly between institutions and municipalities.
-
Maintain a record of the disposal of the chemical as per your laboratory's standard operating procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
This compound is utilized as a targeting ligand in various experimental setups for drug delivery. The precise protocols are application-specific. For instance, in studies targeting glioma, HAIYPRH is often conjugated to nanocarriers like liposomes or nanoparticles loaded with a therapeutic agent. The general steps in such an experimental protocol would include:
-
Conjugation: Covalently linking this compound to the surface of the nanocarrier.
-
Drug Loading: Encapsulating or attaching the therapeutic agent to the nanocarrier.
-
Characterization: Verifying the size, charge, and conjugation efficiency of the final product.
-
In Vitro Studies: Testing the targeting efficacy and cytotoxicity of the drug delivery system on cancer cell lines expressing the transferrin receptor.
-
In Vivo Studies: Administering the delivery system to animal models to assess its biodistribution, tumor accumulation, and therapeutic effect.
For detailed methodologies, researchers should refer to specific publications in their field of interest, such as studies on gene and doxorubicin co-delivery systems for glioma therapy.[7]
Disclaimer: This information is intended for guidance purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and the specific disposal guidelines provided by your institution's Environmental Health and Safety department. Always prioritize local regulations and institutional protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound [shop.labclinics.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Safeguarding Your Research: Personal Protective Equipment (PPE) Protocols for Handling HAIYPRH Hydrochloride
Researchers and drug development professionals handling HAIYPRH hydrochloride require clear, accessible safety and logistical guidance to ensure a secure laboratory environment. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and streamline laboratory operations. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols for chemical compounds is paramount.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specifications and Usage |
| Primary | Safety Goggles | ANSI Z87.1-compliant, offering protection from splashes. |
| Lab Coat | Fire-resistant, fully buttoned to protect skin and clothing. | |
| Gloves | Nitrile or latex gloves, to be changed regularly and immediately if contaminated. | |
| Secondary | Dust Respirator | Recommended when handling the powder form to prevent inhalation. |
| Full Suit | Advised for large-scale operations or in case of a significant spill. | |
| Boots | Closed-toe shoes are mandatory; chemical-resistant boots for extensive handling. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe research environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.
-
Recommended storage is at -20°C for up to one month or -80°C for up to six months.[2]
Preparation and Use:
-
Handle in a designated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Use dedicated utensils (spatulas, weighing paper) for handling the powder.
-
For creating solutions, slowly add the powder to the solvent to avoid splashing.
-
The compound is soluble in water at ≥ 100 mg/mL.[3]
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: For small spills, use absorbent pads to contain the substance. For larger spills, follow institutional emergency procedures.
-
Clean: Gently sweep or wipe up the spilled material, avoiding dust generation. Clean the area with an appropriate solvent.
-
Dispose: Place all contaminated materials in a sealed, labeled waste container.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Workflow for Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
